molecular formula C20H24N10O13P2 B593676 2',3'-cGAMP CAS No. 1441190-66-4

2',3'-cGAMP

Cat. No.: B593676
CAS No.: 1441190-66-4
M. Wt: 674.4 g/mol
InChI Key: XRILCFTWUCUKJR-INFSMZHSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic guanosine monophosphate–adenosine monophosphate (cyclic GMP-AMP, cGAMP) is a foundational second messenger in metazoans, serving as a critical link between cytosolic DNA detection and the initiation of innate immune responses . It is endogenously synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of foreign or aberrant self-DNA in the cytosol, a common event during viral infection, mitochondrial damage, or cellular stress . The primary research value of cGAMP lies in its role as the natural, high-affinity endogenous ligand for the STING (Stimulator of Interferon Genes) protein on the endoplasmic reticulum membrane . Binding of cGAMP to STING triggers its conformational change and activation, leading to the recruitment and phosphorylation of TBK1, which in turn phosphorylates the transcription factor IRF3 . This signaling cascade culminates in the nucleus-driven production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, establishing a potent antiviral state and activating broader immune defenses . Beyond its canonical role in pathogen defense, research applications for cGAMP are expanding. It functions as a potent immune adjuvant, enhancing antigen-specific antibody and T cell responses in model systems . Furthermore, its signaling pathway is a significant area of interest in oncology, with investigations exploring its potential for cancer immunotherapy and chemoprevention . Emerging studies also indicate a novel role for cGAMP in immunometabolism, where it has been shown to ameliorate diet-induced metabolic dysregulation and alter proinflammatory responses in models of obesity, indicating a fascinating intersection between innate immunity and metabolic homeostasis . For researchers, cGAMP is an essential tool for probing the cGAS-STING signaling axis, studying host-pathogen interactions, exploring autoimmune diseases, and investigating novel pathways in cancer and metabolic disease.

Properties

IUPAC Name

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRILCFTWUCUKJR-INFSMZHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441190-66-4
Record name 2′-Guanylic acid, adenylyl-(3′→5′)-, cyclic nucleotide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1441190-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cgamp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441190664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'3'-CYCLIC GUANOSINE MONOPHOSPHATE-ADENOSINE MONOPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/552Y49K43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of 2',3'-cGAMP: A Technical Guide to a Pivotal Second Messenger in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The innate immune system constitutes the first line of defense against invading pathogens and cellular insults. A pivotal moment in our understanding of this ancient system was the identification of cyclic GMP-AMP (2',3'-cGAMP) as a critical second messenger. This discovery unveiled a novel signaling paradigm, the cGAS-STING pathway, which is central to the detection of cytosolic DNA and the subsequent mounting of an immune response. This technical guide provides an in-depth exploration of the seminal discovery of this compound, detailing the key experiments, quantitative data, and signaling pathways involved. It is intended to serve as a comprehensive resource for researchers and professionals engaged in immunology, drug discovery, and related fields.

Introduction: The Search for a Cytosolic DNA Sensor

For years, a central question in immunology was how the innate immune system detects the presence of DNA in the cytoplasm, a hallmark of viral and bacterial infections, as well as cellular damage. It was known that cytosolic DNA triggers the production of type I interferons (IFNs) and other inflammatory cytokines, but the molecular machinery that senses the DNA and transduces this signal remained elusive.[1] The adaptor protein STING (Stimulator of Interferator Genes) was identified as a crucial component of this pathway, but how it was activated by cytosolic DNA was unclear.[1] A major breakthrough came from the laboratory of Zhijian "James" Chen, which hypothesized the existence of a soluble second messenger that links cytosolic DNA to STING activation.[2]

The Discovery of this compound: A Landmark in Immunology

The discovery of this compound was the result of meticulous biochemical experimentation.[1] The Chen lab employed a classic biochemical fractionation approach to isolate the STING-activating factor from the cytoplasm of cells that had been stimulated with DNA.[1][2]

Experimental Workflow for the Identification of the STING Activator

The experimental journey to isolate and identify this compound was a multi-step process designed to purify a soluble factor from cellular extracts capable of activating STING.

experimental_workflow

Detailed Experimental Protocols
  • Cell Culture and Stimulation: HEK293T cells were cultured and transfected with double-stranded DNA (dsDNA) to induce the production of the STING-activating factor.[2]

  • Cell Lysis and Fractionation: The cells were lysed, and the cytosolic fraction was separated by centrifugation. The resulting supernatant was subjected to heat inactivation to denature proteins, followed by a series of chromatographic steps, including ion-exchange and size-exclusion chromatography, to purify the active component.[1][2]

  • Activity Assay: At each purification step, the ability of the fractions to activate STING was assessed by adding them to digitonin-permeabilized Raw264.7 cells and measuring the dimerization of Interferon Regulatory Factor 3 (IRF3), a key downstream signaling event, via native polyacrylamide gel electrophoresis (PAGE) and Western blotting.[2][3]

  • High-Performance Liquid Chromatography (HPLC): The purified active fraction was further analyzed by reverse-phase HPLC.[4]

  • Mass Spectrometry (MS): The HPLC-purified molecule was subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis revealed a molecular weight consistent with a cyclic dinucleotide composed of one guanosine (B1672433) monophosphate (GMP) and one adenosine (B11128) monophosphate (AMP).[2][4]

  • Structural Analysis: Collaborative efforts using enzymatic digestion, NMR analysis, and chemical synthesis definitively established the structure as a cyclic GMP-AMP molecule with a unique phosphodiester linkage: one 2'-5' bond and one 3'-5' bond, hence named this compound.[5][6]

The cGAS-STING Signaling Pathway

The discovery of this compound led to the elucidation of the cGAS-STING signaling pathway, a central axis of the innate immune response to cytosolic DNA.

cGAS_STING_Pathway

Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated.[5] Activated cGAS catalyzes the synthesis of this compound from ATP and GTP.[7] this compound then acts as a second messenger, binding to the STING dimer located on the endoplasmic reticulum (ER) membrane.[7] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8] TBK1, in turn, phosphorylates IRF3.[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferon genes, such as IFN-β, and other pro-inflammatory cytokines.[8][9]

Quantitative Analysis of the cGAS-STING Pathway

The discovery of this compound has enabled detailed quantitative studies of the cGAS-STING pathway, providing crucial data for understanding its regulation and for the development of therapeutic modulators.

cGAS Enzyme Kinetics

The enzymatic activity of cGAS has been characterized, providing insights into its catalytic efficiency.

ParameterValueSubstrateReference
Km 393.0 ± 15.3 µMATP[10]
Km 94.2 ± 11.1 µMGTP[10]
kcat 2.4 ± 0.3 min⁻¹-[10]
kcat/Km 5.9 x 10⁻³ µM⁻¹min⁻¹ATP[10]
kcat/Km 2.8 x 10⁻² µM⁻¹min⁻¹GTP[10]

Table 1: Michaelis-Menten kinetics of cGAS.

Binding Affinity of this compound for STING

Surface plasmon resonance (SPR) and other biophysical assays have been used to determine the binding affinity of this compound for STING, demonstrating a high-affinity interaction.

LigandSTING VariantKd (Dissociation Constant)Reference
This compound Human STINGHigh Affinity[11]
pSTING CTT IRF-3~43 µM[12]

Table 2: Binding affinities in the cGAS-STING pathway.

Dose-Dependent Activation of Downstream Signaling

The biological activity of this compound has been quantified by measuring the induction of downstream signaling events, such as IFN-β production.

StimulusCell TypeEC50 for IFN-β productionReference
This compound Varies by cell type and assayPotent induction[11]

Table 3: Dose-response of this compound-mediated IFN-β production.

Key Experimental Protocols in Detail

Reproducing the key findings and further interrogating the cGAS-STING pathway requires robust experimental protocols.

In Vitro cGAS Activity Assay

This assay measures the production of this compound by recombinant cGAS in the presence of dsDNA and nucleotide substrates.

  • Reaction Setup: Combine recombinant human cGAS (10-50 nM), dsDNA (5-10 ng/µL), ATP (100 µM), and GTP (100 µM) in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Termination: Stop the reaction, for example, by adding EDTA to chelate magnesium ions.

  • Quantification of this compound: Measure the amount of this compound produced using methods such as a competitive ELISA, fluorescence polarization assay, or LC-MS/MS.

STING Activation Reporter Assay (Luciferase-Based)

This cell-based assay quantifies STING activation by measuring the expression of a reporter gene (e.g., firefly luciferase) under the control of an IFN-stimulated response element (ISRE).

  • Cell Seeding: Plate HEK293T cells stably expressing an ISRE-luciferase reporter construct in a 96-well plate.

  • Transfection (optional): If the cells do not endogenously express STING, co-transfect with a STING expression plasmid.

  • Stimulation: Treat the cells with varying concentrations of this compound or other STING agonists.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

Western Blot for Phosphorylated IRF3

This method detects the activation of IRF3, a key downstream target of the cGAS-STING pathway.

  • Cell Stimulation and Lysis: Stimulate cells (e.g., mouse embryonic fibroblasts or human monocytes) with dsDNA or this compound for the desired time. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., at Ser396 for human IRF3). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The discovery of this compound as a second messenger has fundamentally reshaped our understanding of innate immunity. It has not only elucidated the long-sought mechanism of cytosolic DNA sensing but has also opened up new avenues for therapeutic intervention in a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer. The cGAS-STING pathway is now a major focus of drug discovery efforts, with the development of STING agonists for cancer immunotherapy and cGAS or STING inhibitors for the treatment of autoimmune conditions. The detailed technical understanding of this pathway, from the initial discovery to the quantitative characterization of its components, provides a solid foundation for these ongoing and future endeavors. Further research will undoubtedly continue to unravel the complexities of cGAS-STING signaling and its intricate regulation, paving the way for novel therapeutic strategies.

References

The Central Role of 2',3'-cGAMP in the cGAS-STING Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) in the cGAS-STING signaling pathway, a critical component of the innate immune system. This document provides a comprehensive overview of the synthesis, function, and therapeutic relevance of this second messenger, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

Introduction: The cGAS-STING Pathway and the Discovery of this compound

The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A key mechanism in this defense is the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from viruses, bacteria, or damaged host cells. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central sensor of cytosolic dsDNA.

Upon binding to dsDNA, cGAS undergoes a conformational change and is catalytically activated.[1][2] Activated cGAS utilizes adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as substrates to synthesize the second messenger this compound.[3][4][5] This cyclic dinucleotide is unique to metazoans and is characterized by its mixed phosphodiester linkages (2'-5' and 3'-5').[6] this compound then binds to and activates the STING protein, which is located on the endoplasmic reticulum (ER).[3][4] This binding event initiates a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a potent antimicrobial and antitumor immune response.[3][7]

Synthesis of this compound by cGAS

The synthesis of this compound by cGAS is a multi-step enzymatic process that is strictly dependent on the presence of dsDNA.

Mechanism of Synthesis:

  • dsDNA Binding: cGAS exists in an inactive state in the cytosol. The binding of dsDNA induces a significant conformational change in cGAS, leading to the formation of a cGAS-dsDNA complex.[1][2] This interaction is largely sequence-independent.[2]

  • Substrate Recruitment: The activated cGAS enzyme then sequentially binds ATP and GTP in its catalytic pocket.[4]

  • Phosphodiester Bond Formation: cGAS catalyzes the formation of a 2'-5' phosphodiester bond between GTP and ATP, generating a linear intermediate. Subsequently, a 3'-5' phosphodiester bond is formed, resulting in the cyclization of the molecule and the formation of this compound.[6]

Quantitative Data on cGAS Enzymatic Activity:

The enzymatic efficiency of cGAS has been characterized, providing valuable parameters for in vitro studies and inhibitor screening.

ParameterValueSubstrateReference
Km 393.0 ± 15.3 µMATP[8]
94.2 ± 11.1 µMGTP[8]
kcat 2.4 ± 0.3 min⁻¹ATP[8]
2.6 ± 0.2 min⁻¹GTP[8]
kcat/Km 5.9 x 10⁻³ µM⁻¹min⁻¹ATP[8]
2.8 x 10⁻² µM⁻¹min⁻¹GTP[8]

Binding of this compound to STING and STING Activation

This compound functions as a high-affinity ligand for the STING protein. The binding of this compound to the ligand-binding domain of the STING dimer induces a significant conformational change, which is the crucial step in STING activation.[6]

Structural Basis of Binding and Activation:

The crystal structure of the STING-2',3'-cGAMP complex reveals that the cyclic dinucleotide sits (B43327) in a pocket at the interface of the STING dimer. This binding event stabilizes a "closed" conformation of the STING dimer, which is essential for its downstream signaling activities.[6] This conformational change facilitates the translocation of STING from the ER to the Golgi apparatus.[3]

Quantitative Data on this compound-STING Binding Affinity:

The binding affinity of this compound for STING has been determined by various biophysical methods, highlighting its potency compared to other cyclic dinucleotides.

LigandSTING VariantMethodDissociation Constant (Kd)Reference
This compound Human STINGIsothermal Titration Calorimetry (ITC)4.6 nM[9]
This compound Human STINGNot SpecifiedHigher affinity than 3'3'-cGAMP and 2'2'-cGAMP[3]
3',3'-cGAMP Human STINGIsothermal Titration Calorimetry (ITC)>1 µM[9]
c-di-GMP Human STINGIsothermal Titration Calorimetry (ITC)Not Specified[6]

Downstream Signaling Cascade

The activation of STING by this compound initiates a signaling cascade that leads to the transcriptional activation of genes encoding type I interferons and other inflammatory cytokines.

Key Signaling Events:

  • STING Translocation: Upon this compound binding, STING translocates from the ER to the Golgi apparatus.[3]

  • TBK1 Recruitment and Activation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[10][11]

  • IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[11]

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.[12]

  • Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of target genes, leading to the transcription of type I interferons (e.g., IFN-β) and other inflammatory cytokines.[3]

  • NF-κB Activation: The cGAS-STING pathway can also lead to the activation of the NF-κB transcription factor, further contributing to the pro-inflammatory response.[13]

Diagram of the cGAS-STING Signaling Pathway:

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activation cGAMP This compound cGAS->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive Binding STING_active STING (active) STING_inactive->STING_active Translocation & Activation TBK1 TBK1 STING_active->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization ISRE ISRE pIRF3_dimer->ISRE Nuclear Translocation & Binding IFN_genes Type I IFN Genes ISRE->IFN_genes Transcription Cytokine_genes Pro-inflammatory Cytokine Genes ISRE->Cytokine_genes Transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in the cGAS-STING pathway.

In Vitro cGAS Activity Assay using HPLC

This protocol allows for the direct measurement of this compound production by recombinant cGAS.

Materials:

  • Recombinant human cGAS protein

  • dsDNA (e.g., 50 bp dsDNA from Bacillus subtilis)

  • ATP and GTP solutions (10 mM stocks)

  • 5x reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl, 25 mM MgCl₂, 0.5 mM ZnCl₂)

  • Nuclease-free water

  • High-Performance Liquid Chromatography (HPLC) system with a suitable anion exchange column

  • This compound standard

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture in a total volume of 80 µL.

    • Combine the following components on ice:

      • 16 µL of 5x reaction buffer

      • 0.2 µM final concentration of recombinant cGAS

      • 3 µM final concentration of dsDNA

      • 50 µM final concentration of ATP

      • 50 µM final concentration of GTP

      • Nuclease-free water to 80 µL.[5]

  • Enzymatic Reaction:

    • Initiate the reaction by transferring the tubes to a 37°C incubator.

    • Collect aliquots (e.g., 10 µL) at different time points (e.g., 0, 20, 40, 60 minutes).[5]

  • Reaction Termination:

    • Immediately inactivate the enzyme by heating the collected aliquots at 95°C for 5 minutes.[5]

    • Centrifuge the samples to pellet any precipitate.

  • HPLC Analysis:

    • Inject the supernatant (e.g., 10 µL) onto the HPLC system.[5]

    • Separate the reaction products using an appropriate anion exchange column and a suitable gradient of a high-salt buffer.

    • Monitor the elution profile at 254 nm.

  • Quantification:

    • Identify the this compound peak by comparing its retention time to that of the this compound standard.

    • Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Diagram of the In Vitro cGAS Activity Assay Workflow:

cGAS_Assay_Workflow start Start reagents Prepare Reaction Mix: - Recombinant cGAS - dsDNA - ATP & GTP - Reaction Buffer start->reagents incubation Incubate at 37°C (Time Course) reagents->incubation termination Terminate Reaction (Heat Inactivation at 95°C) incubation->termination centrifugation Centrifuge termination->centrifugation hplc HPLC Analysis (Anion Exchange) centrifugation->hplc quantification Quantify this compound (Peak Integration) hplc->quantification end End quantification->end

Caption: Workflow for an in vitro cGAS activity assay using HPLC.

STING Binding Assay using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant STING protein (ligand-binding domain)

  • This compound solution of known concentration

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the STING protein and the this compound solution extensively against the same dialysis buffer to minimize buffer mismatch effects.[14]

    • Determine the accurate concentrations of the protein and ligand. A typical starting concentration is 10 µM STING in the sample cell and 100 µM this compound in the syringe.[15]

  • ITC Experiment Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the STING solution into the sample cell and the this compound solution into the injection syringe.[14]

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the STING solution, with sufficient time between injections for the signal to return to baseline.[14]

    • Record the heat change after each injection.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the dialysis buffer to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Analysis of Downstream Signaling: IRF3 Phosphorylation by Western Blot

This protocol assesses the activation of the STING pathway in cells by measuring the phosphorylation of a key downstream target, IRF3.

Materials:

  • Mammalian cells (e.g., HEK293T, THP-1)

  • This compound or a dsDNA stimulus (e.g., poly(dA:dT))

  • Transfection reagent (if using dsDNA)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-TBK1, anti-phospho-TBK1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells and allow them to adhere.

    • Stimulate the cells with this compound (e.g., by transfection or addition to digitonin-permeabilized cells) or by transfecting dsDNA for a specified time (e.g., 2-6 hours).[16][17]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total IRF3 and a loading control antibody.

Therapeutic Implications

The central role of the cGAS-STING pathway in immunity has made it an attractive target for therapeutic intervention in various diseases.

  • Cancer Immunotherapy: Activation of the STING pathway can promote antitumor immunity by enhancing the cross-presentation of tumor antigens by dendritic cells and promoting the activity of cytotoxic T cells.[7] STING agonists, including this compound analogs, are being investigated as adjuvants in cancer vaccines and as standalone immunotherapies.[18]

  • Infectious Diseases: As a key sensor of viral and bacterial DNA, the cGAS-STING pathway is a potential target for the development of novel antiviral and antibacterial therapies.

  • Autoimmune and Inflammatory Diseases: Aberrant activation of the cGAS-STING pathway by self-DNA can contribute to the pathogenesis of autoimmune diseases such as systemic lupus erythematosus.[19] Therefore, inhibitors of cGAS or STING are being explored as potential treatments for these conditions.

Logical Diagram of this compound's Central Role:

cGAMP_Central_Role cluster_stimulus Stimulus cluster_core Core Pathway cluster_response Immune Response cluster_outcomes Physiological & Pathological Outcomes dsDNA Cytosolic dsDNA (Pathogen or Self-derived) cGAS cGAS dsDNA->cGAS Activates cGAMP This compound (Second Messenger) cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates IFN_Cytokines Type I Interferons & Pro-inflammatory Cytokines STING->IFN_Cytokines Induces Antiviral Antiviral/Antimicrobial Defense IFN_Cytokines->Antiviral Antitumor Antitumor Immunity IFN_Cytokines->Antitumor Autoimmunity Autoimmunity/ Inflammation IFN_Cytokines->Autoimmunity

Caption: The central role of this compound in linking cytosolic DNA sensing to immune outcomes.

Conclusion

This compound is a critical second messenger that lies at the heart of the cGAS-STING pathway, connecting the detection of cytosolic dsDNA to the induction of a robust innate immune response. A thorough understanding of its synthesis, its interaction with STING, and the downstream signaling events it triggers is essential for researchers and drug developers seeking to modulate this pathway for therapeutic benefit. The quantitative data, detailed protocols, and pathway visualizations provided in this guide are intended to serve as a valuable resource for advancing research in this exciting and rapidly evolving field.

References

Structural Basis for 2',3'-cGAMP Binding to STING: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core structural mechanisms governing the high-affinity interaction between the cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and the Stimulator of Interferon Genes (STING) protein. Understanding this pivotal binding event is fundamental for elucidating the activation of the cGAS-STING pathway, a critical component of the innate immune system, and for the rational design of novel therapeutics targeting a range of pathologies, from infectious diseases and cancer to autoimmune disorders.

The STING Dimer: A Platform for Ligand Recognition

The STING protein is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a direct sensor for cyclic dinucleotides (CDNs).[1] In its inactive state, STING exists as a homodimer, with its C-terminal domain (CTD) adopting a characteristic butterfly-shaped conformation.[2] This dimeric arrangement creates a central cleft that serves as the binding pocket for this compound. The STING protein comprises an N-terminal transmembrane (TM) domain, a central globular cytoplasmic ligand-binding domain (LBD), and a C-terminal tail (CTT) that is crucial for downstream signaling.[2]

The Binding Event: A Symphony of Conformational Changes

The binding of this compound to the STING dimer induces a series of dramatic conformational changes that are the hallmark of its activation.[3][4] This process can be broken down into several key events:

  • Lid Formation and Pocket Sealing: Upon cGAMP binding, two flexible loops (LBDβ2–β3) from each STING protomer move towards each other, forming a four-stranded antiparallel β-sheet that acts as a "lid," effectively sealing the ligand within the binding pocket.[3] In the apo (unbound) state, these loops are disordered.[3]

  • "Closed" Conformation: This lid formation drives the transition of the STING dimer from an "open" to a "closed" conformation.[3][5] In the closed state, the two "wings" of the butterfly-shaped dimer move closer together by approximately 20 Å.[6]

  • 180° Domain Rotation: A crucial conformational change for signal transduction is the approximately 180° rotation of the LBD relative to the transmembrane domain.[7][8][9] This rotation is coupled to the closure of the LBD.

  • Oligomerization and Activation: These conformational shifts expose previously buried interfaces on the STING dimer, promoting higher-order oligomerization.[7][10] This oligomerization is a prerequisite for the recruitment and activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and other inflammatory cytokines.[3][11]

Quantitative Analysis of the STING-cGAMP Interaction

The interaction between STING and this compound is characterized by high affinity. Isothermal titration calorimetry (ITC) and other biophysical assays have been employed to quantify this binding event. The dissociation constants (Kd) are typically in the nanomolar to micromolar range, highlighting a much stronger affinity for the endogenous ligand this compound compared to bacterial cyclic dinucleotides like c-di-GMP.[1][3]

LigandSTING VariantMethodDissociation Constant (Kd)Reference
This compoundHuman STING (H232)ITC~4 nM[6]
This compoundHuman STING (R232)ITCSub-micromolar[5]
c-di-GMPHuman STINGITC~μM range[1][3]

Visualizing the STING Activation Pathway

The following diagrams illustrate the key signaling events and experimental workflows related to the structural analysis of STING-cGAMP binding.

STING_Activation_Pathway STING Signaling Pathway Upon cGAMP Binding cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_dimer Inactive STING Dimer (Open Conformation) cGAMP->STING_dimer binds to STING_oligomer Active STING Oligomer (Closed Conformation) STING_dimer->STING_oligomer translocates & oligomerizes TBK1 TBK1 STING_oligomer->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes translocates & activates Structural_Determination_Workflow Workflow for Structural Determination of STING-cGAMP Complex cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_structure_det Structural Determination cluster_analysis Data Analysis cloning Gene Cloning (STING CTD) expression Protein Expression (E. coli) cloning->expression purification Protein Purification (Chromatography) expression->purification incubation Incubation of STING with this compound purification->incubation crystallography X-ray Crystallography incubation->crystallography cryoem Cryo-Electron Microscopy incubation->cryoem data_processing Data Processing & Structure Solution crystallography->data_processing cryoem->data_processing model_building Model Building & Refinement data_processing->model_building structural_analysis Structural Analysis & Interpretation model_building->structural_analysis STING_Domain_Interaction Logical Relationships in STING-cGAMP Interaction STING_Dimer STING Homodimer LBD Ligand-Binding Domain (LBD) STING_Dimer->LBD TMD Transmembrane Domain (TMD) STING_Dimer->TMD CTT C-Terminal Tail (CTT) STING_Dimer->CTT Conformational_Change Conformational Change (Lid formation, 180° rotation) LBD->Conformational_Change induces Downstream_Signaling Downstream Signaling (TBK1/IRF3 Activation) CTT->Downstream_Signaling initiates cGAMP This compound cGAMP->LBD binds to Oligomerization Higher-Order Oligomerization Conformational_Change->Oligomerization enables Oligomerization->CTT unmasks

References

2',3'-cGAMP function in innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of 2',3'-cGAMP in Innate Immunity

Introduction

The innate immune system is the body's first line of defense against pathogens and cellular insults. A central mechanism in this defense is the detection of misplaced nucleic acids. The presence of double-stranded DNA (dsDNA) in the cytoplasm is a potent danger signal, indicative of viral or bacterial infection, mitochondrial damage, or cellular stress.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary sensor for cytosolic dsDNA.[2] At the heart of this pathway lies the second messenger 2',3'-cyclic GMP-AMP (this compound), a molecule that bridges the detection of DNA by cGAS to the activation of a robust downstream inflammatory and antiviral response orchestrated by STING.[3][4]

This technical guide provides a comprehensive overview of the function of this compound in innate immunity, detailing its synthesis, the signaling cascade it initiates, and its roles in health and disease. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical signaling pathway.

The cGAS-STING Signaling Pathway: A Molecular Overview

The cGAS-STING pathway is a conserved signaling axis that translates the detection of cytosolic dsDNA into a potent innate immune response, primarily characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][5]

Cytosolic DNA Sensing by cGAS

Cyclic GMP-AMP synthase (cGAS) is the direct sensor of cytosolic dsDNA.[6] This enzyme is a member of the nucleotidyltransferase family and is ubiquitously expressed.[1][7] While present in the cytoplasm, cGAS is also found in the nucleus, where it is tethered to chromatin to prevent activation by self-DNA under normal conditions.[5][6] cGAS binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner, with a preference for longer strands.[6][8] Upon binding dsDNA, cGAS undergoes significant conformational changes, leading to the formation of dimers.[1] This dimerization is essential for creating the catalytic pocket required for its enzymatic activity.[1][9]

Enzymatic Synthesis of this compound

Once activated, cGAS catalyzes the synthesis of this compound from ATP and GTP.[5][10] This reaction is unique in that it forms a cyclic dinucleotide with one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from canonical 3'-5' linked cyclic dinucleotides produced by bacteria.[11] The synthesis occurs in a two-step process: first, cGAS catalyzes the formation of a linear intermediate, pppG(2'-5')pA, from GTP and ATP. Subsequently, this intermediate is cyclized to form this compound.[9][12]

cGAS_Synthesis Enzymatic Synthesis of this compound by cGAS cluster_cGAS Activated cGAS-DNA Complex ATP ATP intermediate Linear Intermediate (pppG(2'-5')pA) ATP->intermediate 1. Nucleotidyl     Transfer GTP GTP GTP->intermediate cGAMP This compound intermediate->cGAMP 2. Cyclization

Caption: The two-step enzymatic synthesis of this compound by activated cGAS.
STING Activation by this compound

This compound functions as a second messenger, diffusing from its site of synthesis to bind the adaptor protein STING (also known as TMEM173), which resides on the membrane of the endoplasmic reticulum (ER).[1][13] STING is a transmembrane protein that exists as a pre-formed dimer.[5] The binding of this compound to the cytoplasmic ligand-binding domain of the STING dimer induces a large conformational change.[5][14] This "closed" conformation is critical for the subsequent activation and trafficking of STING.[15]

Downstream Signaling Cascade

Upon activation by this compound, STING oligomerizes and translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to perinuclear Golgi-derived vesicles.[8][16] This trafficking is a crucial step for signal transduction. In these compartments, STING recruits TANK-binding kinase 1 (TBK1).[8][17] TBK1 then phosphorylates STING itself on a conserved serine residue (Ser366 in humans), creating a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][8] TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.[1][8]

Simultaneously, STING can activate the NF-κB pathway, although the mechanism is less clearly defined.[1][18] This may involve the recruitment of IκB kinase (IKK).[16]

Once in the nucleus, the IRF3 dimer and activated NF-κB work together to induce the transcription of a wide array of genes, most notably type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines like TNF and IL-6.[5][10] These secreted cytokines then act in an autocrine and paracrine manner to establish an antiviral state and recruit other immune cells.[4]

cGAS_STING_Pathway The cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral, Bacterial, or Self) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (Dimer) cGAMP->STING_inactive Binds TBK1_inactive TBK1 TBK1_active p-TBK1 TBK1_inactive->TBK1_active Phosphorylates IRF3_inactive IRF3 TBK1_active->IRF3_inactive Phosphorylates IRF3_active p-IRF3 Dimer IRF3_inactive->IRF3_active Dimerizes Genes Type I IFN & Pro-inflammatory Genes IRF3_active->Genes Translocates & Induces Transcription NfkB_path NF-κB Pathway NfkB_path->Genes Induces Transcription STING_active Activated STING (Oligomer) STING_inactive->STING_active Conformational Change, Oligomerization & Translocation STING_active->TBK1_inactive Recruits STING_active->NfkB_path Activates

Caption: Overview of this compound-mediated activation of the STING pathway.

Quantitative Analysis of Pathway Interactions

The interactions within the cGAS-STING pathway have been characterized by specific binding affinities and enzymatic kinetics. These quantitative parameters are crucial for understanding the sensitivity and efficiency of the signaling cascade and for the development of targeted therapeutics.

Table 1: Binding Affinities of Ligands to STING

LigandSTING VariantBinding Affinity (Kd)CommentsReference
This compoundHuman STING~nM rangeEndogenous, high-affinity ligand.[11]
3',3'-cGAMPHuman STINGLower affinity than this compoundCanonical bacterial CDN.[11]
c-di-GMPHuman STING~µM rangeBacterial CDN; a weaker activator of human STING.

Note: Specific numerical values for Kd can vary between different experimental setups and STING variants. The table reflects the general consensus on relative affinities.

Table 2: Kinetic and Inhibitory Parameters

ParameterMoleculeValueTargetCommentsReference
IC₅₀SN-011 (Antagonist)~500 nMHuman STINGInhibits STING-dependent signaling in human cells.[15]
IC₅₀SN-011 (Antagonist)~100 nMMouse STINGInhibits STING-dependent signaling in mouse cells.[15]
Metal Cofactor PreferencecGASMn²⁺ > Mg²⁺cGASManganese is preferred over magnesium by 100-fold for catalysis.[9][19]

Experimental Protocols for Studying this compound Function

Investigating the cGAS-STING pathway requires a variety of biochemical and cell-based assays. Below are protocols for key experiments.

In Vitro cGAS Activity Assay using HPLC
  • Principle: This assay directly measures the enzymatic production of this compound from ATP and GTP by recombinant cGAS in the presence of a DNA agonist. The product is then separated and quantified using High-Performance Liquid Chromatography (HPLC).[20]

  • Key Reagents:

    • Recombinant purified cGAS protein.

    • DNA agonist (e.g., Herring Testis DNA, long dsDNA oligonucleotides).

    • ATP and GTP solutions.

    • Reaction Buffer (e.g., Tris-HCl, MgCl₂, NaCl).

    • Alkaline Phosphatase.

    • HPLC system with a C18 reverse-phase column.

  • Procedure:

    • Set up the reaction mixture containing cGAS, DNA agonist, ATP, and GTP in the reaction buffer.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

    • Treat the reaction mixture with alkaline phosphatase to digest remaining ATP and GTP, preventing them from obscuring the cGAMP peak during HPLC analysis.

    • Analyze the sample by HPLC. Monitor absorbance at 254 nm.

  • Data Analysis: The amount of this compound produced is quantified by integrating the area of the corresponding peak and comparing it to a standard curve generated with known concentrations of synthetic this compound.

HPLC_Workflow Workflow for cGAS Activity Assay A 1. Reaction Setup (cGAS + DNA + ATP/GTP) B 2. Incubation (e.g., 37°C, 1 hr) A->B C 3. Reaction Termination (Heat Inactivation) B->C D 4. Phosphatase Treatment (Digest excess ATP/GTP) C->D E 5. HPLC Analysis (C18 Column) D->E F 6. Data Quantification (Peak Integration vs. Standard) E->F

References

The Physiological Role of Endogenous 2',3'-cGAMP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is a noncanonical cyclic dinucleotide that functions as a pivotal second messenger in the innate immune system.[1][2][3] Synthesized by cyclic GMP-AMP synthase (cGAS) upon the detection of cytosolic double-stranded DNA (dsDNA), this compound is the endogenous, high-affinity ligand for the Stimulator of Interferon Genes (STING) protein.[1][2] The activation of the cGAS-STING signaling pathway is a critical host defense mechanism against pathogens, cellular stress, and malignant transformation. However, its dysregulation is implicated in the pathogenesis of autoimmune and inflammatory diseases. This technical guide provides an in-depth exploration of the synthesis, signaling cascade, and diverse physiological roles of endogenous this compound. It includes a summary of key quantitative data, detailed experimental protocols for studying the pathway, and visualizations of the core signaling mechanisms.

Introduction to this compound and the cGAS-STING Pathway

The innate immune system serves as the first line of defense against microbial invasion and cellular damage. A key component of this system is the cGAS-STING pathway, which specializes in detecting the aberrant presence of DNA in the cytoplasm—a hallmark of infection or cellular distress.

Synthesis of this compound: The pathway's initiation relies on the enzyme cGAS , which acts as a direct sensor of cytosolic dsDNA. Sources of this DNA are varied and include:

  • Pathogen-associated DNA: From DNA viruses, retroviruses, and intracellular bacteria.

  • Endogenous DNA: Self-DNA that leaks from the nucleus or mitochondria due to genomic instability, cellular damage, or stress.

Upon binding to dsDNA, cGAS undergoes dimerization and a conformational change that activates its catalytic function. Using cytosolic ATP and GTP as substrates, cGAS synthesizes this compound, a unique cyclic dinucleotide featuring one 2'-5' and one 3'-5' phosphodiester bond.

STING Activation and Signal Transduction: As a soluble second messenger, this compound diffuses through the cytoplasm and binds to its direct receptor, the STING protein, which resides on the membrane of the endoplasmic reticulum (ER). This binding event triggers a series of downstream signaling events:

  • Conformational Change and Translocation: cGAMP binding induces STING dimerization and a significant conformational change, leading to its oligomerization and translocation from the ER, via the Golgi apparatus, to perinuclear vesicles.

  • Kinase Recruitment and Phosphorylation: The activated STING oligomer acts as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1) . TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3) .

  • Transcription Factor Activation: In addition to the IRF3 axis, STING activation also engages the NF-κB pathway, a master regulator of inflammation.

Downstream Effector Functions: The activation of these transcription factors leads to a robust transcriptional response. Phosphorylated IRF3 dimerizes, enters the nucleus, and drives the expression of Type I interferons (IFN-α/β) . Simultaneously, activated NF-κB translocates to the nucleus to induce the transcription of a wide array of pro-inflammatory cytokines , such as TNF-α and IL-6. This coordinated response establishes a potent anti-pathogen and immunomodulatory state.

Data Presentation: Key Pathway Components and Parameters

Quantitative understanding of the this compound pathway is crucial for modeling its function and for drug development. The following tables summarize key proteins and quantitative metrics associated with the signaling cascade.

Table 1: Core Proteins of the this compound Signaling Pathway

ProteinPrimary FunctionCellular Localization
cGAS Cytosolic dsDNA sensor; synthesizes this compound from ATP and GTP.Primarily Cytosol; also found tethered to chromatin in the nucleus.
STING Endogenous receptor for this compound; signaling adaptor.Endoplasmic Reticulum (ER); translocates to Golgi upon activation.
TBK1 Serine/threonine kinase; phosphorylates STING and IRF3.Cytosol
IRF3 Transcription factor; induces Type I interferon expression upon activation.Cytosol; translocates to Nucleus upon phosphorylation.
ENPP1 Ecto-nucleotidase; dominant hydrolase of extracellular this compound.Plasma Membrane

Table 2: Quantitative Parameters in this compound Signaling

ParameterDescriptionReported Value(s)
cGAS dsDNA Recognition Minimum length of dsDNA for efficient cGAS activation.≥ 36 bp
STING-cGAMP Binding Affinity (KD) Dissociation constant for this compound binding to STING.~4 nM
ENPP1 Kinetics for this compound Michaelis-Menten constants for the hydrolysis of this compound by ENPP1.Km = 15 µM; kcat = 4 s-1
Cellular cGAMP Concentration Quantifiable range in cellular and tissue samples using sensitive assays.0.1 nM to 100 nM

Visualizing the Core Pathways

Diagrams generated using Graphviz provide a clear visual representation of the signaling logic and molecular interactions.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi / Vesicles cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral, Bacterial, Self) cGAS cGAS dsDNA->cGAS Binds cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (inactive dimer) cGAMP->STING_inactive Binds & Activates STING_active STING (active oligomer) STING_inactive->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits IKK IKK STING_active->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription Translocates NFkB_complex NF-κB / IκB IKK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB NFkB->Transcription Translocates

Caption: The canonical cGAS-STING signaling pathway.

cGAMP_Regulation cluster_cell1 Producer Cell (e.g., Tumor Cell) cluster_extracellular Extracellular Space cluster_cell2 Responder Cell (e.g., Immune Cell) cGAS1 cGAS cGAMP1 Intracellular This compound cGAS1->cGAMP1 Synthesizes dsDNA1 Cytosolic dsDNA dsDNA1->cGAS1 cGAMP_extra Extracellular This compound cGAMP1->cGAMP_extra Export / Release cGAMP2 Internalized This compound cGAMP1->cGAMP2 Gap Junctions ENPP1 ENPP1 cGAMP_extra->ENPP1 cGAMP_extra->cGAMP2 Import / Uptake Degraded AMP + GMP ENPP1->Degraded Hydrolyzes STING2 STING cGAMP2->STING2 Activates Response2 Immune Response STING2->Response2

Caption: Synthesis, release, and regulation of this compound.

Physiological and Pathophysiological Roles

The cGAS-STING pathway, driven by endogenous this compound, has a broad impact on health and disease.

Table 3: Physiological and Pathological Roles of Endogenous this compound

ContextRole of this compound / cGAS-STING PathwayKey Outcomes
Antiviral Immunity Senses viral DNA (dsDNA viruses, retroviruses) to initiate a primary host defense.Production of Type I IFNs, establishment of an antiviral state.
Antibacterial Immunity Detects DNA from intracellular bacteria.Induction of inflammatory cytokines and anti-bacterial responses.
Cancer Immunology Acts as a tumor suppressor by detecting genomic instability in cancer cells. Also functions as a paracrine "immunotransmitter" from tumor cells to host immune cells.Promotes anti-tumor immunity via Type I IFN, leading to recruitment and activation of dendritic cells and NK cells.
Autoimmunity Dysregulated activation by self-DNA leads to chronic inflammation.Pathogenic production of Type I IFNs, contributing to diseases like SLE.
Neuroinflammation Implicated in neuroinflammatory processes associated with aging and neurodegenerative diseases.Can contribute to neuronal damage through chronic inflammation.
Cardiovascular Disease Contributes to sterile inflammation in the vasculature.Promotes vascular inflammation and atherosclerosis.
Role in Host Defense

The canonical function of the this compound pathway is in host defense. Mice deficient in cGAS or STING are highly susceptible to lethal infections from DNA viruses like Herpes Simplex Virus-1 (HSV-1). The pathway is also critical for controlling infections by intracellular bacteria such as Listeria monocytogenes and Mycobacterium tuberculosis.

Role in Cancer

The cGAS-STING pathway is a double-edged sword in oncology. Its activation within tumor cells, often triggered by micronuclei formation and chromosomal instability, can initiate a potent anti-tumor immune response. Furthermore, this compound can act as an immunotransmitter. Tumor cells can release this compound, which is then taken up by host antigen-presenting cells (APCs) in the tumor microenvironment. This paracrine signaling activates the STING pathway in the APCs, leading to IFN production and the priming of cytotoxic T cells against the tumor. However, in some contexts, such as brain metastases, STING activation in astrocytes has been shown to promote tumor cell growth and chemoresistance.

Role in Autoimmune and Inflammatory Conditions

While essential for defense, aberrant activation of the cGAS-STING pathway by misplaced self-DNA is a key driver of autoimmune and autoinflammatory diseases. The chronic production of Type I interferons, a condition known as type I interferonopathy, is a hallmark of diseases like Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières syndrome and is strongly linked to STING pathway hyperactivity. This link makes the pathway a prime target for therapeutic inhibition in autoimmune contexts.

Experimental Protocols and Methodologies

Studying the physiological role of this compound requires robust methods for its detection and for assessing pathway activation.

Detection and Quantification of this compound
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold-standard method for the specific and absolute quantification of this compound in cell lysates and tissues. It can distinguish this compound from other cyclic dinucleotide isomers.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits provide a high-throughput method for quantifying this compound. These assays use a specific monoclonal antibody and a competitive binding format.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a sensitive, homogeneous assay format suitable for high-throughput screening, developed using cGAMP-specific antibodies. The quantifiable range has been reported as 0.1 nM to 100 nM.

In Vitro Induction and Assessment of cGAS-STING Activation

This protocol describes a typical workflow for stimulating and measuring cGAS-STING activity in cultured cells.

1. Stimulation of the Pathway:

  • Cells: Use relevant cell lines (e.g., THP-1 monocytes, MEFs, HEK293T) with a functional cGAS-STING pathway.

  • Method A (cGAS-dependent): Transfect cells with a dsDNA stimulus. Common stimuli include interferon stimulatory DNA (ISD) or viral DNA fragments like HSV-60. Use a transfection reagent like Lipofectamine or jetPRIME.

  • Method B (STING-dependent): Treat cells directly with this compound. Since cGAMP has poor membrane permeability, cells may need to be permeabilized (e.g., with digitonin) or a specialized delivery agent may be required.

2. Sample Collection:

  • Collect cell culture supernatants at various time points (e.g., 6-24 hours) to measure secreted cytokines.

  • Lyse the cells to prepare protein lysates for Western blotting and RNA for RT-qPCR.

3. Assessment of Pathway Activation:

  • Western Blotting: Probe protein lysates with antibodies against phosphorylated forms of key signaling proteins: p-STING (Ser366), p-TBK1 (Ser172), and p-IRF3 (Ser396). Use antibodies against total proteins as loading controls.

  • RT-qPCR: Measure the relative mRNA expression of downstream target genes. Key targets include IFNB1 (IFN-β), ISG15, CXCL10, TNF, and IL6. Normalize to a housekeeping gene like GAPDH or ACTB.

  • ELISA: Quantify the concentration of secreted IFN-β or other cytokines (e.g., TNF-α) in the collected cell culture supernatants.

Experimental_Workflow cluster_harvest cluster_analysis Downstream Analysis start Day 1: Seed Cells stimulate Day 2: Stimulate Pathway (dsDNA transfection or cGAMP treatment) start->stimulate incubate Incubate (e.g., 6-24 hours) stimulate->incubate harvest Harvest Samples incubate->harvest supernatant Culture Supernatant harvest->supernatant cell_pellet Cell Pellet harvest->cell_pellet elisa ELISA (Measure secreted IFN-β, TNF-α) supernatant->elisa Analyze wb Western Blot (Detect p-STING, p-TBK1, p-IRF3) cell_pellet->wb Protein Lysate qpcr RT-qPCR (Measure IFNB1, ISG15 mRNA) cell_pellet->qpcr RNA Extraction

Caption: Experimental workflow for assessing STING pathway activation.

Conclusion

Endogenous this compound is a master regulator of innate immunity, translating the detection of cytosolic DNA into a powerful inflammatory and antiviral response. Its roles extend beyond host defense to the complex landscapes of cancer immunology, autoimmunity, and neuroinflammation. The cGAS-STING pathway therefore represents a critical node for therapeutic intervention. Agonists are being developed to boost anti-tumor immunity, while inhibitors are being pursued to quell the pathogenic inflammation of autoimmune diseases. A deep, quantitative understanding of this compound's physiological functions, supported by the robust experimental methodologies outlined in this guide, is essential for drug development professionals and researchers seeking to modulate this fundamental signaling axis for therapeutic benefit.

References

An In-depth Technical Guide to 2',3'-cGAMP Signaling in Viral and Bacterial Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system represents the first line of defense against invading pathogens. A central player in this initial response is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway, which functions as a critical sensor of cytosolic DNA. The presence of DNA in the cytoplasm is a danger signal associated with viral and bacterial infections, as well as cellular damage and tumorigenesis. This technical guide provides a comprehensive overview of the 2',3'-cyclic GMP-AMP (2',3'-cGAMP) signaling cascade, detailing its core mechanisms, its role in antiviral and antibacterial immunity, and the experimental methodologies employed to investigate its function. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this pivotal immune pathway.

Core Signaling Pathway

The cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[1] This triggers a series of molecular events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response.[1][2]

  • Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[3] cGAS binds DNA in a sequence-independent manner, but its activation is dependent on the length of the DNA molecule, with longer DNA fragments being more potent activators.[4] Structural studies have revealed that cGAS forms a 2:2 complex with dsDNA.[3][5][6]

  • Synthesis of this compound: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (this compound) from ATP and GTP.[2][7] This molecule is a cyclic dinucleotide with a unique phosphodiester linkage between the 2'-hydroxyl of GMP and the 5'-phosphate of AMP, and a canonical 3'-5' linkage.[8][9]

  • STING Activation and Translocation: this compound binds to the stimulator of interferon genes (STING), a transmembrane protein located in the endoplasmic reticulum (ER).[2][7][9] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[2][10][11]

  • Recruitment and Activation of Downstream Effectors: During its translocation, STING serves as a scaffold to recruit and activate downstream signaling components.[12] Key among these is the TANK-binding kinase 1 (TBK1), which is recruited to the C-terminal tail of STING.[12][13][14] TBK1 then phosphorylates both STING itself (on Ser366) and the transcription factor interferon regulatory factor 3 (IRF3).[12][14][15][16]

  • Gene Transcription and Cytokine Production: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β.[12][15] In parallel, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway.

Interaction Molecule 1 Molecule 2 Binding Affinity (Kd) Reference
Ligand BindingHuman STINGThis compound~nM range[17]
Ligand BindingHuman STINGc-di-GMP~µM range[17]
Inhibitor BindingSoluble human STINGSN-011 (inhibitor)4.03 nM[18]
Natural Ligand BindingSoluble human STINGThis compound9.23 nM[18]
Inhibitor BindingHuman STING LBDAstin C (inhibitor)53 nM[17]
Enzyme Substrate(s) Kinetic Parameter Value Reference
TBK1Myelin Basic ProteinSpecific Activity35 nmol/min/mg[19]
cGAS InhibitorHuman cGASIC50 (SN-011)~500 nM (in human cells)[18]
cGAS InhibitorMouse cGASIC50 (SN-011)~100 nM (in mouse cells)[18]
STING AntagonistHuman STINGIC50 (C18)11 µM[17]
STING AntagonistHuman STINGIC50 (Astin C)3-8 µM (in different cell lines)[17]

| Molecule | Cell/Tissue Type | Abundance/Concentration | Reference | | :--- | :--- | :--- | :--- | :--- | | STING Protein | Mouse Heart, Salivary Gland, Lung, Spleen, Lymph Node | Highest in spleen and lymph node |[20] | | cGAS/STING | Pan-Cancer | Expression negatively correlated with immune cell infiltration in some tumors |[21][22] |

Signaling Pathway Diagrams

cGAS_STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi ERGIC/Golgi cluster_nucleus Nucleus DNA Viral/Bacterial dsDNA cGAS cGAS DNA->cGAS Binds cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING (dimer) cGAMP->STING_dimer Binds STING_oligo STING (oligomer) STING_dimer->STING_oligo Translocates & Oligomerizes TBK1 TBK1 STING_oligo->TBK1 Recruits NFkB NF-κB Pathway STING_oligo->NFkB Activates p_STING p-STING TBK1->p_STING Phosphorylates p_TBK1 p-TBK1 TBK1->p_TBK1 Autophosphorylates IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_STING->IRF3 Recruits p_TBK1->IRF3 Phosphorylates p_IRF3_dimer p-IRF3 (dimer) p_IRF3->p_IRF3_dimer Dimerizes & Translocates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IFN_genes Type I IFN Genes p_IRF3_dimer->IFN_genes Induces Transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_genes Induces Transcription

Caption: The cGAS-STING signaling pathway upon viral or bacterial infection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

In Vitro cGAS Activity Assay

This assay measures the ability of recombinant cGAS to produce this compound in the presence of dsDNA.

Materials:

  • Recombinant human cGAS protein

  • Herring Testis DNA (dsDNA activator)

  • ATP and GTP solutions

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound for standard curve

  • LC-MS/MS system for cGAMP quantification

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a specified concentration of recombinant cGAS (e.g., 50 nM), dsDNA (e.g., 20 ng/µL), and ATP and GTP (e.g., 100 µM each).

  • Initiate Reaction: Start the reaction by adding the ATP/GTP mix.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to chelate Mg²⁺.

  • cGAMP Quantification: Centrifuge the reaction mixture to pellet any precipitate. Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.[4][23][24][25]

  • Data Analysis: Generate a standard curve using known concentrations of this compound. Quantify the amount of cGAMP produced in the enzymatic reaction by comparing to the standard curve.

cGAS_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reaction Mix: - Recombinant cGAS - dsDNA - ATP & GTP - Assay Buffer Incubate Incubate at 37°C Reagents->Incubate Terminate Terminate Reaction (Heat or EDTA) Incubate->Terminate Quantify Quantify this compound (LC-MS/MS) Terminate->Quantify Analyze Data Analysis (Standard Curve) Quantify->Analyze

Caption: Workflow for an in vitro cGAS activity assay.

STING Activation Luciferase Reporter Assay

This cell-based assay quantifies STING pathway activation by measuring the activity of a reporter gene (luciferase) driven by an IRF3-dependent promoter (e.g., IFN-β promoter).[8][26]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for human STING

  • IFN-β promoter-driven firefly luciferase reporter plasmid

  • Control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)[17][18][27][28][29]

  • This compound or other STING agonists

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate to be 70-90% confluent at the time of transfection.[17]

  • Transfection: Co-transfect the cells with the STING expression plasmid, the IFN-β-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8][27]

  • Stimulation: After 24 hours, stimulate the cells with varying concentrations of this compound or other STING agonists.

  • Incubation: Incubate the cells for an additional 18-24 hours.[8]

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][26]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration.

STING_Luciferase_Assay_Workflow cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_stimulation Stimulation & Lysis cluster_readout Readout & Analysis Seed Seed HEK293T cells in 96-well plate Transfect Co-transfect with plasmids: - STING expression - IFN-β-Luc reporter - Renilla control Seed->Transfect Stimulate Stimulate with This compound Transfect->Stimulate Lyse Lyse cells Stimulate->Lyse Measure Measure Firefly & Renilla Luciferase Lyse->Measure Analyze Normalize & Analyze Data Measure->Analyze

Caption: Workflow for a STING activation luciferase reporter assay.

Western Blotting for Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation and activation of key proteins in the cGAS-STING pathway, such as STING, TBK1, and IRF3.[13][14][15][30]

Materials:

  • Cells or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)[7][10][26][30][31]

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for total and phosphorylated STING (Ser366), TBK1 (Ser172), and IRF3 (Ser396)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse cells or tissues in lysis buffer. Determine protein concentration using a BCA assay.[7][10][26][30][31]

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the total and phosphorylated forms of STING, TBK1, and IRF3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The this compound signaling pathway is a cornerstone of the innate immune response to viral and bacterial infections. Its intricate molecular mechanisms, from the initial sensing of cytosolic DNA by cGAS to the downstream activation of STING and the subsequent production of type I interferons and other cytokines, provide multiple points for therapeutic intervention. The experimental protocols detailed in this guide offer a robust framework for investigating the various facets of this pathway. A thorough understanding of the quantitative aspects and the ability to experimentally probe this signaling cascade are essential for the development of novel immunomodulatory therapies targeting a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer.

References

The Role of 2',3'-cGAMP in Autoimmune Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic dinucleotide 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) has emerged as a critical second messenger in the innate immune system. Synthesized by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA), this compound activates the stimulator of interferon genes (STING) signaling pathway. While essential for host defense against pathogens, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly implicated in the pathogenesis of a range of autoimmune diseases. This technical guide provides an in-depth overview of the involvement of this compound in autoimmunity, focusing on the core signaling pathway, its pathological consequences, quantitative data from clinical studies, and detailed experimental protocols for its detection and measurement. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target this pivotal pathway in autoimmune and inflammatory disorders.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central component of the innate immune system responsible for detecting cytosolic DNA.[1] Under normal physiological conditions, DNA is confined to the nucleus and mitochondria. The presence of DNA in the cytoplasm is a danger signal, often indicative of infection or cellular damage.[1]

Upon binding to cytosolic dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of this compound from ATP and GTP.[2][3] this compound then acts as a second messenger, binding to the STING protein, which is primarily localized on the endoplasmic reticulum (ER).[3][4] This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other inflammatory cytokines.[1][5] Concurrently, STING activation can also lead to the activation of the NF-κB signaling pathway, further contributing to the pro-inflammatory response.[2][6]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB_pathway NF-κB Pathway STING_Golgi->NFkB_pathway activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB_pathway->NFkB_nuc translocates Genes Type I IFN & Inflammatory Genes pIRF3_nuc->Genes induces transcription NFkB_nuc->Genes induces transcription

Caption: The cGAS-STING signaling pathway.[1][2][3][5]

Involvement of this compound in Autoimmune Diseases

The chronic activation of the cGAS-STING pathway by self-DNA is a key driver in the pathogenesis of several autoimmune diseases.[7][8][9] Failure to properly clear self-DNA, for instance from apoptotic cells or damaged mitochondria, can lead to its accumulation in the cytoplasm, triggering a sustained and pathological immune response.[10] This is particularly relevant in conditions characterized by a high type I interferon signature.

Systemic Lupus Erythematosus (SLE): SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens and elevated levels of type I IFNs.[11] Several studies have reported increased expression of cGAS in peripheral blood mononuclear cells (PBMCs) from SLE patients compared to healthy controls.[11][12] Furthermore, detectable levels of this compound have been found in a subset of SLE patients, and its presence often correlates with higher disease activity.[11][13] Apoptosis-derived membrane vesicles containing DNA have been shown to be potent activators of the cGAS-STING pathway in SLE.[14] However, the role of the cGAS-STING pathway in SLE is complex, with some murine models suggesting it may not be a primary driver of systemic autoimmunity.[10][15]

Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints.[16] Emerging evidence suggests the involvement of the cGAS-STING pathway in the pathogenesis of RA.[3][8] The release of mitochondrial DNA from damaged cells within the synovium can activate cGAS, leading to the production of pro-inflammatory cytokines that contribute to joint inflammation and damage.[17] Inhibition of the cGAS-STING pathway has been shown to reduce joint swelling and inflammatory cell infiltration in mouse models of RA.[8]

Aicardi-Goutières Syndrome (AGS): AGS is a rare genetic disorder characterized by severe neurological symptoms and a strong type I interferon signature.[1][9] Mutations in genes encoding nucleases such as TREX1, which is responsible for degrading cytosolic DNA, are a common cause of AGS.[1][18] The resulting accumulation of self-DNA leads to constitutive activation of the cGAS-STING pathway and overproduction of type I IFNs.[18] Mouse models of AGS have demonstrated that deletion of cGAS or STING can rescue the lethal autoimmune phenotype.[18][19]

Quantitative Data on this compound in Autoimmune Diseases

The quantification of this compound in patient samples is a key area of research for understanding its role in autoimmune diseases and for the development of biomarkers. The following table summarizes available data on this compound levels in patients with SLE.

DiseasePatient Cohort (n)Control Cohort (n)Sample TypeDetection MethodKey FindingsReference(s)
Systemic Lupus Erythematosus (SLE)48Healthy (19), RA (22)PBMCsLC-MS/MSThis compound was detected in 15% of SLE patients but not in healthy or RA controls. Disease activity was higher in cGAMP-positive patients.[11]
Systemic Lupus Erythematosus (SLE)52Healthy (25)PBMCsELISAA significant increase in this compound concentration was observed in PBMCs from SLE patients compared to healthy controls.[13]
Systemic Lupus Erythematosus (SLE)23Healthy, RAPBMCsHPLC-MS/MSThis compound was detected in approximately 25% of SLE patients but not in controls.[12]

Note: Direct quantitative values (e.g., pg/ml) are often not reported in a standardized manner across studies, making direct comparisons challenging. The data presented here reflects the reported detection and relative levels.

Experimental Protocols

The accurate measurement of this compound and the assessment of cGAS-STING pathway activation are crucial for research in this field. Below are detailed methodologies for key experiments.

Measurement of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercially available competitive ELISA kits are a common method for the quantification of this compound in various biological samples.[20][21]

Principle: The assay is based on the competition between this compound in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a this compound-specific antibody. The amount of HRP-labeled conjugate bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

  • DetectX® this compound Immunoassay Kit (or equivalent)[20]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Sample lysates (cells, tissues), EDTA plasma, or tissue culture media

  • Deionized water

  • Plate shaker

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting standards, diluting wash buffers, and preparing the this compound-peroxidase conjugate.[20]

  • Standard Curve Preparation: Prepare a serial dilution of the this compound standard to generate a standard curve. A typical range might be from 0.082 to 20 pmol/mL.[20]

  • Sample Preparation:

    • Cell Lysates: Lyse cells using a suitable lysis buffer (e.g., M-PER™) at a concentration such as 25 million cells per 2 mL of buffer. Centrifuge to clarify the lysate.

    • Plasma: EDTA plasma samples should be diluted at least 5-fold with the provided assay buffer.[20]

    • Tissue Culture Media: Samples may need to be diluted in the appropriate culture medium.[20]

  • Assay Procedure: a. Pipette 50 µL of standards and samples in duplicate into the wells of the antibody-coated microplate.[20] b. Add 25 µL of the this compound-peroxidase conjugate to each well.[20] c. Add 25 µL of the this compound polyclonal antibody to each well to initiate the binding reaction.[20] d. Incubate the plate for 2 hours at room temperature on a plate shaker.[21] e. Wash the plate multiple times with the prepared wash buffer to remove unbound reagents.[20] f. Add 100 µL of TMB substrate to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.[21] g. Stop the reaction by adding 50 µL of stop solution to each well.[20]

  • Data Analysis: a. Read the absorbance of each well at 450 nm.[20] b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Cell-Based STING Activation Reporter Assay

Cell-based reporter assays are used to screen for agonists or inhibitors of the cGAS-STING pathway and to study its activation dynamics.[4][22][23]

Principle: A reporter cell line (e.g., THP-1 monocytes or HEK293T cells) is engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an IFN-stimulated response element (ISRE). Activation of the STING pathway leads to the production of type I IFNs, which then act in an autocrine or paracrine manner to induce the expression of the reporter gene. The reporter signal is proportional to the level of STING pathway activation.

Materials:

  • THP1-Dual™ ISG reporter cells (or equivalent)

  • HEK293T cells

  • Plasmids: IFNβ-luciferase reporter, STING expression vector

  • Transfection reagent

  • STING agonists (e.g., this compound, diABZI) or antagonists

  • Cell culture medium and supplements

  • Luciferase assay system

  • Luminometer

Protocol (Example using HEK293T cells):

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with an IFNβ-luciferase reporter plasmid and a STING expression plasmid using a suitable transfection reagent. A control plasmid (e.g., CMV-Luc) can be included to normalize for transfection efficiency.[4]

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Stimulation: Treat the transfected cells with various concentrations of STING agonists (e.g., this compound) or test compounds.[4]

  • Incubation: Incubate for an additional 4-24 hours.[22][24]

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the IFNβ-luciferase signal to the control luciferase signal (if applicable). Plot the luminescence signal against the concentration of the agonist to determine the EC50, or against the concentration of the antagonist to determine the IC50.[23]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA for this compound Quantification cluster_reporter_assay STING Reporter Assay cluster_data_analysis Data Analysis Sample Biological Sample (PBMCs, Plasma, Tissue) Lysis Lysis / Extraction Sample->Lysis Dilution Dilution Lysis->Dilution Add_Sample Add Sample/Standard Dilution->Add_Sample Plate Antibody-coated 96-well Plate Add_Reagents Add cGAMP-HRP & Antibody Incubate_Wash Incubate & Wash Add_Reagents->Incubate_Wash Add_Substrate Add Substrate & Stop Incubate_Wash->Add_Substrate Read_Plate Read Absorbance (450 nm) Add_Substrate->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Cells Reporter Cells (e.g., THP1-ISG) Stimulate Stimulate with Agonist/Antagonist Cells->Stimulate Incubate_Reporter Incubate Stimulate->Incubate_Reporter Measure_Signal Measure Reporter Signal (Luminescence/Colorimetric) Incubate_Reporter->Measure_Signal Dose_Response Dose-Response Curve (EC50 / IC50) Measure_Signal->Dose_Response Calc_Conc Calculate cGAMP Concentration Std_Curve->Calc_Conc

Caption: Experimental workflow for this compound detection.[20][23][24]

Therapeutic Targeting of the cGAS-STING Pathway

Given the role of the cGAS-STING pathway in driving autoimmune and inflammatory diseases, both cGAS and STING have become attractive targets for therapeutic intervention.[[“]][26][27] The development of small molecule inhibitors that can block the synthesis of this compound by cGAS or prevent this compound from binding to and activating STING is a major focus of drug discovery efforts.[6][8] Several cGAS and STING inhibitors have shown promise in preclinical models of autoimmune diseases, effectively reducing the production of type I interferons and alleviating disease symptoms.[[“]][27]

Conversely, STING agonists are being explored for cancer immunotherapy, as activation of this pathway within the tumor microenvironment can promote a potent anti-tumor T-cell response.[28][29][30]

Conclusion

The discovery of the cGAS-STING pathway and its second messenger, this compound, has significantly advanced our understanding of innate immunity and its role in autoimmune diseases. The aberrant activation of this pathway by self-DNA is a key pathogenic mechanism in a variety of autoimmune disorders, making it a critical area of research and a promising target for novel therapeutics. The continued development of robust and sensitive methods for the detection and quantification of this compound, alongside sophisticated cell-based and in vivo models, will be essential for translating our understanding of this pathway into effective treatments for patients with autoimmune diseases.

References

The Role of 2',3'-cGAMP in Cancer Immunology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) has emerged as a critical signaling molecule in cancer immunology. Synthesized by cyclic GMP-AMP synthase (cGAS) in response to cytosolic double-stranded DNA (dsDNA), this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway. This activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells, ultimately fostering a robust anti-tumor immune response. This technical guide provides a comprehensive overview of the core biology of this compound, its role in anti-tumor immunity, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

The Core Biology of this compound

Synthesis and Degradation

This compound is synthesized in the cytoplasm by cGAS, which is activated upon binding to dsDNA.[1] This cytosolic dsDNA can originate from various sources within the tumor microenvironment, including dying tumor cells, microbial infections, or genomic instability.[2] Once synthesized, this compound can act intracellularly as a second messenger or be transported to neighboring cells, functioning as an immunotransmitter.[3] The extracellular concentration of this compound is regulated by the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes and inactivates it.[3]

The cGAS-STING Signaling Pathway

Upon binding to this compound, STING, an endoplasmic reticulum-resident protein, undergoes a conformational change and translocates to the Golgi apparatus.[4] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Activated STING also induces the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

cluster_cytoplasm Cytoplasm cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds and activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STING_Golgi->TBK1 recruits and activates STING_Golgi->NFkB activates IFN1_genes Type I IFN Genes pIRF3_nuc->IFN1_genes activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_genes activates transcription

Figure 1: The cGAS-STING signaling pathway.

The Role of this compound in Anti-Tumor Immunity

The activation of the STING pathway by this compound orchestrates a multi-faceted anti-tumor immune response.

  • Dendritic Cell (DC) Activation: Type I IFNs produced downstream of STING activation are potent activators of dendritic cells. Activated DCs upregulate co-stimulatory molecules (e.g., CD80, CD86) and enhance antigen presentation, leading to the priming and activation of tumor-specific CD8+ T cells.

  • T Cell Recruitment and Function: The production of chemokines, such as CXCL10, attracts cytotoxic T lymphocytes (CTLs) to the tumor microenvironment. Type I IFNs also directly enhance the survival and effector function of CD8+ T cells.

  • Natural Killer (NK) Cell Activation: STING activation can also lead to the activation of NK cells, which are crucial for killing tumor cells that have downregulated MHC class I expression.

  • Modulation of the Tumor Microenvironment: The inflammatory milieu created by STING activation can reprogram immunosuppressive cells, such as M2-like macrophages, into pro-inflammatory M1-like phenotypes.

Quantitative Data on the Impact of this compound and STING Agonists

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound and synthetic STING agonists.

Table 1: Preclinical In Vivo Efficacy of STING Agonists
STING AgonistMouse ModelDosing Route and ScheduleOutcomeReference
ADU-S100B16.F10 MelanomaIntratumoral, 5 µg on days 10, 14, 17Significantly slower tumor growth
ADU-S100Esophageal Adenocarcinoma (rat)Intratumoral, 50 µg30.1% decrease in mean tumor volume
ALG-031048CT26 Colon CarcinomaIntratumoral, 3 x 100 µg90% of animals showed complete tumor regression
diABZIB16-F10 MelanomaSystemicSignificant increase in CD8+ T cell infiltration
Table 2: Clinical Trial Results of STING Agonists
STING AgonistTrial PhaseCancer Type(s)Key FindingsReference
MIW815 (ADU-S100)Phase IAdvanced/Metastatic Solid Tumors or LymphomasOverall Response Rate (ORR): 2.1% (monotherapy)
MIW815 (ADU-S100) + SpartalizumabPhase IbAdvanced Solid Tumors or LymphomasORR: 10.4%
Table 3: In Vitro Effects of this compound and ENPP1 Inhibitors
CompoundAssay SystemEffectQuantitative ValueReference
This compoundHuman pDCsIFN-α productionDose-dependent increase
This compoundMurine moDCsUpregulation of CD8610 µg/ml induced significant upregulation
ENPP1 Inhibitor (Compound 32)Mouse plasmaIC50 for cGAMP degradation4 nM
ENPP1 Inhibitor (TXN10128)Biochemical assayIC50 for cGAMP degradation4 nM

Key Experimental Protocols

STING Activation Reporter Assay (IFN-β Promoter-Luciferase)

This assay is used to quantify the activation of the STING pathway by measuring the induction of the IFN-β promoter.

Materials:

  • HEK293T cells

  • Expression plasmids for human STING (optional, if not endogenously expressed)

  • IFN-β promoter-luciferase reporter plasmid (e.g., pGL4.20-IFNβ-luc)

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound or other STING agonists

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid, the Renilla luciferase control plasmid, and optionally, a STING expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: 24 hours post-transfection, treat the cells with varying concentrations of this compound or the STING agonist of interest. Include a vehicle control.

  • Lysis: After 16-24 hours of stimulation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle-treated control.

cluster_workflow STING Activation Reporter Assay Workflow A Seed HEK293T cells B Transfect with reporter plasmids A->B C Stimulate with STING agonist B->C D Lyse cells C->D E Measure luminescence D->E F Normalize and analyze data E->F

Figure 2: Workflow for STING activation reporter assay.

Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Profiling

This protocol outlines a general strategy for identifying and quantifying key immune cell populations within the tumor microenvironment following STING agonist treatment.

Materials:

  • Freshly excised tumors

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • Red blood cell lysis buffer

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, NK1.1)

  • Live/dead stain

  • Flow cytometer

Protocol:

  • Tumor Dissociation: Dissociate the tumor tissue into a single-cell suspension using a tumor dissociation kit and mechanical disruption.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a lysis buffer.

  • Cell Staining: a. Stain the cells with a live/dead marker to exclude non-viable cells. b. Block Fc receptors to prevent non-specific antibody binding. c. Incubate the cells with a cocktail of fluorescently conjugated antibodies against the surface markers of interest.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis (Gating Strategy): a. Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H). b. Gate on live cells based on the live/dead stain. c. Gate on immune cells using a pan-leukocyte marker (CD45). d. From the CD45+ population, identify major lineages such as T cells (CD3+), B cells (CD19+), and myeloid cells (CD11b+). e. Within the T cell population, further delineate CD4+ helper T cells and CD8+ cytotoxic T cells. f. Analyze the expression of activation and exhaustion markers (e.g., PD-1, TIM-3) on the T cell subsets.

cluster_gating Flow Cytometry Gating Strategy A Total Events B Single Cells A->B FSC-A vs FSC-H C Live Cells B->C Live/Dead Stain D Immune Cells (CD45+) C->D CD45 E T Cells (CD3+) D->E F Myeloid Cells (CD11b+) D->F G CD4+ T Cells E->G CD4 H CD8+ T Cells E->H CD8

Figure 3: Gating strategy for TIL analysis.

In Vivo Syngeneic Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of STING agonists in a mouse model.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • STING agonist formulation

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the STING agonist (e.g., via intratumoral injection) according to the desired dosing schedule. The control group should receive a vehicle control.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (width² x length)/2).

  • Endpoint: Euthanize the mice when the tumors reach a predetermined endpoint size or if they show signs of excessive morbidity.

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth between the treatment and control groups. Survival curves can also be generated.

Measurement of Extracellular this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound in cell culture supernatants or other biological fluids.

Materials:

  • Cell culture supernatant or biological fluid

  • Internal standard (e.g., isotopically labeled this compound)

  • Acetonitrile

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Sample Preparation: a. Spike the sample with a known amount of the internal standard. b. Precipitate proteins by adding cold acetonitrile. c. Centrifuge to pellet the precipitate and collect the supernatant. d. Dry the supernatant and reconstitute in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate this compound from other molecules using a suitable liquid chromatography method. c. Detect and quantify this compound and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Directions

This compound is a pivotal molecule in the innate immune response to cancer. Its ability to activate the STING pathway and orchestrate a potent anti-tumor immune response has made it and its synthetic analogs promising therapeutic agents. The quantitative data from preclinical and clinical studies, while showing some mixed results in early clinical trials, continue to support the rationale for targeting this pathway. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound in cancer immunology and to develop novel therapeutic strategies.

Future research will likely focus on:

  • Developing more potent and systemically available STING agonists with improved pharmacokinetic properties.

  • Identifying predictive biomarkers to select patients who are most likely to respond to STING-based therapies.

  • Optimizing combination therapies, such as pairing STING agonists with immune checkpoint inhibitors, to overcome resistance and enhance efficacy.

  • Further elucidating the mechanisms of this compound transport and its role in intercellular communication within the tumor microenvironment.

By continuing to unravel the complexities of the cGAS-STING pathway, the scientific community can harness the power of this compound to develop more effective immunotherapies for a broader range of cancers.

References

An In-Depth Technical Guide to the Intercellular Transport and Signaling of 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The cyclic dinucleotide 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a pivotal second messenger in the innate immune system, synthesized by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA).[1][2] Beyond its cell-autonomous role in activating the STING (Stimulator of Interferon Genes) pathway, this compound functions as an "immunotransmitter," capable of intercellular transfer to propagate immune signals to bystander cells.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms governing this compound's intercellular transport and subsequent signaling cascades. It details the various channels, transporters, and facilitators involved in its transit, presents quantitative data on these processes, outlines key experimental protocols for their investigation, and explores the implications for therapeutic development. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and infectious diseases.

The cGAS-STING Signaling Pathway: The Origin of this compound

The cGAS-STING pathway is a critical component of host defense against pathogens and cellular damage. Its activation begins with the detection of foreign or mislocalized self-dsDNA in the cytoplasm.

Synthesis by cGAS

Upon direct binding to dsDNA, cGAS undergoes a conformational change and dimerizes, activating its nucleotidyltransferase activity. Using ATP and GTP as substrates, cGAS synthesizes this compound, a molecule featuring a unique 2'-5' phosphodiester bond in addition to the canonical 3'-5' linkage.

Intracellular STING Activation

As a soluble second messenger, this compound diffuses through the cytoplasm to bind to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This compound binding induces a conformational change in the STING dimer, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of Type I interferons (IFN-Is) and other inflammatory cytokines. STING activation also triggers the NF-κB pathway, further contributing to the pro-inflammatory response.

cGAS_STING_Pathway Canonical cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP This compound cGAS->cGAMP Synthesizes STING_ER STING Dimer cGAMP->STING_ER Binds & Activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_Golgi Active STING STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISGs Type I IFN & Cytokine Genes pIRF3->ISGs Induces Transcription

Diagram 1. The canonical cGAS-STING signaling pathway.

Mechanisms of Intercellular this compound Transport

The discovery that this compound can move between cells established its role as an immunotransmitter, enabling a localized immune response to spread from an infected or damaged cell to its neighbors. This intercellular transport occurs through two primary modes: topologically contained transfer and extracellular transport.

Topologically Contained Transport

This mode involves the direct cell-to-cell transfer of this compound through channels that connect the cytoplasm of adjacent cells, protecting it from degradation in the extracellular space.

Gap junctions are specialized intercellular channels formed by connexin proteins that permit the passage of small molecules and ions (<1 kDa) between cells. This compound, with a molecular weight of 674.4 g/mol , readily passes through these channels. This mechanism has been shown to be critical for propagating antiviral immunity to bystander cells. Several connexin isoforms, including Connexin 43 (Cx43) and Connexin 45 (Cx45), are confirmed to facilitate this compound translocation. This transfer can occur between epithelial cells and has also been demonstrated from epithelial cells to phagocytes like macrophages, amplifying the antiviral response.

Diagram 2. Direct intercellular transfer of this compound through gap junctions.
Extracellular Transport

This compound can also be released into and taken up from the extracellular environment, a process tightly regulated by specific exporters, importers, and degrading enzymes.

While the precise mechanisms of this compound export are still under active investigation, several candidates have been identified:

  • MRP1 (ABCC1): The ATP-binding cassette (ABC) transporter MRP1 has been identified as an exporter of this compound.

  • Volume-Regulated Anion Channels (VRACs): These channels, formed by LRRC8 proteins, are involved in the bidirectional transport of this compound across the plasma membrane.

Once in the extracellular space, this compound requires specific transporters to enter recipient cells, as its charged nature prevents passive diffusion across the cell membrane.

  • SLC19A1: Identified through genome-wide CRISPR screens, the Solute Carrier Family 19 Member 1 (SLC19A1), also known as the reduced folate carrier, is the predominant importer of this compound and other cyclic dinucleotides in human monocytic cell lines like THP-1. Inhibition or knockout of SLC19A1 significantly reduces cellular responses to extracellular this compound.

  • P2X7 Receptor (P2X7R): This ATP-gated ion channel can form a pore that allows the entry of larger molecules, including this compound, into immune cells, enhancing the sensing of tumor cells.

  • SLC46A2 and LRRC8C: In some cancer cell lines, such as MDA-MB-231, the transporters SLC46A2 and LRRC8C have been shown to be involved in this compound import.

  • LL-37: The human host defense peptide LL-37 can bind to extracellular this compound, form oligomeric aggregates, and facilitate its transfer across the cell membrane, enhancing STING activation in monocytes.

  • ENPP1: The extracellular concentration of this compound is tightly controlled by the ectonucleotidase ENPP1 (Ectonucleotide Pyrophosphatatase/Phosphodiesterase 1), which efficiently hydrolyzes and inactivates it. This makes ENPP1 a critical negative regulator of this signaling axis and a potential therapeutic target.

Extracellular_Transport Overview of Extracellular this compound Transport cluster_cell1 Producer Cell cluster_extracellular Extracellular Space cluster_cell2 Recipient Cell cGAMP_in1 Intracellular This compound Exporter Exporters (ABCC1, VRACs) cGAMP_in1->Exporter cGAMP_out Extracellular This compound Exporter->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis Importer Importers (SLC19A1, P2X7R) cGAMP_out->Importer Import LL37 LL-37 LL37->cGAMP_out Binds LL37->Importer Facilitates Import cGAMP_in2 Intracellular This compound Importer->cGAMP_in2 STING STING Activation cGAMP_in2->STING

Diagram 3. Key players in the export, import, and degradation of extracellular this compound.

Quantitative Analysis of this compound Transport

While direct kinetic data for this compound transport is an active area of research, studies have provided semi-quantitative and functional readouts. The following tables summarize the key protein players and an example of functional quantification.

Table 1: Key Proteins in Intercellular this compound Transport & Signaling

Protein/FamilyFunctionType of Transport/RoleKey Cell TypesKnown Modulators / Notes
cGAS Synthesizes this compoundSecond Messenger SynthesisBroad (Immune, Epithelial, Endothelial)Activated by cytosolic dsDNA.
STING Receptor for this compoundIntracellular SignalingBroad (Immune, Endothelial, Epithelial)Binds this compound with high affinity.
Connexins (e.g., Cx43, Cx45) Form gap junctionsDirect Intercellular Transfer (Influx/Efflux)Epithelial cells, Macrophages, Endothelial cellsBroadly inhibited by carbenoxolone (B1668346) (CBX).
SLC19A1 Imports this compoundInflux (Antiporter)Monocytes (THP-1, U937), Neuronal cellsAlso transports folates; inhibited by methotrexate.
P2X7R Forms a pore for entryInflux (Pore)Immune cellsGated by extracellular ATP.
ABCC1 (MRP1) Exports this compoundEfflux (Exporter)VariousATP-binding cassette (ABC) transporter.
VRACs (LRRC8) Bidirectional transportInflux / EffluxVariousActivated by hypotonicity and Sphingosine-1-phosphate.
LL-37 Binds and facilitates entryFacilitated TransportImmune cells (e.g., Monocytes)Human host defense peptide.
ENPP1 Degrades this compoundExtracellular RegulationBroad, high in many tumorsPotent hydrolase, negatively regulates signaling.

Table 2: Example of Functional Quantification of cGAMP Transfer

Experimental SetupConditionReadout (IP-10 Production)FindingReference
Co-culture of cGAMP-producing cells (HEK-cGAS) with macrophages (PMA-treated THP-1)Incubation with Conditioned Medium (CM) from HEK-cGAS cellsMild InductionSoluble factors have a minor effect.
Direct Co-culture of HEK-cGAS and THP-1 cells~3-fold higher than CMDirect cell-cell contact is critical for robust transactivation.
Co-culture with Carbenoxolone (CBX), a gap junction inhibitorRobustly reducedTransfer is dependent on connexin-formed gap junctions.

Key Experimental Protocols

Investigating the intercellular transport of this compound requires specialized assays to differentiate between transport mechanisms and quantify downstream signaling.

Protocol: Measuring cGAMP Transfer via Co-culture Assay

This protocol is adapted from studies demonstrating connexin-dependent cGAMP transfer between epithelial cells and macrophages.

  • Objective: To determine if this compound is transferred from a "producer" cell line to a "recipient" reporter cell line and to probe the mechanism of transfer (e.g., gap junctions vs. extracellular uptake).

  • Materials:

    • Producer cells: A cell line engineered to produce cGAMP (e.g., HEK293T cells stably expressing cGAS; HEK-cGAS).

    • Recipient/Reporter cells: A cell line that responds to cGAMP by producing a measurable cytokine (e.g., PMA-differentiated THP-1 macrophages, which secrete IP-10/CXCL10 upon STING activation).

    • Control cells: Parental HEK293T cells not expressing cGAS.

    • Inhibitors: Carbenoxolone (CBX) for gap junctions; SLC19A1 inhibitors (e.g., methotrexate); ENPP1 inhibitors.

    • ELISA kit for detecting the reporter cytokine (e.g., human IP-10).

    • Standard cell culture reagents and plates.

  • Procedure:

    • Cell Preparation: Seed recipient THP-1 cells in a 96-well plate and treat with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours to induce differentiation into macrophage-like cells.

    • Co-culture Setup:

      • Wash the differentiated THP-1 cells to remove PMA.

      • Add producer (HEK-cGAS) or control (HEK) cells directly onto the THP-1 monolayer at a defined ratio (e.g., 1:1).

      • Control Groups: Culture THP-1 cells alone, with conditioned medium from HEK-cGAS cultures, or in the presence of inhibitors (pre-incubate recipient cells with inhibitors for 1-2 hours before adding producer cells).

    • Incubation: Co-culture the cells for 18-24 hours.

    • Supernatant Collection: Carefully collect the culture supernatant from each well.

    • Quantification: Measure the concentration of the reporter cytokine (IP-10) in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Analysis: Compare IP-10 levels across conditions. A significant increase in the co-culture condition compared to the conditioned medium control suggests transfer via direct contact. A reduction in IP-10 levels in the presence of an inhibitor (e.g., CBX) implicates the targeted pathway.

CoCulture_Workflow Workflow for Co-culture Assay start Start step1 Seed & Differentiate Reporter Cells (e.g., THP-1 with PMA) start->step1 step2 Add Producer Cells (e.g., HEK-cGAS) +/- Inhibitors (e.g., CBX) step1->step2 step3 Co-culture for 18-24 hours step2->step3 step4 Collect Supernatant step3->step4 step5 Measure Cytokine (e.g., IP-10) by ELISA step4->step5 end Analyze & Compare Results step5->end

References

The Ancient Arms Race: An In-depth Technical Guide to the Evolutionary Conservation of 2',3'-cGAMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has revolutionized our understanding of innate immunity. This ancient surveillance system, responsible for detecting cytosolic DNA, stands as a primary line of defense against viral and bacterial infections. The second messenger at the heart of this pathway, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), represents a critical signaling molecule that has been remarkably conserved throughout evolution, yet also exquisitely adapted to the specific challenges faced by different organisms. This technical guide provides a comprehensive overview of the evolutionary conservation of this compound signaling, detailing the key molecular players, their functional evolution, and the experimental methodologies used to interrogate this fundamental biological process.

Core Signaling Pathway: A Conserved Blueprint

The canonical cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicating pathogen invasion or cellular damage. This triggers a conformational change in cGAS, activating its nucleotidyltransferase activity. Using ATP and GTP as substrates, cGAS synthesizes this compound, a cyclic dinucleotide with a unique phosphodiester linkage.[1][2] This molecule then acts as a second messenger, binding to the dimeric STING protein located on the endoplasmic reticulum (ER) membrane.

Ligand binding induces a significant conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in an antiviral state.

Evolutionary Origins and Diversification

Phylogenetic analyses trace the origins of cGAS and STING back to choanoflagellates, the closest living relatives of metazoans, suggesting the ancient roots of this defense mechanism predating the emergence of vertebrates and their complex interferon-based immunity.[1][5][6] While the core signaling principle of a cyclic dinucleotide synthase activating a STING-like receptor is conserved, significant diversification has occurred throughout the animal kingdom.

cGAS-Like Receptors (cGLRs) and Ligand Specificity: Invertebrates possess a diverse array of cGAS-like receptors (cGLRs). Unlike vertebrate cGAS which is primarily activated by dsDNA, some invertebrate cGLRs have evolved to recognize other pathogen-associated molecular patterns (PAMPs), such as viral dsRNA. This highlights the adaptability of the cGAS scaffold to detect different threats. Furthermore, the enzymatic products of these cGLRs are not limited to this compound. For instance, different cGAMP isomers, including 3',3'-cGAMP and 3',2'-cGAMP, have been identified in various species.

STING Orthologs and Downstream Signaling: The STING protein has also undergone significant evolution. While the cGAMP-binding domain is relatively conserved, the C-terminal tail (CTT), which is crucial for IRF3 recruitment and subsequent type I IFN induction in vertebrates, is absent in many invertebrates.[7] This suggests that the ancestral function of STING may have been linked to other cellular processes like autophagy, with the potent IFN response being a more recent evolutionary addition in vertebrates.[8][9] In these organisms, STING activation can lead to NF-κB-dependent inflammatory responses or autophagy induction, independent of the IRF3-IFN axis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities of cGAMP isomers to STING and the enzymatic activity of cGAS.

LigandSTING Ortholog/VariantMethodDissociation Constant (Kd)Reference
This compoundHuman STING (WT)ITC~10 nM[5]
This compoundHuman STING (R232H)ITC5.3 µM[10]
This compoundHuman STING (R232)ITC0.11 µM[10]
2',2'-cGAMPHuman STING (WT)ITC287 nM[11]
3',3'-cGAMPHuman STING (WT)ITC1.04 µM[11]
3',2'-cGAMPHuman STING (WT)ITC1.61 µM[11]
c-di-GMPHuman STING (WT)ITC> 1 µM[11]
This compoundMouse STING (R231)ITC~0.1 - 0.3 µM[10]
EnzymeSubstratesActivatorMethodKinetic ParametersReference
Human cGASATP, GTPdsDNA (Herring Testes)ELISA-basedIC50 (for inhibitor G140) = 14.0 nM[12]
Mouse cGASATP, GTPdsDNA (Herring Testes)ELISA-basedIC50 (for inhibitor G140) = 442 nM[12]
Human cGASATP, GTPdsDNA (45 bp ISD)TLCEnzyme concentration-dependent activity[13]
Human cGASATP, GTPdsDNA (50 bp)HPLCVp (production rate) determined[14]

Mandatory Visualizations

Canonical_cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS STING_inactive STING (Dimer) cGAMP->STING_inactive binds & activates TBK1_inactive TBK1 TBK1_active p-TBK1 TBK1_inactive->TBK1_active autophosphorylates IRF3_inactive IRF3 TBK1_active->IRF3_inactive phosphorylates STING_active STING (Oligomer) TBK1_active->STING_active phosphorylates IRF3_active p-IRF3 IRF3_dimer p-IRF3 Dimer IRF3_active->IRF3_dimer dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes translocates to nucleus & binds STING_inactive->STING_active oligomerization & translocation STING_active->TBK1_inactive recruits STING_p p-STING IFN_expression IFN Expression IFN_genes->IFN_expression induces

Caption: The canonical vertebrate cGAS-STING signaling pathway.

Evolutionary_Variations cluster_vertebrates Vertebrates cluster_invertebrates Invertebrates (e.g., Insects) v_PAMP dsDNA v_cGAS cGAS (Zinc-finger) v_PAMP->v_cGAS v_CDN This compound v_cGAS->v_CDN v_STING STING (with CTT) v_CDN->v_STING v_downstream IRF3 -> Type I IFN NF-κB Autophagy v_STING->v_downstream i_PAMP dsRNA / dsDNA i_cGLR cGLRs (diverse) i_PAMP->i_cGLR i_CDN This compound 3',3'-cGAMP 3',2'-cGAMP i_cGLR->i_CDN i_STING STING (lacks CTT) i_CDN->i_STING i_downstream NF-κB Autophagy i_STING->i_downstream

Caption: Evolutionary divergence of the cGAS-STING pathway.

Experimental Protocols

In Vitro cGAS Activity Assay

This protocol outlines a method to measure the enzymatic activity of recombinant cGAS by quantifying the production of this compound.

Materials:

  • Recombinant full-length cGAS protein

  • dsDNA (e.g., Herring Testes DNA or a long synthetic oligonucleotide)

  • ATP and GTP stock solutions

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Stop Solution: 0.5 M EDTA

  • Detection Method: HPLC, LC-MS/MS, or a commercial this compound ELISA kit

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture by combining the assay buffer, dsDNA (final concentration 5-10 ng/µL), and recombinant cGAS (final concentration 10-50 nM).

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and GTP (final concentration of 100 µM each).

  • Incubation: Incubate the reaction at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding the stop solution.

  • Quantification of this compound:

    • HPLC/LC-MS/MS: Analyze the reaction mixture by High-Performance Liquid Chromatography or Liquid Chromatography-Mass Spectrometry to separate and quantify the this compound produced.[14] A standard curve with known concentrations of this compound should be used for absolute quantification.

    • ELISA: Use a commercial competitive ELISA kit for the quantification of this compound according to the manufacturer's instructions.

cGAS_Activity_Assay_Workflow start Start prep_reagents Prepare Reagents (cGAS, dsDNA, ATP/GTP) start->prep_reagents setup_reaction Set up Reaction Mixture prep_reagents->setup_reaction initiate_reaction Initiate with ATP/GTP setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop with EDTA incubate->stop_reaction quantify Quantify this compound (HPLC/LC-MS/ELISA) stop_reaction->quantify end End quantify->end

Caption: Workflow for the in vitro cGAS activity assay.

Assessment of STING Activation via Western Blot

This protocol describes the detection of STING activation by monitoring the phosphorylation of STING, TBK1, and IRF3 in cell lysates.

Materials:

  • Cultured cells (e.g., THP-1 monocytes)

  • STING agonist (e.g., this compound, dsDNA)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSTING (S366), anti-STING, anti-pTBK1 (S172), anti-TBK1, anti-pIRF3 (S396), anti-IRF3

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a STING agonist for the desired time (e.g., 1-3 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and develop the blot using a chemiluminescent substrate. Visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphoprotein signals to the total protein and loading control signals.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with STING Agonist start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (pSTING, pTBK1, pIRF3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for assessing STING pathway activation by Western blot.

Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cultured cells

  • Stimulus to induce cGAMP production (e.g., dsDNA transfection, viral infection)

  • Methanol (B129727)

  • Water

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., ¹³C₁₀,¹⁵N₅-2',3'-cGAMP)

  • LC-MS/MS system

Procedure:

  • Cell Stimulation and Lysis: Stimulate cells to produce this compound. After the desired incubation time, wash the cells with PBS and lyse them by adding a cold extraction solvent (e.g., 80% methanol in water).

  • Internal Standard Spiking: Add a known amount of the internal standard to each sample to correct for sample loss during processing and for matrix effects during analysis.

  • Sample Preparation: Centrifuge the cell lysates to pellet debris. Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Liquid Chromatography: Separate this compound from other cellular components using a suitable column (e.g., a C18 reversed-phase column).

    • Mass Spectrometry: Use multiple reaction monitoring (MRM) mode for sensitive and specific detection. Monitor the precursor-to-product ion transitions for both endogenous this compound and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of this compound spiked into a similar matrix. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow start Start cell_stim Cell Stimulation & Lysis start->cell_stim add_is Add Internal Standard cell_stim->add_is extract_dry Extract & Dry Supernatant add_is->extract_dry reconstitute Reconstitute Sample extract_dry->reconstitute lcms_analysis LC-MS/MS Analysis (MRM) reconstitute->lcms_analysis quantification Quantification using Standard Curve lcms_analysis->quantification end End quantification->end

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The this compound signaling pathway represents a deeply conserved and fundamental component of innate immunity. Its evolutionary journey from ancient eukaryotes to vertebrates showcases a remarkable process of adaptation, from a likely primordial role in cellular homeostasis and broad antimicrobial defense to the orchestrator of a sophisticated and potent antiviral response in higher organisms. Understanding the evolutionary nuances of this pathway, from the diversification of cGAS-like receptors and their CDN products to the varied downstream effector functions of STING, provides invaluable insights for the development of novel therapeutics. By targeting this ancient arms race between host and pathogen, researchers and drug developers can harness the power of this pathway to design innovative immunomodulatory drugs for a wide range of diseases, from infectious diseases and cancer to autoimmune disorders. The experimental protocols detailed in this guide provide a robust framework for the continued exploration of this fascinating and critically important signaling cascade.

References

Methodological & Application

Measuring 2',3'-cGAMP Levels in Cell Lysates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals investigating the cGAS-STING pathway, accurate quantification of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) in cellular lysates is crucial. This second messenger, produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic double-stranded DNA, is a key activator of the STING (stimulator of interferon genes) protein, initiating downstream innate immune responses.[1][2][3] Dysregulation of the cGAS-STING pathway is implicated in various conditions, including autoimmune diseases, inflammatory disorders, and cancer, making the measurement of this compound a critical aspect of research and therapeutic development.[1][2]

This document provides detailed protocols and application notes for the robust and sensitive measurement of this compound levels in cell lysates, focusing on the widely used competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, highlighting the production of this compound.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 dimer pIRF3->pIRF3_dimer dimerizes IFN Type I Interferons (e.g., IFN-β) IFN_gene IFN Gene Transcription pIRF3_dimer->IFN_gene IFN_gene->IFN induces expression

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for this compound Measurement

The general workflow for quantifying this compound in cell lysates involves sample preparation followed by a chosen detection method.

experimental_workflow cluster_quantification Quantification Method start Cell Culture & Treatment cell_harvest Cell Harvesting start->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis lysate_clarification Lysate Clarification (Centrifugation) cell_lysis->lysate_clarification supernatant Supernatant Collection lysate_clarification->supernatant elisa Competitive ELISA supernatant->elisa lcms LC-MS/MS supernatant->lcms data_analysis Data Analysis elisa->data_analysis lcms->data_analysis results Results data_analysis->results

Caption: General experimental workflow for this compound measurement.

Quantitative Data Comparison of this compound ELISA Kits

Several commercial ELISA kits are available for the quantification of this compound. Below is a summary of their key performance characteristics based on publicly available information.

FeatureArbor Assays DetectX®Cayman ChemicalInvitrogen
Catalog Number K067-H1/H5501700EIAGAMP
Assay Type Competitive ELISACompetitive ELISACompetitive ELISA
Sample Types Cell Lysates, Tissue Extracts, Tissue Culture Media, EDTA PlasmaCell Lysates, Plasma, Serum, Tissue SamplesCell Lysates, Tissue, Tissue Culture Media, EDTA Plasma
Sensitivity 0.048 pmol/mL[1]85.3 pg/ml (~0.126 pmol/mL)[4][5]0.048 pmol/mL[6]
Assay Range 0.082 - 20 pmol/mL[6][7]6.1 pg/mL - 100 ng/mL[4][5]0.08 - 20 pmol/mL[6]
Assay Duration 2.5 hours[1]~2 hours or overnight[8]2.5 hours[6]
Detection Colorimetric (450 nm)[1]Colorimetric (450 nm)Colorimetric (450 nm)[6]
Intra-assay CV Not specified<10%6%[6]
Inter-assay CV Not specified<12.5%8%[6]

Experimental Protocols

Cell Lysis for this compound Measurement

A critical first step is the efficient lysis of cells to release intracellular this compound.

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent, RIPA buffer). It is recommended to validate the compatibility of the chosen lysis buffer with the downstream quantification assay.[7]

  • Protease and phosphatase inhibitors

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Protocol for Adherent Cells:

  • Aspirate the cell culture medium.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells from the surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes with periodic vortexing.

  • Centrifuge the lysate at ≥600 x g for 15 minutes at 4°C.[7]

  • Carefully collect the supernatant, which contains the this compound, for immediate use or store at -80°C.

Protocol for Suspension Cells:

  • Pellet the cells by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with inhibitors.

  • Proceed with steps 6-8 from the adherent cell protocol.

Competitive ELISA Protocol for this compound Quantification

This protocol provides a general overview of the steps involved in a competitive ELISA for this compound, based on commercially available kits.[1][4][6] Always refer to the specific manufacturer's instructions for the kit you are using.

Principle: In this competitive assay, this compound from the sample competes with a fixed amount of a this compound-horseradish peroxidase (HRP) conjugate for binding to a limited number of anti-2',3'-cGAMP antibodies. The plate is coated with a secondary antibody that captures the primary antibody. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1][6]

Materials:

  • This compound ELISA Kit (containing pre-coated plate, standards, antibody, HRP conjugate, wash buffer, substrate, and stop solution)

  • Cell lysate samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Deionized water

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting concentrated buffers and preparing a standard curve by serially diluting the provided this compound standard.[4][5]

  • Sample and Standard Addition: Pipette the standards and diluted samples into the appropriate wells of the microtiter plate.[1]

  • Competitive Binding: Add the this compound-HRP conjugate and the anti-2',3'-cGAMP antibody to each well (except for non-specific binding wells).[1][7]

  • Incubation: Incubate the plate for the time specified in the manual (typically 2 hours) at room temperature, often with shaking.[1]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development.[6]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[1][6]

  • Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of the absorbance values of the standards versus their known concentrations and interpolating the sample values.

LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of this compound.[9]

Principle: This method involves the separation of this compound from other cellular components by liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. The mass spectrometer is set up in a multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions.[10][11] The intensity of these product ions is proportional to the amount of this compound in the sample.

Sample Preparation:

  • Cell lysates are prepared as described above.

  • Protein precipitation is often performed by adding a solvent like acetonitrile/methanol/water (2/2/1, v/v/v).[12]

  • Samples are then centrifuged, and the supernatant is collected for analysis.

LC-MS/MS Parameters (Example):

  • LC Column: A suitable column for separating polar molecules, such as a Biobasic® AX LC column, is used.[11]

  • Mobile Phase: A gradient of solvents, for example, 100 mM ammonium (B1175870) carbonate and 0.1% (v/v) formic acid in acetonitrile, can be employed.[11]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: The specific mass transitions for this compound are monitored. For example, the precursor ion [M+H]⁺ for this compound is at m/z 675.1.[9][11] A characteristic product ion at m/z 476.1 is often used for quantification.[11]

Quantification: Absolute quantification is achieved by generating a standard curve using known concentrations of a this compound standard and often includes the use of a stable isotope-labeled internal standard to account for matrix effects and variations in sample processing.[3]

Concluding Remarks

The choice of method for measuring this compound levels will depend on the specific research question, required sensitivity, sample throughput, and available equipment. Competitive ELISA offers a convenient, high-throughput, and sensitive method suitable for screening and relative quantification. LC-MS/MS provides the highest specificity and accuracy, making it the gold standard for absolute quantification. Careful sample preparation and adherence to optimized protocols are essential for obtaining reliable and reproducible results.

References

Application Note and Protocol: Ultrasensitive Detection of 2',3'-cGAMP by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic GMP-AMP (2',3'-cGAMP) is a critical second messenger in the innate immune system.[1][2] It is synthesized by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.[1][2] this compound then binds to and activates the Stimulator of Interferon Genes (STING) protein, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This cGAS-STING pathway is a key area of research in immunology, oncology, and infectious diseases. Accurate and sensitive quantification of this compound is essential for understanding its role in these processes and for the development of novel therapeutics targeting this pathway. This application note provides a detailed protocol for the robust and sensitive detection of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The cGAS-STING signaling pathway is initiated by the presence of dsDNA in the cytoplasm.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental Protocol

This protocol outlines the steps for sample preparation and LC-MS/MS analysis of this compound.

1. Sample Preparation

The extraction of this compound from biological matrices is a critical step for accurate quantification. The following protocol is a general guideline and may require optimization for specific sample types.

Materials:

  • Biological samples (e.g., cell pellets, tissue homogenates)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C₁₀,¹⁵N₅-2',3'-cGAMP) is recommended for the most accurate quantification.

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Lysis/Tissue Homogenization:

    • For cell pellets, add 500 µL of ice-cold extraction solvent (Acetonitrile/Methanol/Water, 2:2:1, v/v/v) to approximately 1-5 million cells.

    • For tissues, homogenize the tissue in the ice-cold extraction solvent using a bead beater or other appropriate homogenizer.

  • Internal Standard Spiking: Add the internal standard to the extraction mixture to a final concentration of 0.5-1 µM.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant to completeness using a nitrogen evaporator or a vacuum concentrator. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 97:3 Water:Methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid). Vortex and centrifuge to remove any remaining particulates before transferring to an autosampler vial.

Experimental Workflow

Experimental_Workflow Sample Biological Sample (Cells or Tissues) Extraction Extraction with ACN/MeOH/H2O (2:2:1) + Internal Standard Sample->Extraction Centrifugation Centrifugation (16,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness (Nitrogen Evaporator) Supernatant->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Sample preparation workflow for this compound analysis.

2. LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Conditions
Column Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm) or a Biobasic AX LC column (5 µm, 50 x 3 mm).
Mobile Phase A 10 mM Tributylamine + 15 mM Acetic acid in 97:3 Water:Methanol. Alternatively, 100 mM ammonium (B1175870) carbonate can be used.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient A linear gradient from a low percentage of Mobile Phase B to a high percentage over several minutes is typical. An example gradient starts at 10% B, ramps to 70% B, and then re-equilibrates.

MS/MS Parameters:

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temp. 350 - 500°C
Collision Gas Argon
MRM Transitions See Table 1

Table 1: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 675.1476.1 (quantifier)25 - 35
675.1136.0 (qualifier)30 - 40
¹³C₁₀,¹⁵N₅-2',3'-cGAMP (Internal Standard) 690.1486.125 - 35

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the MRM transitions for both the endogenous this compound and the spiked internal standard. A calibration curve is generated by analyzing a series of known concentrations of a this compound standard. The concentration of this compound in the samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Table 2: Example Calibration Curve Concentrations

Standard PointConcentration (nM)
10.5
21
35
410
550
6100
7500
81000

The limit of quantification (LOQ) for this method is typically in the low nanomolar range, with some methods achieving sub-nanomolar sensitivity.

The LC-MS/MS method described provides a highly sensitive and specific approach for the quantification of this compound in a variety of biological samples. This protocol, including the detailed sample preparation and optimized instrument parameters, offers a reliable tool for researchers investigating the cGAS-STING pathway and its role in health and disease. The use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision.

References

Application Notes and Protocols for Commercially Available 2',3'-cGAMP ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantification of 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. This compound is a critical second messenger in the cGAS-STING pathway, which plays a pivotal role in innate immunity by detecting cytosolic DNA. The ability to accurately measure this compound levels is essential for studying infectious diseases, autoimmune disorders, and cancer immunotherapy.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a key component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS synthesizes this compound, which then binds to and activates STING. This activation leads to a signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. Given its central role, the quantification of this compound is a direct measure of cGAS activity and the initiation of the STING pathway.

Commercially available ELISA kits offer a sensitive and specific method for measuring this compound in a variety of biological samples, including cell lysates, tissue homogenates, plasma, and serum.[1][2][3] These kits are typically competitive ELISAs, where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the amount of this compound in the sample.[4][5]

Commercially Available this compound ELISA Kits: A Comparative Overview

Several manufacturers offer this compound ELISA kits with varying specifications. The choice of kit may depend on the specific research application, required sensitivity, and sample type. Below is a summary of the key quantitative data for some of the available kits.

ManufacturerKit NameAssay TypeSensitivityAssay RangeSample TypesAssay Duration
Cayman Chemical This compound ELISA KitCompetitive9.6 pg/mL (LLOD)6.1 pg/mL - 100 ng/mLCell lysates, plasma, serum, tissue samples2 hours or overnight
Arbor Assays DetectX® this compound ELISA KitCompetitive0.048 pmol/mL0.08 - 20 pmol/mLCell lysates, tissue extracts, tissue culture media, EDTA plasma2.5 hours
Invitrogen (Thermo Fisher) 2'3'- Cyclic GAMP ELISA KitCompetitive0.048 pmol/mL0.08 - 20 pmol/mLCell Lysate, Tissue Homogenate, Supernatant2.5 hours

Signaling Pathway

The following diagram illustrates the cGAS-STING signaling pathway, highlighting the central role of this compound.

cGAS_STING_Pathway cGAS-STING Signaling Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus dimerizes & translocates to IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN induces transcription of ELISA_Workflow Competitive this compound ELISA Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Plate_Prep Prepare Plate (Pre-coated with Ab) Add_Reagents Add Standards/Samples, cGAMP-HRP Conjugate, & Primary Antibody Plate_Prep->Add_Reagents Standard_Prep Prepare Standards & Samples Standard_Prep->Add_Reagents Incubate1 Incubate (e.g., 2 hours at RT) Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (e.g., 30 mins at RT) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze Calculate Results Read_Plate->Analyze

References

Application Notes and Protocols for In Vitro Synthesis of 2',3'-cGAMP for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP synthase (cGAS) is a crucial cytosolic DNA sensor that, upon activation by double-stranded DNA (dsDNA), synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][2] This cyclic dinucleotide is a potent agonist of the STING (Stimulator of Interferon Genes) pathway, which plays a pivotal role in the innate immune response to pathogens and cellular damage.[2][3][4] The activation of the cGAS-STING pathway triggers the production of type I interferons and other pro-inflammatory cytokines, making it a key target for immunotherapy and vaccine adjuvant development.[2][3]

The in vitro synthesis of this compound is essential for research applications, providing a reliable source of this critical molecule for studying STING signaling, screening for novel pathway modulators, and developing new therapeutic agents.[2][3] Both enzymatic and chemical synthesis methods are available, with enzymatic synthesis using recombinant cGAS offering high yields and specificity without the need for organic solvents.[1][5]

These application notes provide a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound for research use.

Materials and Reagents

Material/ReagentSupplierCatalog No.
Recombinant Human cGASCommercially Availablee.g., Cayman Chemical, Item No. 22810
Adenosine Triphosphate (ATP)Standard Suppliere.g., Sigma-Aldrich, A2383
Guanosine Triphosphate (GTP)Standard Suppliere.g., Sigma-Aldrich, G8877
Herring Testes DNA (HT-DNA)Standard Suppliere.g., Sigma-Aldrich, D6898
Tris-HClStandard Suppliere.g., Sigma-Aldrich, T5941
Sodium Chloride (NaCl)Standard Suppliere.g., Sigma-Aldrich, S9888
Magnesium Chloride (MgCl₂)Standard Suppliere.g., Sigma-Aldrich, M8266
Anion Exchange ColumnStandard Suppliere.g., GE Healthcare, HiTrap Q HP
Acetonitrile (HPLC Grade)Standard Suppliere.g., Fisher Scientific, A998
Ammonium Acetate (HPLC Grade)Standard Suppliere.g., Sigma-Aldrich, A1542
This compound StandardCommercially Availablee.g., ChemieTek, CT-cGAMP

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound using recombinant cGAS, activated by dsDNA, with ATP and GTP as substrates.[1][5]

Reaction Setup:

  • Prepare the reaction buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂, and 0.01% Tween-20.[1][5]

  • In a sterile microcentrifuge tube, combine the following reagents:

    • Recombinant cGAS (e.g., 1-10 µM final concentration)

    • ATP (e.g., 1 mM final concentration)

    • GTP (e.g., 1 mM final concentration)

    • Herring Testes DNA (HT-DNA) (e.g., 0.1 mg/mL final concentration)

    • Reaction Buffer to the final volume.

  • Incubate the reaction mixture at 37°C for 1 to 12 hours.[1][6] The reaction time can be optimized for yield.

Reaction Quenching:

  • To stop the reaction, heat the mixture at 95°C for 5 minutes to denature the cGAS enzyme.

  • Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein.

  • Carefully transfer the supernatant containing the synthesized this compound to a new sterile tube.

II. Purification of this compound by Anion Exchange Chromatography

This protocol outlines the purification of this compound from the reaction mixture using an anion exchange column.[1]

Buffer Preparation:

  • Buffer A (Low Salt): 20 mM Tris-HCl (pH 8.0)

  • Buffer B (High Salt): 20 mM Tris-HCl (pH 8.0) + 1 M NaCl

Purification Procedure:

  • Equilibrate the anion exchange column (e.g., HiTrap Q HP) with Buffer A.

  • Load the supernatant from the synthesis reaction onto the equilibrated column.

  • Wash the column with several column volumes of Buffer A to remove unbound components.

  • Elute the bound this compound using a linear gradient of Buffer B (e.g., 0-100% over 20 column volumes).

  • Collect fractions during the elution process.

  • Analyze the fractions for the presence of this compound using HPLC or a spectrophotometer at 256 nm.[1]

  • Pool the fractions containing pure this compound.

  • Desalt the pooled fractions using a suitable method (e.g., dialysis or a desalting column).

  • Lyophilize the purified this compound to obtain a stable powder.

III. Characterization of this compound

A. High-Performance Liquid Chromatography (HPLC)

This method is used to assess the purity and quantify the concentration of the synthesized this compound.[1][5]

HPLC Conditions:

ParameterValue
Column C18 Reverse-Phase Column
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 1.5% B to 10% B over 7.5 min, then to 30% B at 10 min, and back to 1.5% B at 12.5 min
Flow Rate 1 mL/min
Detection UV at 256 nm
Injection Volume 20 µL

Procedure:

  • Prepare a standard curve using a commercially available this compound standard of known concentrations (e.g., 7.81 to 1000 µM).[1][5]

  • Inject the purified this compound sample and the standards onto the HPLC system.

  • Compare the retention time of the synthesized product with the standard to confirm its identity.

  • Calculate the concentration of the synthesized this compound by interpolating its peak area from the standard curve.

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is used for definitive identification of the synthesized this compound by confirming its mass-to-charge ratio (m/z).

Expected Mass:

  • [M-H]⁻: The expected monoisotopic mass for the deprotonated molecule is approximately 673.1 m/z.

  • [M+H]⁺: The expected monoisotopic mass for the protonated molecule is approximately 675.1 m/z.[1]

A characteristic fragment ion at m/z 476.1 can be used to fingerprint this compound.[1]

Research Applications

The in vitro synthesized this compound can be utilized in a variety of research applications, including:

  • STING Pathway Activation Assays: To study the downstream signaling events of STING activation, such as the phosphorylation of TBK1 and IRF3, and the induction of type I interferon expression.[7][8]

  • High-Throughput Screening (HTS): For the discovery of novel agonists or antagonists of the cGAS-STING pathway.

  • Structural Biology Studies: To investigate the binding interaction between this compound and STING.

  • Adjuvant Development: As a potent adjuvant in vaccine formulations to enhance immune responses.[9]

Visualizations

cGAMP_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization reagents ATP + GTP + dsDNA reaction Incubation (37°C, 1-12h) reagents->reaction cgas Recombinant cGAS cgas->reaction quench Heat Inactivation (95°C, 5 min) reaction->quench supernatant Supernatant (contains this compound) quench->supernatant aex Anion Exchange Chromatography supernatant->aex fractions Collect & Pool Fractions aex->fractions desalt Desalting fractions->desalt lyophilize Lyophilization desalt->lyophilize purified_product Purified this compound (Powder) lyophilize->purified_product hplc HPLC purified_product->hplc lcms LC-MS/MS purified_product->lcms

Caption: Workflow for the in vitro synthesis of this compound.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferon Gene Expression pIRF3->IFN

Caption: Simplified cGAS-STING signaling pathway.

Drug_Screening_Workflow start Start: Cell-based Assay (e.g., THP-1 Lucia ISG cells) add_compounds Add Test Compounds start->add_compounds add_cgamp Add Synthesized this compound add_compounds->add_cgamp incubation Incubate add_cgamp->incubation readout Measure Reporter Gene Activity (e.g., Luciferase) incubation->readout analysis Data Analysis: Identify Hits (Agonists/Antagonists) readout->analysis end End analysis->end

Caption: Logical workflow for a drug screening assay.

References

Application Notes: Using 2',3'-cGAMP to Activate STING in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage.[1][2] The enzyme cyclic GMP-AMP synthase (cGAS) recognizes this cytosolic dsDNA and synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3][4] This molecule then binds to and activates STING, an endoplasmic reticulum (ER)-resident protein.[4][5][6]

Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[3][7] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[8][9] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[5][7][8] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further amplifying the inflammatory response.[5][10]

Directly introducing this compound into primary cells bypasses the need for cytosolic dsDNA and directly activates STING, providing a powerful tool to study the downstream consequences of pathway activation. These notes provide detailed protocols for the delivery of this compound into primary cells and the subsequent analysis of STING activation.

STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling cascade initiated by cytosolic dsDNA and leading to the production of type I interferons and inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP This compound cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAS TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n translocates NEMO_IKK NF-κB Pathway (IKK complex) pIκBα p-IκBα NEMO_IKK->pIκBα phosphorylates NFkB NF-κB pIκBα->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STING_active Active STING (Oligomer) STING_dimer->STING_active conformational change & translocation STING_active->TBK1 recruits STING_active->NEMO_IKK activates Genes Type I IFN & Cytokine Genes pIRF3_n->Genes induces transcription NFkB_n->Genes induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental Design & Workflow

Activating STING in primary cells with this compound requires efficient delivery of the molecule across the cell membrane, followed by incubation and subsequent analysis of downstream signaling events. Due to its negative charge, this compound is not readily cell-permeable and requires a delivery vehicle.[11][12]

Experimental_Workflow cluster_analysis 5. Downstream Analysis start 1. Isolate & Culture Primary Cells delivery 2. Deliver this compound (e.g., Lipid-based Transfection) start->delivery incubation 3. Incubate (4 - 24 hours) delivery->incubation harvest 4. Harvest Supernatant & Cell Lysate incubation->harvest western Western Blot (p-STING, p-TBK1, p-IRF3) harvest->western qpcr RT-qPCR (IFNB1, ISGs, Cytokines) harvest->qpcr elisa ELISA (IFN-β, TNF-α, IL-6) harvest->elisa

Caption: General experimental workflow for STING activation.

Protocols

Protocol 1: Isolation and Culture of Primary Cells (Example: Human Monocytes)

Primary cells, such as human peripheral blood mononuclear cells (PBMCs) and monocytes, are common targets for STING activation studies.

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate-Buffered Saline)

  • RPMI-1640 medium supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • CD14 MicroBeads (for monocyte isolation)

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • To isolate monocytes, use positive selection with CD14 MicroBeads or adhere PBMCs to a tissue culture plate for 2 hours and wash away non-adherent cells.

  • Culture the purified monocytes in RPMI-1640 complete medium.

  • Seed cells into the appropriate plates (e.g., 24-well or 96-well plates) at a desired density (e.g., 5 x 10⁵ cells/well for a 24-well plate) and allow them to rest for 8-12 hours before stimulation.

Protocol 2: Delivery of this compound via Lipid-Based Transfection

This protocol is adapted from methods using Lipofectamine 3000, which has been shown to be effective for delivering this compound.[13] Optimization is critical for primary cells, which can be difficult to transfect.[14]

Materials:

  • This compound (InvivoGen or equivalent)

  • Lipofectamine 3000 Transfection Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

Procedure (per well of a 24-well plate):

  • Cell Preparation: Ensure primary cells are healthy and seeded at ~60-70% confluence.[13]

  • Complex Preparation:

    • Tube A (cGAMP Complex): In a sterile microfuge tube, dilute the desired amount of this compound (e.g., starting at 1-2.5 µg) and P3000™ Reagent in 65 µL of Opti-MEM™.[13] A 1:2 ratio of cGAMP (µg) to P3000™ (µL) is a good starting point.[13] Mix gently.

    • Tube B (Lipid Complex): In a separate sterile tube, dilute Lipofectamine 3000 reagent in 65 µL of Opti-MEM™. A 1:3 ratio of cGAMP (µg) to Lipofectamine 3000 (µL) is recommended.[13] Mix gently.

  • Combine Complexes: Add the contents of Tube A to Tube B. Mix gently by vortexing at a medium speed and incubate at room temperature for 15 minutes.[13]

  • Transfection: Carefully add the 130 µL cGAMP-lipid complex dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for the desired time period (e.g., 4-6 hours for gene expression analysis, 16-24 hours for protein secretion analysis).[13][15]

  • Post-Transfection (Optional): For longer incubation times (>6 hours), it may be beneficial to replace the transfection medium with fresh, complete culture medium to reduce cytotoxicity.[13]

Note: An alternative delivery method for semi-permeabilized cells is using digitonin (B1670571). This involves briefly treating cells with a low concentration of digitonin to create pores in the membrane, allowing this compound to enter before the membrane reseals. This method can be effective but requires careful optimization of digitonin concentration and treatment time to avoid excessive cell death.[11]

Protocol 3: Assessment of STING Pathway Activation

A. Western Blot for Protein Phosphorylation

Principle: Activation of the STING pathway leads to the rapid phosphorylation of STING, TBK1, and IRF3.[9]

Procedure:

  • After stimulation (typically 1-4 hours), wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-STING (Ser366 for human), p-TBK1 (Ser172), p-IRF3 (Ser386/396), and total protein controls.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[16]

B. RT-qPCR for Gene Expression

Principle: Nuclear translocation of IRF3 and NF-κB induces the transcription of target genes, most notably IFNB1 (IFN-β) and other interferon-stimulated genes (ISGs) like CXCL10.[10][17]

Procedure:

  • After stimulation (typically 4-8 hours), harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target genes (e.g., IFNB1, CXCL10, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze data using the ΔΔCt method to determine the fold change in gene expression relative to an unstimulated control.[9]

C. ELISA for Cytokine Secretion

Principle: The translation and secretion of type I interferons and other cytokines is a key downstream outcome of STING activation.[18]

Procedure:

  • After stimulation (typically 16-24 hours), carefully collect the cell culture supernatant.[10][16]

  • Centrifuge the supernatant to remove any cells or debris.

  • Quantify the concentration of secreted proteins such as IFN-β, TNF-α, and IL-6 using commercially available ELISA kits.

  • Follow the manufacturer's protocol for the ELISA procedure, which typically involves incubation of the supernatant on a pre-coated plate, followed by detection with a conjugated antibody and substrate.[18]

Data Presentation

Quantitative data from STING activation experiments should be clearly presented to allow for easy interpretation and comparison.

Table 1: Example Concentrations of this compound for Primary Cell Stimulation

Cell TypeThis compound ConcentrationDelivery MethodDownstream ReadoutReference
Human Monocytes15 µMNot specified (likely free)IFN-β, IP-10 (CXCL10) secretion[10]
Murine BMMs3 µg/mLTransfectionIFN-β, IFN-α secretion[15]
EA.hy926 cells2.5 µg per 24-wellLipofectamine 3000IFN-β mRNA and protein[13]
HEK293T cells0.5 - 2 µg/mLLipofectamine 2000Luciferase Reporter[19]
Murine T cells25 µg/mLNot specifiedProliferation Inhibition[20]

Table 2: Key Downstream Readouts of STING Activation

ReadoutMethodTypical Time PointDescription
p-STING (Ser366)Western Blot1 - 4 hoursDirect marker of STING activation.
p-TBK1 (Ser172)Western Blot1 - 4 hoursKey kinase downstream of STING.[10]
p-IRF3 (Ser386/396)Western Blot1 - 4 hoursTranscription factor essential for IFN-β production.[8]
IFNB1 mRNART-qPCR4 - 8 hoursPrimary transcriptional output of the pathway.[13]
CXCL10 mRNART-qPCR4 - 8 hoursA key interferon-stimulated gene (ISG).[17]
IFN-β ProteinELISA16 - 24 hoursKey secreted effector cytokine.[18][21]
TNF-α, IL-6 ProteinELISA16 - 24 hoursPro-inflammatory cytokines also induced by STING.[10][21]
IRF3 Nuclear TranslocationImmunofluorescence2 - 6 hoursVisualization of IRF3 moving from cytoplasm to nucleus.[22]

Troubleshooting and Considerations

  • Primary Cell Viability: Primary cells are sensitive to transfection reagents. It is crucial to optimize the amount of lipid and this compound to minimize cytotoxicity. Always include a viability assay (e.g., Trypan Blue, CellTiter-Glo) in your experiments.

  • Transfection Efficiency: Transfection efficiency varies greatly between different primary cell types. Monocytes and dendritic cells are generally more amenable than lymphocytes. Consider alternative delivery methods like electroporation or cell-permeabilizing peptides if lipid-based methods fail.

  • Allelic Variants: Humans have multiple STING variants (alleles) that can respond differently to cyclic dinucleotides.[22] The most common variant is WT, but others like HAQ are prevalent and may show reduced signaling.[22] It is important to be aware of the genetic background of the cell donors.

  • Controls: Always include proper controls:

    • Untreated Cells: To establish a baseline.

    • Mock Transfection: Cells treated with the transfection reagent only, to control for effects of the delivery vehicle.

    • Positive Control: A known activator of the pathway, such as poly(dA:dT) or another STING agonist, if available.

References

Application Notes and Protocols for In Vitro Delivery of 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective delivery of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) into various cell types for in vitro assays. This document outlines detailed protocols for common delivery methods, techniques for quantifying the downstream activation of the Stimulator of Interferon Genes (STING) pathway, and includes structured data and visualizations to aid in experimental design and execution.

Introduction

This compound is a critical second messenger in innate immunity, produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA.[1][2] It binds to and activates the STING protein, leading to a signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines.[2][3][4][5] The ability to efficiently deliver this compound into cells in vitro is essential for studying STING pathway dynamics, screening for novel pathway modulators, and developing immunotherapies. This document details three primary methods for this compound delivery: lipofection, electroporation, and the use of cell-penetrating peptides (CPPs).

Signaling Pathway Overview

The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), often indicative of viral or bacterial infection, or cellular damage. cGAS binds to dsDNA and synthesizes this compound, which in turn binds to the STING dimer located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[3][5]

STING_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS activates 2_3_cGAMP This compound cGAS->2_3_cGAMP synthesizes STING STING 2_3_cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNb_gene IFN-β Gene pIRF3_dimer->IFNb_gene activates transcription pSTING p-STING STING->pSTING autophosphorylation pSTING->TBK1 recruits & activates IFNb_mRNA IFN-β mRNA IFNb_gene->IFNb_mRNA

Caption: The cGAS-STING signaling pathway.

Methods for this compound Delivery

The choice of delivery method depends on the cell type, experimental goals, and available resources. Below are detailed protocols for three common and effective techniques.

Lipofection-Mediated Delivery

Lipofection utilizes cationic lipids to form complexes with negatively charged molecules like this compound, facilitating their entry into cells through endocytosis. Lipofectamine™ reagents are widely used for this purpose.

Lipofection_Workflow Start Start Prepare_cGAMP Dilute this compound in Opti-MEM Start->Prepare_cGAMP Prepare_Lipofectamine Dilute Lipofectamine in Opti-MEM Start->Prepare_Lipofectamine Combine Combine and Incubate (10-20 min) Prepare_cGAMP->Combine Prepare_Lipofectamine->Combine Add_to_Cells Add complexes to cells Combine->Add_to_Cells Incubate_Cells Incubate cells (4-48 hours) Add_to_Cells->Incubate_Cells Assay Perform downstream assays Incubate_Cells->Assay

Caption: General workflow for lipofection-mediated delivery.

Protocol: Using Lipofectamine™ 3000

This protocol is adapted for a 24-well plate format. Adjust volumes accordingly for other formats.

Materials:

  • This compound (InvivoGen, tlrl-nacga23)[2]

  • Lipofectamine™ 3000 Reagent (Thermo Fisher Scientific)[6]

  • P3000™ Reagent (Thermo Fisher Scientific)[6]

  • Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific)[7][8]

  • Cells of interest (e.g., THP-1, HEK293T, MEFs)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[6] For adherent cells, this is typically 0.5–2 × 10^5 cells per well.

  • Preparation of this compound-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute 500 ng of this compound and 1 µL of P3000™ Reagent in 25 µL of Opti-MEM™ Medium. Mix gently.[6][7] b. In a separate sterile microcentrifuge tube, dilute 0.75 to 1.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ Medium. Mix gently and incubate for 5 minutes at room temperature.[6] c. Combine the diluted this compound/P3000™ mixture with the diluted Lipofectamine™ 3000. The total volume should be approximately 50 µL. d. Incubate the mixture for 10-15 minutes at room temperature to allow for complex formation.[6][7]

  • Transfection: a. Gently add the 50 µL of this compound-lipid complexes to the cells in each well. b. Mix by gently rocking the plate back and forth.[8][9]

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 4 to 48 hours, depending on the downstream assay. b. It is generally not necessary to remove the transfection complexes.[6][9] c. Proceed with downstream analyses such as RT-qPCR, Western blot, or ELISA.

Table 1: Recommended Starting Conditions for Lipofection

Parameter96-well Plate24-well Plate6-well Plate
Cell Seeding Density 1–4 × 10^40.5–2 × 10^50.25–1 × 10^6
This compound amount 100 ng500 ng2500 ng
P3000™ Reagent 0.2 µL1 µL5 µL
Lipofectamine™ 3000 0.15 - 0.3 µL0.75 - 1.5 µL3.75 - 7.5 µL
Dilution Volume (Opti-MEM) 2 x 5 µL2 x 25 µL2 x 125 µL
Final Volume per well 100 µL500 µL2.5 mL

Data adapted from Thermo Fisher Scientific Lipofectamine™ 3000 protocol.[6]

Electroporation-Mediated Delivery

Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing for the entry of molecules like this compound. This method can be highly efficient for a wide range of cell types, including those that are difficult to transfect with lipid-based reagents.

Protocol: General Electroporation

This protocol provides a general guideline. Optimal electroporation parameters (voltage, pulse width, number of pulses) must be determined empirically for each cell type.

Materials:

  • This compound

  • Electroporation device (e.g., Neon™ Transfection System, Amaxa™ Nucleofector™)

  • Electroporation cuvettes (0.2 cm or 0.4 cm gap)

  • Electroporation buffer (e.g., Ingenio® Electroporation Solution)[10]

  • Cells of interest

Procedure:

  • Cell Preparation: a. Harvest cells and wash them with sterile PBS. b. Resuspend the cell pellet in the appropriate electroporation buffer at a final concentration of 1–10 × 10^6 cells/mL.[10]

  • Electroporation Mixture: a. In a sterile microcentrifuge tube, mix the cell suspension with this compound. A starting concentration of 1-10 µg of this compound per 100 µL of cell suspension is recommended.

  • Electroporation: a. Transfer the cell/2',3'-cGAMP mixture to an electroporation cuvette. b. Deliver the electrical pulse using the optimized settings for your cell type.

  • Post-Electroporation Culture: a. Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing complete growth medium. b. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.

Table 2: Example Electroporation Parameters

Cell TypeElectroporatorVoltagePulse WidthNumber of PulsesViability (%)Efficiency (%)
Jurkat T cellsThermo Fisher Neon1700 V20 ms1>70%High
Primary T cellsAmaxa NucleofectorProgram T-020--50-80%High
MEFsBio-Rad Gene Pulser1500 V25 ms160-90%Moderate-High

Note: These are example parameters and should be optimized for your specific experimental conditions. Optimization may be necessary to balance transfection efficiency and cell viability.[11]

Cell-Penetrating Peptide (CPP)-Mediated Delivery

CPPs are short peptides that can traverse cellular membranes and deliver various molecular cargoes, including small molecules like this compound.[12][13] This method offers a potentially less cytotoxic alternative to lipofection and electroporation.

Protocol: CPP-Mediated Delivery

This protocol uses a non-covalent complex formation strategy.

Materials:

  • This compound

  • Cell-penetrating peptide (e.g., TAT, Penetratin)

  • Sterile PBS or serum-free medium

Procedure:

  • Complex Formation: a. Dilute the CPP and this compound separately in serum-free medium. b. Mix the CPP and this compound solutions at various molar ratios (e.g., 1:1, 5:1, 10:1 CPP:cGAMP) to determine the optimal complexation ratio. c. Incubate the mixture for 30 minutes at room temperature to allow for complex formation.

  • Delivery to Cells: a. Add the CPP/2',3'-cGAMP complexes directly to the cells in culture. b. Incubate for 4-24 hours.

  • Analysis: a. Wash the cells with PBS to remove excess complexes. b. Lyse the cells or collect the supernatant for downstream analysis.

Quantification of STING Pathway Activation

Following the delivery of this compound, it is crucial to quantify the activation of the STING pathway. Several methods can be employed to assess different stages of the signaling cascade.

Quantification_Workflow Start This compound Delivery Cell_Lysate Prepare Cell Lysates Start->Cell_Lysate RNA_Isolation Isolate RNA Start->RNA_Isolation Supernatant Collect Supernatant Start->Supernatant Western_Blot Western Blot (p-STING, p-TBK1, p-IRF3) Cell_Lysate->Western_Blot RT_qPCR RT-qPCR (IFN-β, ISGs) RNA_Isolation->RT_qPCR ELISA ELISA (IFN-β protein) Supernatant->ELISA

Caption: Workflow for quantifying STING pathway activation.
Western Blotting for Phosphorylated Signaling Proteins

Principle: Measures the increase in phosphorylation of key signaling proteins (STING, TBK1, and IRF3) as an early indicator of pathway activation.[3][14]

Protocol:

  • After this compound delivery (typically 1-6 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and total protein controls overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect signals using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR for Gene Expression

Principle: Quantifies the upregulation of mRNA transcripts for IFN-β and other interferon-stimulated genes (ISGs) like OAS1, CXCL10, and ISG15.[3][15]

Protocol:

  • After this compound delivery (typically 4-24 hours), isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for IFN-β, ISGs, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Table 3: Example Human Primer Sequences for RT-qPCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
IFN-β FWD: CTTGGATTCCTACAAAGAAGCAGCREV: TCCTCCTTCTGGAACTGCTGCA
CXCL10 FWD: TGGCATTCAAGGAGTACCTCTCTREV: AGTACCCTTGGAAGCACTGC
GAPDH FWD: GAAGGTGAAGGTCGGAGTCREV: GAAGATGGTGATGGGATTTC
ELISA for Cytokine Secretion

Principle: Measures the concentration of secreted IFN-β protein in the cell culture supernatant, providing a quantitative measure of the functional outcome of STING activation.[5][14]

Protocol:

  • After this compound delivery (typically 18-48 hours), collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Perform an enzyme-linked immunosorbent assay (ELISA) for IFN-β according to the manufacturer's instructions (e.g., from R&D Systems, BioLegend).

  • Measure the absorbance using a plate reader and calculate the concentration of IFN-β based on a standard curve.

Troubleshooting

Problem Possible Cause Solution
Low STING Activation Inefficient delivery of this compound.Optimize delivery parameters (e.g., lipid-to-cGAMP ratio, electroporation settings). Use a positive control (e.g., poly(dA:dT)).
Cells have low or no expression of STING or cGAS.[3]Use a cell line known to have a functional STING pathway (e.g., THP-1). Verify protein expression by Western blot.
Degradation of this compound.Use freshly prepared solutions. Store this compound stock at -20°C or -80°C.
High Cell Toxicity Delivery reagent concentration is too high.Reduce the amount of lipofection reagent or lower the voltage/pulse duration in electroporation.
High concentration of this compound.Perform a dose-response curve to find the optimal concentration that balances activation and toxicity.
High Variability Inconsistent cell density at the time of transfection.Ensure consistent cell seeding and confluency across experiments.
Incomplete mixing of reagents.Gently but thoroughly mix all components at each step.

Conclusion

The successful delivery of this compound is a fundamental step for in vitro investigations of the STING pathway. The methods and protocols outlined in these application notes provide a robust framework for researchers to achieve efficient delivery and accurately quantify the resulting cellular responses. Careful optimization of the chosen delivery method for the specific cell type and experimental context is critical for obtaining reliable and reproducible data.

References

Application Notes and Protocols: 2',3'-cGAMP as a Vaccine Adjuvant in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-AMP (2',3'-cGAMP) is a potent innate immune activator and has emerged as a promising vaccine adjuvant.[1][2] It is a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon sensing cytosolic DNA, a danger signal associated with infection and cellular stress. This compound activates the STIMULATOR of INTERFERON GENES (STING) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust innate immune response enhances the subsequent adaptive immune response to co-administered antigens, making this compound a versatile tool for vaccine development.[1] These application notes provide a summary of quantitative data from mouse model studies, detailed experimental protocols, and visualizations to guide researchers in utilizing this compound as a vaccine adjuvant.

Mechanism of Action: The STING Pathway

This compound exerts its adjuvant effect through the activation of the STING pathway. Upon binding of this compound, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3), which then translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[3] This signaling cascade is pivotal for the initiation of a potent anti-viral state and the maturation of antigen-presenting cells (APCs), which are crucial for priming adaptive T and B cell responses.[4]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Caption: STING signaling pathway activated by this compound.

Data Presentation: Quantitative Summary of this compound Adjuvant Effects in Mice

The following tables summarize quantitative data from various studies using this compound as a vaccine adjuvant in mouse models.

Table 1: Humoral Immune Response (Antibody Titers)

Antigen/VaccineMouse StrainThis compound DoseRoute of Admin.Antigen DoseKey FindingsReference
Influenza H1N1 HABALB/c (10-week-old)1.2 µg or 12 µgMicroneedle Patch1.3 µgCombination with Quil-A significantly increased total antibodies, especially IgG2a.
Influenza H1N1 HABALB/c (21-month-old)2.5 µg or 5 µgMicroneedle Patch0.9 µg5 µg cGAMP with 5 µg Quil-A led to 100% protection and reduced morbidity.
HPV 16 E7 (mutated)C57BL/6Not SpecifiedSubcutaneousNot SpecifiedCombination with CpG-C induced the highest amount of IgG antibody.
Influenza HA-NPNot Specified50 µgNot SpecifiedNot SpecifiedImproved immunogenicity of HA-NP compared to unadjuvanted vaccine.

Table 2: Cellular Immune Response (T-Cell Responses)

Antigen/VaccineMouse StrainThis compound DoseRoute of Admin.Antigen DoseKey FindingsReference
HIV-1 Gag p24 nanoparticlesCB6F1Not SpecifiedIntranasalNot SpecifiedInduced potent antiviral CD8+ T cells.
HPV 16 E7 (mutated)C57BL/6Not SpecifiedSubcutaneousNot SpecifiedCombination with CpG-C resulted in the highest levels of IFN-γ and granzyme B.
Multivalent Influenza mRNANot SpecifiedNot SpecifiedCutaneousNot SpecifiedIncreased IL-4 and IFN-γ secreting cells and effector memory T cell populations in spleens.

Experimental Protocols

A typical experimental workflow for evaluating this compound as a vaccine adjuvant in a mouse model involves immunization, sample collection, and immunological analysis.

Experimental_Workflow cluster_workflow Experimental Workflow Immunization Immunization (Antigen +/- this compound) Booster Booster Immunization (Optional) Immunization->Booster Sample_Collection Sample Collection (Serum, Spleen) Immunization->Sample_Collection Booster->Sample_Collection Challenge Challenge Study (Optional) Booster->Challenge Humoral_Response Humoral Response Analysis (ELISA) Sample_Collection->Humoral_Response Cellular_Response Cellular Response Analysis (ELISpot, Flow Cytometry) Sample_Collection->Cellular_Response Outcome Outcome Measurement (Survival, Morbidity) Challenge->Outcome

Caption: General experimental workflow for adjuvant studies.
Protocol 1: Immunization of Mice with Ovalbumin (OVA) and this compound

This protocol describes a general procedure for subcutaneous immunization of mice.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • This compound (InvivoGen)

  • Sterile, endotoxin-free PBS

  • C57BL/6 or BALB/c mice (6-8 weeks old)

  • Insulin syringes with 27-30G needles

Procedure:

  • Preparation of Immunization Solution:

    • Dissolve OVA in sterile PBS to a final concentration of 1 mg/mL.

    • Dissolve this compound in sterile PBS to a desired stock concentration (e.g., 1 mg/mL).

    • On the day of immunization, mix the OVA solution with the this compound solution and sterile PBS to achieve the final desired concentrations in a total volume of 100 µL per mouse (e.g., 10 µg OVA and 5 µg this compound). Keep the solution on ice.

  • Immunization:

    • Gently restrain the mouse.

    • Lift the skin on the back, near the base of the tail, to form a tent.

    • Insert the needle into the subcutaneous space and inject 100 µL of the immunization solution.

    • Monitor the mice for any adverse reactions.

  • Booster Immunization:

    • A booster immunization can be given 2-3 weeks after the primary immunization using the same protocol.

Protocol 2: Measurement of Antigen-Specific IgG by ELISA

This protocol is for quantifying OVA-specific IgG antibodies in mouse serum.

Materials:

  • High-binding 96-well ELISA plates

  • OVA

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute OVA in Coating Buffer to a concentration of 2-10 µg/mL.

    • Add 100 µL of the OVA solution to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of Washing Buffer.

    • Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with Washing Buffer.

    • Prepare serial dilutions of the mouse serum samples in Blocking Buffer (starting at 1:100).

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 3 times with Washing Buffer.

    • Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate 5 times with Washing Buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 3: IFN-γ ELISpot Assay for Antigen-Specific T-Cell Response

This protocol measures the frequency of IFN-γ-secreting T-cells from splenocytes of immunized mice.

Materials:

  • ELISpot plate with PVDF membrane, pre-coated with anti-mouse IFN-γ capture antibody

  • Spleens from immunized mice

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Antigenic peptide or protein (e.g., OVA)

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-HRP

  • BCIP/NBT or AEC substrate

  • ELISpot plate reader

Procedure:

  • Splenocyte Preparation:

    • Aseptically harvest spleens from immunized mice into a petri dish containing sterile RPMI medium.

    • Mechanically dissociate the spleens using the plunger of a syringe.

    • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes with RPMI medium and resuspend to a concentration of 2-5 x 10⁶ cells/mL.

  • Cell Stimulation:

    • Add 2 x 10⁵ to 5 x 10⁵ splenocytes to each well of the pre-coated ELISpot plate.

    • Add the specific antigen (e.g., OVA protein at 10-50 µg/mL or specific OVA peptide at 1-10 µg/mL) to the appropriate wells.

    • Include positive controls (e.g., Concanavalin A or PMA/Ionomycin) and negative controls (medium only).

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Detection of Secreted Cytokine:

    • Wash the plate 4-6 times with PBST to remove cells.

    • Add 100 µL of diluted biotinylated anti-mouse IFN-γ detection antibody to each well.

    • Incubate for 2 hours at room temperature.

  • Enzyme Conjugate and Substrate Addition:

    • Wash the plate 4-6 times with PBST.

    • Add 100 µL of diluted Streptavidin-ALP or Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 4-6 times with PBST.

    • Add 100 µL of BCIP/NBT or AEC substrate solution and incubate until distinct spots emerge.

  • Spot Counting:

    • Stop the reaction by washing thoroughly with deionized water.

    • Allow the plate to dry completely.

    • Count the spots in each well using an automated ELISpot reader.

Logical Relationship of this compound Adjuvant Activity

The adjuvant activity of this compound follows a logical progression from innate immune activation to the generation of a robust and specific adaptive immune response.

Logical_Relationship cluster_logic Logical Flow of Adjuvant Effect cGAMP_Admin This compound Administration with Antigen Innate_Activation Innate Immune Activation (STING Pathway) cGAMP_Admin->Innate_Activation Cytokine_Production Type I IFN & Pro-inflammatory Cytokine Production Innate_Activation->Cytokine_Production APC_Maturation Antigen Presenting Cell (APC) Maturation & Antigen Presentation Cytokine_Production->APC_Maturation T_Cell_Priming T-Cell Priming & Differentiation (CD4+ & CD8+) APC_Maturation->T_Cell_Priming B_Cell_Help T-Cell Help to B-Cells T_Cell_Priming->B_Cell_Help Adaptive_Response Enhanced Adaptive Immunity (Antibodies & Effector T-Cells) T_Cell_Priming->Adaptive_Response B_Cell_Help->Adaptive_Response

Caption: Logical relationship of this compound adjuvant activity.

Conclusion

This compound is a potent and versatile vaccine adjuvant that enhances both humoral and cellular immunity in mouse models. Its ability to activate the STING pathway provides a strong rationale for its inclusion in vaccine formulations against a wide range of pathogens and in cancer immunotherapy. The protocols and data presented here offer a foundational guide for researchers to effectively design and execute preclinical studies involving this compound. Further optimization of dose, route of administration, and formulation will be critical for translating the promising results from mouse models to clinical applications.

References

Application of 2',3'-cGAMP in Cancer Immunotherapy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS) - stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage. In the context of oncology, the cGAS-STING pathway has emerged as a key mediator of anti-tumor immunity.[1][2] Cancer cells, characterized by genomic instability, often release dsDNA into the cytoplasm, activating the cGAS enzyme. cGAS then synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which binds to and activates the STING protein located on the endoplasmic reticulum.[1][3]

Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] These cytokines play a pivotal role in orchestrating a robust anti-tumor immune response by promoting the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) within the tumor microenvironment. The therapeutic potential of activating this pathway has led to the development of STING agonists, such as this compound, as promising cancer immunotherapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in preclinical cancer immunotherapy models, including detailed protocols for in vivo studies, immune cell analysis, and cytokine profiling.

Mechanism of Action: The cGAS-STING Signaling Pathway

The anti-tumor effects of this compound are mediated through the activation of the STING signaling pathway. The process begins with the detection of cytosolic dsDNA by cGAS, leading to the synthesis of this compound. This second messenger then initiates a downstream signaling cascade.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (from cancer cells) cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n dimerizes and translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocates IFNs Type I Interferons (IFN-α, IFN-β) pIRF3_n->IFNs induces transcription Cytokines Pro-inflammatory Cytokines & Chemokines pNFkB_n->Cytokines induces transcription Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity Cytokines->Anti-tumor\nImmunity

Caption: cGAS-STING signaling cascade initiated by cytosolic dsDNA.

Data Presentation: Efficacy of this compound in Syngeneic Mouse Cancer Models

The anti-tumor efficacy of this compound has been demonstrated in various preclinical cancer models. The following table summarizes key quantitative data from studies utilizing intratumoral administration of this compound.

Cancer ModelMouse StrainTreatment RegimenKey OutcomesReference(s)
B16F10 Melanoma C57BL/62.5 µg this compound, intratumoral, days 5 and 10Significant delay in tumor growth; reduced lung metastases.
CT26 Colon Carcinoma BALB/c2.5 µg this compound, intratumoral, days 5 and 10Significant delay in tumor growth.
4T1 Breast Cancer BALB/c2.5 µg this compound, intratumoral, days 5 and 10Significant delay in tumor growth.
MC38 Colon Adenocarcinoma C57BL/6This compound intratumoral injectionInhibition of tumor growth through activation of STING-IRF3 signaling.
Various Solid Tumors N/ACombination of this compound and radiotherapyEnhanced T-cell responses and anti-tumor effects of radiation.
B-cell Malignancies N/A3',3'-cGAMP injectionInduction of apoptosis and tumor regression.

Experimental Protocols

Experimental Workflow for In Vivo Studies

A typical workflow for evaluating the efficacy of this compound in a syngeneic mouse model involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and the immune response.

InVivo_Workflow In Vivo Experimental Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Tumor_Implant Tumor Cell Implantation (e.g., subcutaneous or orthotopic) Tumor_Growth Tumor Growth Monitoring (caliper measurements) Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound Administration (e.g., intratumoral) Randomization->Treatment Control Vehicle Control (e.g., PBS) Randomization->Control Tumor_Monitoring Continued Tumor Growth and Survival Monitoring Treatment->Tumor_Monitoring Control->Tumor_Monitoring Endpoint Endpoint Analysis (tumor excision, blood/spleen collection) Tumor_Monitoring->Endpoint Flow_Cytometry Flow Cytometry of TILs Endpoint->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (ELISA, Luminex) Endpoint->Cytokine_Analysis IHC Immunohistochemistry Endpoint->IHC

Caption: General workflow for preclinical evaluation of this compound.

Protocol 1: In Vivo Administration of this compound

This protocol describes the preparation and intratumoral administration of this compound in a syngeneic mouse tumor model.

Materials:

  • This compound (preclinical grade, e.g., InvivoGen VacciGrade™)

  • Sterile, endotoxin-free physiological water or Phosphate Buffered Saline (PBS)

  • Syngeneic tumor-bearing mice (e.g., C57BL/6 or BALB/c with established tumors)

  • Insulin (B600854) syringes (e.g., 29-31 gauge)

  • Calipers for tumor measurement

Procedure:

  • Reconstitution of this compound:

    • Aseptically reconstitute lyophilized this compound with sterile, endotoxin-free physiological water or PBS to a desired stock concentration (e.g., 1 mg/mL).

    • Vortex gently to ensure complete dissolution.

    • For intratumoral injection, dilute the stock solution with sterile PBS to the final working concentration (e.g., 0.1 mg/mL for a 2.5 µg dose in 25 µL).

  • Animal Preparation and Tumor Measurement:

    • Allow subcutaneously or orthotopically implanted tumors to reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control groups.

  • Intratumoral Injection:

    • Gently restrain the mouse to expose the tumor.

    • Carefully insert the needle of the insulin syringe into the center of the tumor mass.

    • Slowly inject the prepared this compound solution (e.g., 25 µL) or vehicle control (PBS) into the tumor.

    • Monitor the animal for any immediate adverse reactions.

    • Repeat the injections according to the planned treatment schedule (e.g., on days 5 and 10 post-tumor implantation).

  • Post-Treatment Monitoring:

    • Monitor tumor growth by measuring tumor volume every 2-3 days.

    • Monitor animal health, including body weight and general appearance.

    • Euthanize mice when tumors reach the predetermined endpoint size as per institutional guidelines.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the isolation and immunophenotyping of TILs from excised tumors.

Materials:

  • Excised tumors

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Tumor dissociation kit (e.g., Miltenyi Biotec) or enzymes (Collagenase D, DNase I)

  • 70 µm and 40 µm cell strainers

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Live/Dead stain (e.g., Zombie Aqua™)

  • Fc receptor blocking antibody (e.g., anti-CD16/32)

  • Fluorochrome-conjugated antibodies (see Table below)

  • Flow cytometer

Procedure:

  • Preparation of Single-Cell Suspension:

    • Place the excised tumor in a petri dish with cold RPMI-1640.

    • Mince the tumor into small pieces using a sterile scalpel.

    • Transfer the minced tissue to a gentleMACS C Tube containing enzyme mix from a tumor dissociation kit or a solution of Collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI.

    • Incubate at 37°C for 30-60 minutes with agitation.

    • Pass the digested tissue through a 70 µm cell strainer.

    • Wash the strainer with RPMI and collect the single-cell suspension.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in RBC Lysis Buffer for 5 minutes at room temperature.

    • Quench the lysis with excess RPMI and centrifuge.

    • Resuspend the cell pellet in FACS buffer and pass through a 40 µm cell strainer.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Antibody Staining:

    • Adjust the cell concentration to 1-2 x 10⁷ cells/mL in FACS buffer.

    • Aliquot 1 x 10⁶ cells per well in a 96-well V-bottom plate.

    • Stain for viability using a Live/Dead stain according to the manufacturer's protocol.

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating with anti-CD16/32 antibody for 10-15 minutes on ice.

    • Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (see table below for a suggested panel).

    • Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • (Optional) For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells using a commercial kit and then stain with intracellular antibodies.

    • Resuspend the final cell pellet in 200-300 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells before identifying specific immune cell populations.

Suggested Antibody Panel for Murine TILs:

TargetFluorochromeCell Population
CD45BUV395All hematopoietic cells
CD3eAPC-Cy7T cells
CD4PE-Cy7Helper T cells
CD8aPerCP-Cy5.5Cytotoxic T cells
CD49b (NK1.1)FITCNK cells
CD11bBV605Myeloid cells
Ly6GPENeutrophils
Ly6CAPCMonocytic cells
F4/80BV786Macrophages
CD11cBV421Dendritic cells
FoxP3Alexa Fluor 647Regulatory T cells
PD-1BV711Exhausted/activated T cells
Protocol 3: Measurement of Cytokines by ELISA

This protocol provides a general guideline for measuring IFN-β in mouse serum or tumor lysates using a sandwich ELISA kit.

Materials:

  • Mouse IFN-β ELISA kit (e.g., from FineTest, Invitrogen, or Abcam)

  • Mouse serum or tumor lysate samples

  • Microplate reader

  • For tumor lysates: RIPA buffer with protease inhibitors

Procedure:

  • Sample Preparation:

    • Serum: Collect blood via cardiac puncture or tail vein bleeding. Allow it to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C until use.

    • Tumor Lysate: Snap-freeze the excised tumor in liquid nitrogen. Homogenize the frozen tumor tissue in ice-cold RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate) and determine the total protein concentration using a BCA assay. Store at -80°C.

  • ELISA Assay:

    • Follow the manufacturer's instructions provided with the specific ELISA kit.

    • Briefly, this typically involves:

      • Adding standards and diluted samples to the antibody-pre-coated microplate.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a biotinylated detection antibody.

      • Incubating and washing.

      • Adding a streptavidin-HRP conjugate.

      • Incubating and washing.

      • Adding a TMB substrate solution to develop the color.

      • Stopping the reaction with a stop solution.

      • Reading the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

    • Normalize cytokine concentrations in tumor lysates to the total protein concentration.

Bridging Innate and Adaptive Immunity

This compound plays a crucial role in bridging the innate and adaptive immune responses to create a comprehensive anti-tumor effect. The initial innate immune activation leads to a more robust and specific adaptive immune response.

Innate_Adaptive_Bridge This compound: Bridging Innate and Adaptive Immunity cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response cGAMP This compound APC Antigen-Presenting Cells (e.g., Dendritic Cells) cGAMP->APC activates Type1_IFN Type I IFN Production APC->Type1_IFN T_Cell_Priming T Cell Priming & Activation APC->T_Cell_Priming presents tumor antigens NK_Cell Natural Killer (NK) Cells Tumor_Killing Tumor Cell Killing NK_Cell->Tumor_Killing Type1_IFN->NK_Cell activates CTL Cytotoxic T Lymphocytes (CD8+ T Cells) T_Cell_Priming->CTL differentiation CTL->Tumor_Killing

Caption: How this compound links innate and adaptive anti-tumor immunity.

Conclusion

This compound is a potent activator of the STING pathway, offering a promising strategy for cancer immunotherapy. By inducing a robust type I IFN response, this compound can remodel the tumor microenvironment, leading to the recruitment and activation of a wide range of immune effector cells. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical cancer models to investigate its therapeutic potential and further elucidate the mechanisms of STING-mediated anti-tumor immunity. Careful experimental design and adherence to detailed protocols are essential for obtaining reproducible and meaningful results in this exciting field of immuno-oncology.

References

Monitoring 2',3'-cGAMP-Induced IFN-β Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon (IFN) response. Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][2] This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3][4] STING activation leads to its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), leading to its dimerization and nuclear translocation. In the nucleus, activated IRF3 drives the transcription of type I interferons, most notably IFN-β, which orchestrates an antiviral and anti-proliferative cellular state.

Given its central role in immunity, the cGAS-STING pathway is a key target for the development of novel adjuvants, immunotherapies, and treatments for autoimmune diseases. Therefore, robust and reliable methods for monitoring the downstream effects of STING activation, such as the production of IFN-β following this compound stimulation, are essential for researchers and drug development professionals.

These application notes provide detailed protocols for inducing and quantifying IFN-β production in response to this compound stimulation in cell culture. The methodologies covered include cell stimulation, quantification of IFN-β protein by Enzyme-Linked Immunosorbent Assay (ELISA), measurement of IFN-β mRNA levels by quantitative real-time PCR (qPCR), and assessment of IFN-β promoter activity using reporter assays.

Signaling Pathway and Experimental Workflow

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING binds & activates TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFNB_gene IFN-β Gene pIRF3_dimer->IFNB_gene translocates & binds promoter STING_active Activated STING STING->STING_active translocates STING_active->TBK1 recruits IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA transcription

Caption: The cGAS-STING signaling pathway leading to IFN-β production.

General Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., THP-1, HEK293T) start->cell_culture stimulation Stimulation with this compound cell_culture->stimulation incubation Incubation (Time-course) stimulation->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest elisa ELISA (IFN-β Protein) harvest->elisa Supernatant qpcr RT-qPCR (IFN-β mRNA) harvest->qpcr Cell Lysate (RNA) reporter Reporter Assay (IFN-β Promoter Activity) harvest->reporter Cell Lysate (Luciferase) data_analysis Data Analysis elisa->data_analysis qpcr->data_analysis reporter->data_analysis end End data_analysis->end

Caption: General workflow for monitoring this compound-induced IFN-β production.

Data Presentation

Quantitative Summary of this compound-Induced IFN-β Production
Cell LineStimulation MethodThis compound ConcentrationIncubation TimeIFN-β Production (Fold Change or pg/mL)Reference
EA.hy926Transfection2.5 µg6 h (mRNA), 16 h (protein)Significant increase in IFNβ mRNA and protein
L929Permeabilization100 nM8 h~150 pg/mL IFN-β protein
THP-1Transfection0.167 µg/mL (dsDNA)6 hLength-dependent IFNβ mRNA increase
Human PBMCPermeabilization (Digitonin)Not specified4 h (mRNA), 24 h (protein)210.4 ± 41.1 fold change in IFNB1 mRNA
CD33+ Myeloid CellsPermeabilization (Digitonin)Not specified4 h1597 ± 478 fold change in IFNB1 mRNA
Hepa1-6Not specified83.3 mM24-72 hPeak IFN-β production at 48h

Experimental Protocols

Protocol 1: this compound Stimulation of Adherent Cells

This protocol describes the stimulation of adherent cells (e.g., HEK293T, EA.hy926) with this compound using a lipid-based transfection reagent to facilitate intracellular delivery.

Materials:

  • Adherent cells (e.g., HEK293T, EA.hy926)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 or Lipofectamine 3000

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before stimulation, seed adherent cells in a 24-well plate at a density that will result in 75-90% confluency on the day of transfection. For HEK293T cells, this is typically 2 x 10^5 cells per well.

  • Preparation of cGAMP-Lipofectamine Complexes: a. For each well to be transfected, prepare two sterile microcentrifuge tubes. b. In the first tube, dilute the desired amount of this compound (e.g., 0.5-2 µg/mL final concentration) in 50 µL of Opti-MEM. Gently mix. c. In the second tube, dilute the lipid-based transfection reagent (e.g., 1.5 µL of Lipofectamine 2000) in 50 µL of Opti-MEM. Gently mix and incubate for 5 minutes at room temperature. d. Combine the contents of the two tubes, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Cell Stimulation: a. Aspirate the culture medium from the cells and replace it with 400 µL of fresh, pre-warmed complete medium. b. Add the 100 µL of cGAMP-lipofectamine complex dropwise to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6 hours for mRNA analysis, 18-24 hours for protein analysis).

  • Harvesting:

    • For ELISA: Carefully collect the cell culture supernatant and centrifuge to remove any detached cells. Store the supernatant at -80°C until analysis.

    • For qPCR: Aspirate the supernatant, wash the cells with PBS, and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.

Protocol 2: Quantification of IFN-β Protein by ELISA

This protocol provides a general procedure for measuring the concentration of secreted IFN-β in cell culture supernatants using a sandwich ELISA kit.

Materials:

  • Cell culture supernatants (from Protocol 1)

  • Human or mouse IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Recombinant IFN-β standard

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as specified in the kit)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Standard and Sample Incubation: a. Prepare a standard curve by performing serial dilutions of the recombinant IFN-β standard. b. Add 100 µL of the standards and cell culture supernatants to the appropriate wells. c. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate five times. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Quantification of IFN-β mRNA by RT-qPCR

This protocol outlines the steps for measuring the relative expression of IFN-β mRNA in cells stimulated with this compound.

Materials:

  • Cell lysates in RNA lysis buffer (from Protocol 1)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for IFN-β and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either IFN-β or the housekeeping gene, and cDNA template. b. Pipette the reaction mix into the wells of a qPCR plate.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for IFN-β and the housekeeping gene for each sample. b. Calculate the relative expression of IFN-β mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to an unstimulated control.

Protocol 4: IFN-β Promoter Reporter Assay

This protocol describes how to measure the activation of the IFN-β promoter using a luciferase reporter assay in cells co-transfected with an IFN-β promoter-luciferase reporter plasmid and a STING expression plasmid.

Materials:

  • HEK293T cells

  • IFN-β promoter-firefly luciferase reporter plasmid

  • Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)

  • STING expression plasmid (wild-type or mutants)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 24-well tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfection: a. In a 24-well plate, co-transfect HEK293T cells with the IFN-β promoter-luciferase reporter plasmid, the Renilla luciferase control plasmid, and the STING expression plasmid using a suitable transfection reagent. b. Include control wells with cells transfected with the reporter plasmids but without the STING plasmid.

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Stimulation: Stimulate the cells with this compound as described in Protocol 1.

  • Cell Lysis: After the desired incubation period (e.g., 6-8 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luciferase Assay: a. Add the firefly luciferase substrate to the cell lysate and measure the luminescence. b. Subsequently, add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence again.

  • Data Analysis: a. For each sample, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency. b. Compare the normalized luciferase activity of stimulated cells to that of unstimulated cells to determine the fold induction of IFN-β promoter activity.

Troubleshooting

IssuePossible CauseSolution
Low or no IFN-β production Inefficient delivery of this compoundOptimize transfection reagent and this compound concentration. Use a permeabilizing agent like digitonin (B1670571) for certain cell types.
Cell line does not express all necessary pathway components (e.g., STING)Use a cell line known to have a functional cGAS-STING pathway (e.g., THP-1, EA.hy926) or reconstitute the pathway by transfecting the missing components.
Incorrect incubation timePerform a time-course experiment to determine the optimal incubation time for your cell line and assay.
High background in unstimulated controls Contamination of reagents or cell culture with PAMPs/DAMPsUse endotoxin-free reagents and maintain aseptic cell culture techniques.
Constitutive activation of the pathwayCheck for mutations in STING or other pathway components if using engineered cell lines.
High variability between replicates Inconsistent cell seeding densityEnsure even cell distribution when seeding plates.
Pipetting errorsUse calibrated pipettes and be consistent with pipetting technique.
Edge effects in multi-well platesAvoid using the outermost wells of the plate for critical samples.

By following these detailed protocols and considering the potential troubleshooting steps, researchers can reliably monitor this compound-induced IFN-β production, facilitating the investigation of the cGAS-STING pathway and the development of novel therapeutics targeting this crucial innate immune signaling cascade.

References

Application Notes and Protocols for the Experimental Use of 2',3'-cGAMP in Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of 2',3'-cyclic guanosine (B1672433) monophosphate–adenosine monophosphate (2',3'-cGAMP) in organoid cultures. This document outlines the mechanism of action, key applications, and detailed protocols for treating organoids with this compound, assessing pathway activation, and evaluating downstream effects.

Introduction

This compound is a potent second messenger that activates the stimulator of interferon genes (STING) signaling pathway, a crucial component of the innate immune system.[1][2][3] The activation of the cGAS-STING pathway by cytosolic double-stranded DNA (dsDNA) leads to the production of this compound, which in turn triggers the production of type I interferons and other pro-inflammatory cytokines.[2][4][5] This pathway plays a significant role in anti-tumor immunity and the response to inflammatory diseases.[1][3][4] Organoids, as three-dimensional in vitro models that recapitulate the complex structure and function of native organs, offer a valuable platform to study the effects of this compound in a more physiologically relevant context than traditional 2D cell cultures.[6]

Mechanism of Action of this compound

Upon introduction into the cellular microenvironment, this compound can be taken up by cells and directly bind to STING, which is localized on the endoplasmic reticulum (ER).[2][5] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.[2][5] Activated STING can also induce the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2]

Key Applications in Organoid Cultures

The experimental use of this compound in organoid cultures has several key applications:

  • Cancer Research: Studying the anti-tumor effects of STING activation in patient-derived tumor organoids. This includes assessing tumor cell killing, growth inhibition, and the induction of an anti-tumor immune response in co-cultures with immune cells.[1][4][7]

  • Immunology and Infectious Disease: Investigating the innate immune response of various organoid models (e.g., intestinal, lung) to a STING agonist. This can be used to model host-pathogen interactions and the role of the STING pathway in controlling infections.

  • Inflammatory Disease Modeling: Elucidating the role of STING-mediated inflammation in the pathogenesis of inflammatory diseases using organoid models of affected tissues.

  • Drug Development: Screening for novel STING agonists or antagonists and evaluating their efficacy and toxicity in a human-relevant 3D culture system.

Data Presentation

The following tables summarize quantitative data from studies on this compound, providing a reference for expected outcomes. Note that much of the available quantitative data comes from 2D cell culture experiments, which can serve as a starting point for organoid studies.

Table 1: Dose-Response of this compound in Cell Lines

Cell LineThis compound ConcentrationEffectReference
HEK293T (expressing STING)> 100 µM (direct addition to medium)STING oligomerization[8]
Hepa1-683.3 µMInduction of IFN-β production[9]

Table 2: Quantitative Effects of this compound on Immune Response

Cell Type/ModelThis compound TreatmentMeasured OutcomeResultReference
Murine cell line Hepa1-683.3 µM for 24hIFN-β production~1500 pg/mL[9]
Human intestinal organoidsIFN-I (surrogate for STING activation)pSTAT1 activation>80% of cells respond[6]
Trophoblast OrganoidsPoly I:C (TLR3 agonist, downstream IFN production)IFN-α2 and IFNβ inductionSignificant increase[10]

Experimental Protocols

Protocol 1: Treatment of Organoids with this compound

This protocol describes the general procedure for treating established organoid cultures with this compound.

Materials:

  • Established organoid cultures in 3D matrix (e.g., Matrigel)

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or appropriate buffer for reconstitution

  • Complete organoid culture medium

  • Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

  • Reconstitution of this compound:

    • Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1-10 mM.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Preparation of Treatment Medium:

    • Thaw an aliquot of the this compound stock solution on ice.

    • Dilute the stock solution in pre-warmed complete organoid culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific organoid model (e.g., ranging from 1 µM to 100 µM).

  • Treatment of Organoids:

    • Carefully remove the existing culture medium from the wells containing the organoids without disturbing the 3D matrix.

    • Gently add the prepared treatment medium containing this compound to each well.

    • Include appropriate controls:

      • Vehicle Control: Organoids treated with culture medium containing the same concentration of the vehicle used to dissolve this compound.

      • Untreated Control: Organoids cultured in standard complete medium.

  • Incubation:

    • Incubate the treated organoids at 37°C in a humidified incubator with 5% CO2.

    • The duration of treatment will depend on the specific endpoint being measured. For signaling pathway activation, a short time course (e.g., 1, 4, 8, 24 hours) is recommended. For functional assays like cell viability or cytokine production, longer incubation times (e.g., 24, 48, 72 hours) may be necessary.

  • Sample Collection:

    • At the end of the incubation period, collect the culture supernatant for cytokine analysis (e.g., ELISA).

    • Harvest the organoids from the 3D matrix for downstream analysis such as RNA extraction, protein lysis, or viability assays. To harvest, the matrix can be depolymerized by incubation with a cell recovery solution on ice.

Protocol 2: Assessment of STING Pathway Activation

This protocol outlines methods to confirm the activation of the STING pathway in organoids following this compound treatment.

A. Western Blotting for Phosphorylated Proteins:

  • Lyse the harvested organoids in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3).

  • Use antibodies against total STING, total IRF3, and a housekeeping protein (e.g., GAPDH or β-actin) as loading controls.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

B. RT-qPCR for Downstream Gene Expression:

  • Extract total RNA from harvested organoids using a suitable kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers for STING target genes such as IFNB1, CXCL10, and CCL5.

  • Normalize the expression data to a stable housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate the fold change in gene expression relative to the vehicle-treated control.

Protocol 3: Quantification of Cytokine Secretion

This protocol describes how to measure the secretion of cytokines, such as IFN-β, from organoid cultures.

  • Collect the culture supernatant from treated and control organoid wells at the desired time points.

  • Centrifuge the supernatant to pellet any detached cells or debris.

  • Use the clarified supernatant to quantify the concentration of specific cytokines (e.g., IFN-β, IL-6, TNF-α) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Normalize the cytokine concentration to the number of organoids or total protein content per well if significant differences in organoid size or number exist between conditions.

Protocol 4: Assessment of Organoid Viability and Growth

This protocol provides methods to evaluate the effect of this compound on organoid viability and growth.

A. Cell Viability Assay:

  • Use a 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D).

  • Add the reagent directly to the organoid cultures and incubate according to the manufacturer's protocol.

  • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

B. Imaging-based Growth Assessment:

  • Acquire brightfield or fluorescence images of the organoids at different time points after treatment.

  • Use image analysis software (e.g., ImageJ) to quantify the number and size (area or volume) of the organoids in each condition.

  • For apoptosis assessment, immunofluorescence staining for cleaved caspase-3 can be performed on fixed and permeabilized organoids.

Protocol 5: Organoid and Immune Cell Co-culture

This protocol describes a general workflow for co-culturing organoids with immune cells to study the immunomodulatory effects of this compound.

  • Isolate immune cells (e.g., peripheral blood mononuclear cells - PBMCs) from a compatible donor.

  • Establish organoid cultures as described previously.

  • Once organoids are well-formed, add the immune cells to the culture wells. The ratio of immune cells to organoids should be optimized.

  • Treat the co-cultures with this compound as described in Protocol 1.

  • Assess the outcomes, which can include:

    • Immune cell activation: Analyze the expression of activation markers on immune cells (e.g., CD69, CD25 on T cells) by flow cytometry.

    • Cytokine production: Measure a broader panel of cytokines in the supernatant relevant to the co-culture system.

    • Organoid killing: Quantify the reduction in organoid size or viability in the presence of immune cells and this compound. This can be assessed by imaging or viability assays.

Mandatory Visualization

STING_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_3_cGAMP_ext This compound 2_3_cGAMP_int This compound 2_3_cGAMP_ext->2_3_cGAMP_int Uptake STING_ER STING (on ER) 2_3_cGAMP_int->STING_ER Binds to STING_Golgi Activated STING (on Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruits NF_kB NF-κB Pathway STING_Golgi->NF_kB Activates p_TBK1 p-TBK1 TBK1->p_TBK1 Autophosphorylation IRF3 IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3_dimer p-IRF3 Dimer IRF3->p_IRF3_dimer Dimerization Gene_Expression Transcription of Type I IFNs & Inflammatory Genes p_IRF3_dimer->Gene_Expression Nuclear Translocation NF_kB->Gene_Expression

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis Organoid_Culture Establish Organoid Culture Treatment Treat Organoids with this compound Organoid_Culture->Treatment 2_3_cGAMP_Prep Prepare this compound dilutions 2_3_cGAMP_Prep->Treatment Co_culture_setup Optional: Co-culture with Immune Cells Co_culture_setup->Treatment Viability Assess Viability/Growth (e.g., CellTiter-Glo, Imaging) Treatment->Viability Signaling Analyze STING Pathway Activation (Western Blot, RT-qPCR) Treatment->Signaling Cytokines Quantify Cytokine Secretion (ELISA) Treatment->Cytokines

References

Application Notes and Protocols for Real-Time 2',3'-cGAMP Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the real-time detection of 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a critical second messenger in the cGAS-STING innate immunity pathway. The ability to accurately quantify this compound in real-time is essential for studying the activation dynamics of the cGAS-STING pathway, screening for novel therapeutic modulators, and understanding its role in various pathological conditions, including autoimmune diseases, infections, and cancer.

Introduction to this compound Biosensors

The detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS) triggers the synthesis of this compound. This second messenger then binds to and activates the Stimulator of Interferon Genes (STING), leading to the production of type I interferons and other inflammatory cytokines. To monitor this pivotal signaling event, various biosensors have been developed, each with unique principles of operation, advantages, and limitations. This document details three major classes of biosensors for real-time this compound detection: RNA-based fluorescent biosensors, Förster Resonance Energy Transfer (FRET)-based biosensors, and nuclease-based biosensors.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimer) cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription

Figure 1: The cGAS-STING signaling cascade.

Data Presentation: Comparison of this compound Biosensors

The selection of a biosensor depends on the specific experimental requirements, such as the desired sensitivity, dynamic range, and whether the assay is performed in vitro or in live cells. The following table summarizes the key quantitative parameters of the different biosensor types.

Biosensor TypePrincipleTarget AnalyteTypical KdDynamic RangeSignal-to-Background RatioKey AdvantagesKey Limitations
RNA-based Fluorescent Ligand-induced conformational change of an RNA aptamer leading to fluorescence activation.This compound~0.8 µM to 13.4 µM[1][2]Micromolar~4.5x to 8.23x[1]High specificity, suitable for HTS, "mix-and-go" format.[1][2]Lower sensitivity compared to other methods, potential for RNA degradation.
FRET-based This compound binding induces a conformational change in a STING-based protein, altering the distance between two fluorophores and thus the FRET efficiency.This compound~500 nM[3]Nanomolar to MicromolarGood signal-to-noise ratio.[3]Real-time detection in live cells, high sensitivity.Requires genetic encoding and expression in cells, potential for phototoxicity.
Nuclease-based This compound-dependent activation of a nuclease domain fused to a cGAMP-binding domain, leading to cleavage of a reporter substrate.This compoundHigh affinity (not explicitly quantified in searches)HighHigh (by design)High specificity and selectivity.[4]Indirect detection method, may require additional steps to measure nuclease activity.

Experimental Protocols

Detailed methodologies for the application of each biosensor type are provided below.

RNA-based Fluorescent Biosensor Protocol

This protocol describes the use of an in vitro transcribed RNA-based biosensor that fluoresces upon binding to this compound.

RNA_Biosensor_Workflow Plasmid_DNA Linearized Plasmid DNA (with T7 promoter) IVT In Vitro Transcription (T7 RNA Polymerase, NTPs) Plasmid_DNA->IVT Purification RNA Purification (e.g., column-based) IVT->Purification QC RNA Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Assay Fluorescence Assay QC->Assay

Figure 2: Workflow for RNA biosensor preparation.

Materials:

  • Linearized plasmid DNA containing the biosensor sequence downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • NTP solution mix (ATP, GTP, CTP, UTP).

  • Transcription buffer.

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit.

  • Nuclease-free water.

Procedure:

  • Set up the in vitro transcription reaction in a nuclease-free tube on ice by combining the transcription buffer, NTPs, linearized DNA template, RNase inhibitor, and T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for another 15 minutes at 37°C to remove the DNA template.

  • Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water.

  • Assess the quality and quantity of the transcribed RNA using gel electrophoresis and spectrophotometry. Store the purified RNA at -80°C.

Materials:

  • Purified RNA biosensor.

  • Fluorescent dye (e.g., DFHBI).

  • Assay buffer (e.g., Tris-HCl, MgCl2).

  • This compound standards.

  • Cell lysates or in vitro reaction samples.

  • 96- or 384-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare a master mix containing the RNA biosensor and the fluorescent dye in the assay buffer.

  • Add the master mix to the wells of the microplate.

  • Add the this compound standards or experimental samples to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.

  • Generate a standard curve using the fluorescence readings from the this compound standards and calculate the concentration of this compound in the experimental samples.

FRET-based Biosensor Protocol

This protocol outlines the use of a genetically encoded FRET-based biosensor for real-time this compound detection in living cells.

FRET_Biosensor_Workflow Plasmid FRET Biosensor Plasmid Transfection Cell Transfection Plasmid->Transfection Expression Biosensor Expression (24-48 hours) Transfection->Expression Imaging Live-Cell Imaging (Confocal/Epifluorescence Microscope) Expression->Imaging Analysis FRET Ratio Analysis Imaging->Analysis

Figure 3: Workflow for FRET-based biosensor assay.

Materials:

  • Mammalian cell line of interest.

  • Cell culture medium and supplements.

  • Plasmid DNA encoding the FRET biosensor.

  • Transfection reagent.

  • Imaging dishes or plates.

Procedure:

  • Seed the cells in imaging dishes or plates and allow them to adhere overnight.

  • Transfect the cells with the FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate the cells for 24-48 hours to allow for biosensor expression.

Materials:

  • Transfected cells expressing the FRET biosensor.

  • Live-cell imaging medium.

  • Stimulus to induce this compound production (e.g., dsDNA, viral infection).

  • Confocal or epifluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores).

  • Image analysis software.

Procedure:

  • Replace the cell culture medium with live-cell imaging medium.

  • Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO2.

  • Acquire baseline images of the donor and acceptor fluorescence channels before stimulation.

  • Add the stimulus to the cells and acquire images at regular time intervals.

  • After the experiment, process the images using image analysis software to calculate the FRET ratio (acceptor emission / donor emission) for each time point.

  • Plot the change in FRET ratio over time to visualize the real-time dynamics of this compound production.

Nuclease-based Biosensor Protocol

This protocol describes a general method for using a nuclease-based biosensor for the detection of this compound. The specific reporter substrate and detection method may vary depending on the design of the biosensor.

Nuclease_Biosensor_Logic cluster_inactive Inactive State (No cGAMP) cluster_active Active State (+ cGAMP) BindingDomain_inactive cGAMP-binding Domain Nuclease_inactive Nuclease Domain (inactive) cGAMP This compound BindingDomain_active cGAMP-binding Domain cGAMP->BindingDomain_active binds Nuclease_active Nuclease Domain (active) BindingDomain_active->Nuclease_active activates Reporter Reporter Substrate (e.g., fluorescently quenched DNA) Nuclease_active->Reporter cleaves Cleaved_Reporter Cleaved Reporter (Signal ON)

Figure 4: Logical diagram of a nuclease-based biosensor.

Materials:

  • Purified nuclease-based biosensor protein.

  • Reporter substrate (e.g., a fluorescently quenched DNA oligonucleotide).

  • Assay buffer.

  • This compound standards.

  • Cell lysates or in vitro reaction samples.

  • 96- or 384-well plate.

  • Fluorescence plate reader or gel electrophoresis equipment.

Procedure:

  • Set up the reaction by combining the nuclease-based biosensor, the reporter substrate, and the assay buffer in the wells of a microplate.

  • Add the this compound standards or experimental samples to the respective wells.

  • Incubate the plate at the optimal temperature for the nuclease for a defined period.

  • Detect the cleavage of the reporter substrate. This can be done by:

    • Fluorescence: If a fluorescently quenched substrate is used, measure the increase in fluorescence using a plate reader.

    • Gel Electrophoresis: Analyze the reaction products on a polyacrylamide gel to visualize the cleaved substrate.

  • Quantify the amount of this compound by comparing the signal from the experimental samples to the standard curve generated from the this compound standards.

Concluding Remarks

The development of biosensors for real-time this compound detection has significantly advanced our ability to study the cGAS-STING signaling pathway. The choice of biosensor should be carefully considered based on the specific research question and experimental setup. RNA-based biosensors are well-suited for high-throughput screening applications in vitro. FRET-based biosensors provide excellent spatial and temporal resolution for studying this compound dynamics in living cells. Nuclease-based biosensors offer a highly specific and sensitive alternative for in vitro quantification. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to implement these powerful tools in their studies of innate immunity and drug discovery.

References

Application Notes: 2',3'-cGAMP Stimulation in Human Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclic GMP-AMP Synthase (cGAS) - Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[2][3] This molecule then binds to and activates STING, an endoplasmic reticulum-associated protein.[2] STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to the robust production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like TNF-α.[1][2]

Human Peripheral Blood Mononuclear Cells (PBMCs), which include monocytes, lymphocytes (T cells, B cells, NK cells), and dendritic cells, are a vital tool for studying the human immune response in vitro.[4] Monocytes and dendritic cells, in particular, highly express components of the STING pathway.[5][6] Direct stimulation of PBMCs with this compound provides a powerful method to specifically investigate STING pathway activation, downstream cytokine production, and the efficacy of novel STING agonist or inhibitor therapeutics.[5] These studies are crucial for drug development in cancer immunotherapy and vaccine adjuvant research.[3][7]

Signaling Pathway and Experimental Workflow

The activation of the innate immune response by this compound in PBMCs follows a well-defined signaling cascade and can be reliably reproduced in a laboratory setting.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS Senses cGAMP This compound cGAS->cGAMP Synthesizes STING STING (on ER) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Phosphorylates IKK pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n Dimerizes & Translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocates IFN_Gene IFN-β Gene pIRF3_n->IFN_Gene Induces Transcription Cytokine_Gene Pro-inflammatory Cytokine Genes pNFkB_n->Cytokine_Gene Induces Transcription IFN_out Type I Interferons (IFN-β, IFN-α) IFN_Gene->IFN_out Secretion Cytokine_out Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Cytokine_Gene->Cytokine_out Secretion

Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pbmc_iso 1. Isolate Human PBMCs (e.g., Ficoll-Paque) cell_plate 2. Plate PBMCs (e.g., 2.5 x 10^5 cells/well) pbmc_iso->cell_plate cgamp_prep 3. Prepare this compound Working Solution cell_plate->cgamp_prep stimulate 4. Add this compound to Cells cgamp_prep->stimulate incubate 5. Incubate (6-24 hours, 37°C, 5% CO2) stimulate->incubate harvest 6. Harvest Supernatant and/or Cells incubate->harvest elisa ELISA (Cytokines) harvest->elisa Supernatant facs Flow Cytometry (pSTING, pIRF3) harvest->facs Cells qpcr RT-qPCR (Gene Expression) harvest->qpcr Cells

References

Troubleshooting & Optimization

troubleshooting low signal in 2',3'-cGAMP ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 2',3'-cGAMP ELISA kit. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you obtain accurate and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA?

This assay is a competitive enzyme-linked immunosorbent assay (ELISA).[1][2] It is designed to quantitatively measure the amount of 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (this compound) in various samples like cell lysates, tissue homogenates, and plasma.[1][2][3] The assay involves a competition between the this compound in your sample and a fixed amount of horseradish peroxidase (HRP)-labeled this compound for a limited number of binding sites on a specific antibody. Therefore, the intensity of the colorimetric signal is inversely proportional to the concentration of this compound in the sample.

Q2: What is the expected range of detection for a typical this compound ELISA kit?

The detection range can vary between manufacturers. However, a typical assay has a range of approximately 6.1 pg/mL to 100 ng/mL. It's crucial to consult the technical data sheet provided with your specific kit for precise details on the assay range, sensitivity, and lower limit of detection.

Q3: What types of samples can be used with this ELISA kit?

This kit is versatile and can be used with a variety of sample types, including:

  • Cell Lysates

  • Tissue Homogenates

  • Plasma and Serum

  • Supernatants

It is important to follow the recommended sample preparation protocols for each type to avoid matrix effects and interference.

Q4: How should I prepare my standards?

Proper preparation of the standard curve is critical for accurate quantification. Always reconstitute the standard as directed in the kit protocol. Prepare serial dilutions of the standard immediately before use and do not store diluted standards for extended periods. Use the same diluent for your samples as for the standards to ensure consistency.

Troubleshooting Guide: Low Signal

A low or weak signal across the entire plate, including the standards, is a common issue in competitive ELISAs. In this format, a low signal in the sample wells indicates a high concentration of this compound. However, if your zero standard (maximum signal) and other standards also show a low signal, this points to a systemic problem with the assay.

Below is a detailed guide to troubleshoot potential causes for a weak overall signal.

Potential Cause 1: Reagent Preparation and Handling Errors

Incorrect preparation or handling of kit components is a frequent source of error.

Specific Issue Recommended Action
Expired or Improperly Stored Reagents Verify the expiration dates on all reagents. Ensure that all kit components have been stored at the recommended temperatures (typically 2-8°C).
Incorrect Reagent Dilution Double-check all calculations and ensure that concentrated buffers (e.g., wash buffer) and other reagents are diluted according to the kit's instructions.
Improper Reconstitution of Standards Briefly centrifuge the standard vial before opening to ensure all lyophilized material is at the bottom. Ensure complete dissolution of the standard in the correct buffer.
Reagents Not at Room Temperature Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use, unless the protocol specifies otherwise.
Degraded HRP-conjugate or Substrate The HRP-conjugate and TMB substrate are light-sensitive. Protect them from light and ensure they have not expired. The substrate should be colorless before addition to the wells.
Potential Cause 2: Procedural Errors During the Assay

Deviations from the recommended protocol can significantly impact the final signal.

Specific Issue Recommended Action
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol. Shorter incubation times can lead to insufficient binding and a weaker signal.
Inadequate Washing While insufficient washing typically leads to high background, overly aggressive washing can remove bound antibodies or antigen. Ensure the washing steps are performed as described, without excessive force.
Wells Drying Out Do not allow the wells to dry out at any point during the assay, as this can denature the coated antibodies and other proteins. Use plate sealers during incubation steps.
Incorrect Order of Reagent Addition Review the protocol to confirm that all reagents were added in the correct sequence.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate volumes are dispensed. Avoid introducing air bubbles into the wells.
Potential Cause 3: Issues with Samples
Specific Issue Recommended Action
Presence of Interfering Substances Samples containing organic solvents or certain lysis buffers not compatible with the kit can interfere with the assay. Ensure your sample preparation method is validated for this ELISA.
High Analyte Concentration (in a non-troubleshooting context) In a competitive ELISA, a very low signal in a specific sample well (but not in the standards) is the expected result for a high concentration of this compound. If this is unexpected, consider diluting the sample.

Experimental Protocols & Data

Typical this compound ELISA Protocol Workflow
  • Prepare Reagents and Standards : Dilute wash buffers, prepare the standard curve, and bring all reagents to room temperature.

  • Add Standards and Samples : Pipette standards and prepared samples into the appropriate wells of the antibody-coated microplate.

  • Competitive Reaction : Add the this compound-HRP conjugate and the specific polyclonal antibody to each well. Incubate for the specified time (e.g., 2 hours or overnight) to allow for competitive binding.

  • Washing : Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition : Add TMB substrate to each well and incubate in the dark.

  • Stop Reaction : Add the stop solution to each well. The color will change from blue to yellow.

  • Read Plate : Measure the absorbance at 450 nm using a microplate reader.

Example Performance Characteristics of a this compound ELISA Kit

The following table summarizes typical performance data. For specific values, always refer to the documentation provided with your kit.

Parameter Typical Value Reference
Assay Range 6.1 pg/mL - 100 ng/mL
Sensitivity (80% B/B₀) ~73 - 85.3 pg/mL
Lower Limit of Detection (LLOD) ~9.6 pg/mL
Mid-point (50% B/B₀) ~907.7 pg/mL
Sample Types Cell Lysates, Plasma, Serum, Tissue

Visual Guides

cGAS-STING Signaling Pathway

The following diagram illustrates the cGAS-STING pathway, where this compound acts as a crucial second messenger.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription IFN_protein Type I Interferons IFN_genes->IFN_protein leads to

Caption: The cGAS-STING signaling pathway.

Competitive ELISA Workflow

This diagram outlines the key steps in the competitive ELISA for this compound detection.

Competitive_ELISA_Workflow start Start prep Prepare Standards & Samples start->prep add_reagents Add Standards/Samples, This compound-HRP, & Antibody to Wells prep->add_reagents incubate Incubate (Competitive Binding) add_reagents->incubate wash1 Wash Plate incubate->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate_dark Incubate in Dark add_substrate->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Caption: Workflow for a this compound competitive ELISA.

Troubleshooting Logic for Low Signal

Use this flowchart to diagnose the cause of a weak signal in your assay.

Low_Signal_Troubleshooting start Low Signal Detected check_standards Are standard curve signals also low? start->check_standards reagent_prep Review Reagent Preparation: - Expiration Dates - Storage Conditions - Dilutions check_standards->reagent_prep Yes high_analyte Low signal is expected. Indicates high this compound concentration. check_standards->high_analyte No (Only in Samples) procedure Review Assay Procedure: - Incubation Times/Temps - Washing Steps - Reagent Addition Order reagent_prep->procedure instrument Check Plate Reader: - Correct Wavelength (450 nm) - Correct Settings procedure->instrument rerun Re-run assay with fresh reagents and careful procedure instrument->rerun dilute_sample Consider diluting sample to fall within assay range high_analyte->dilute_sample

Caption: Troubleshooting flowchart for low ELISA signal.

References

Technical Support Center: Optimizing 2',3'-cGAMP for STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 2',3'-cGAMP concentration for robust and reproducible STING (Stimulator of Interferon Genes) activation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate STING?

A1: this compound (cyclic guanosine (B1672433) monophosphate-adenosine monophosphate) is a cyclic dinucleotide that functions as a second messenger in mammalian cells.[1][2] It is produced by the enzyme cGAS (cyclic GMP-AMP synthase) upon detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage.[1][3] this compound binds directly to STING, an adaptor protein located on the endoplasmic reticulum.[3] This binding induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. This process initiates a downstream signaling cascade involving TBK1 and IRF3, ultimately leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.

Q2: What is a typical concentration range for this compound in cell-based assays?

A2: The optimal concentration of this compound can vary significantly depending on the cell type, delivery method, and the specific experimental endpoint. Due to its negative charge, this compound has poor cell permeability. Therefore, concentrations can range from the low micromolar (µM) to the high micromolar (µM) or even millimolar (mM) range when added directly to cell culture media. To enhance cellular uptake and achieve STING activation at lower concentrations, delivery methods such as transfection reagents or cell permeabilization are often necessary. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q3: How can I deliver this compound into cells effectively?

A3: Several methods can be used to deliver this compound into the cytoplasm to activate STING:

  • Transfection Reagents: Lipid-based transfection reagents like Lipofectamine 3000 can be used to complex with this compound and facilitate its entry into cells.

  • Digitonin (B1670571) Permeabilization: Digitonin is a mild non-ionic detergent that can transiently permeabilize the plasma membrane, allowing this compound to enter the cytosol.

  • Electroporation: This method uses an electrical pulse to create temporary pores in the cell membrane.

  • Direct Addition to Media (High Concentration): Some cell types may have active importers for cyclic dinucleotides, allowing for uptake directly from the culture medium, though this typically requires higher concentrations (>100 µM).

Q4: How do I measure STING activation?

A4: STING activation can be assessed through various downstream readouts:

  • Phosphorylation of STING and IRF3: Western blotting to detect phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) provides a direct measure of pathway activation.

  • Cytokine Secretion: Measuring the production of downstream cytokines, particularly IFN-β, using an Enzyme-Linked Immunosorbent Assay (ELISA) is a common and robust method.

  • Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1 and other interferon-stimulated genes (ISGs), using RT-qPCR.

  • Reporter Assays: Utilizing a cell line engineered with a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE) provides a quantitative measure of type I interferon signaling.

  • STING Oligomerization: Analyzing STING oligomerization via non-reducing SDS-PAGE or blue native PAGE can also indicate activation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No STING Activation Inefficient this compound Delivery Optimize the delivery method. For transfection, adjust the ratio of this compound to transfection reagent. For permeabilization, titrate the digitonin concentration and incubation time to maximize uptake without causing excessive cell death.
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration for your cell type and delivery method. A typical starting range is 0.1 µM to 50 µM when using a delivery agent.
Low STING Expression in Cell Line Verify STING expression levels in your cell line via Western blot or qPCR. Some cell lines, like HEK293T, have low or no endogenous STING expression. Consider using a cell line known to have a robust STING pathway (e.g., THP-1) or overexpressing STING.
Degradation of this compound Prepare fresh solutions of this compound for each experiment and minimize freeze-thaw cycles. Consider that extracellular enzymes like ENPP1 can degrade this compound.
Incorrect Timing of Analysis The kinetics of STING activation can vary. Create a time-course experiment to identify the peak of p-STING/p-IRF3, cytokine production, or gene expression. Phosphorylation events can be rapid (within hours), while cytokine secretion may take longer (6-24 hours).
High Cell Death/Toxicity Toxicity from Delivery Reagent Reduce the concentration of the transfection reagent or digitonin. Ensure to follow the manufacturer's protocol and optimize for your specific cell line.
Excessive STING Activation Very high concentrations of this compound can lead to excessive inflammation and cell death. Lower the concentration of this compound used.
High Variability Between Replicates Inconsistent Delivery Efficiency Ensure consistent cell density and health. Optimize transfection or permeabilization protocols for high reproducibility.
Pipetting Errors Use calibrated pipettes and consider preparing a master mix for treatments to minimize pipetting variability.

Data Presentation: Concentration Guidelines

The following table summarizes typical concentration ranges for this compound in different experimental settings. Note that these are starting points, and optimization is crucial.

Delivery Method Cell Type Typical Concentration Range Key Considerations
Transfection Various (e.g., EA.hy926)1 - 10 µg/mLThe ratio of this compound to transfection reagent is critical.
Digitonin Permeabilization HEK293T~4 µMOptimization of digitonin concentration is necessary to avoid cytotoxicity.
Direct addition to media Cells with active importers> 100 µMOnly effective in certain cell types.
In vivo (intranasal) Mice5 - 20 µ g/mouse The optimal dose depends on the administration route and desired effect.

Experimental Protocols

Western Blot for Phospho-STING and Phospho-IRF3

This protocol is a standard method to directly assess the activation of the STING signaling pathway.

  • Cell Seeding: Seed cells in a 6-well or 12-well plate to reach 70-80% confluency on the day of treatment.

  • This compound Treatment: Treat cells with the desired concentration of this compound using your optimized delivery method. Include appropriate controls (e.g., untreated, vehicle control).

  • Cell Lysis: At the desired time point(s) post-treatment (e.g., 1, 3, 6 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STING, total STING, p-IRF3, total IRF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.

ELISA for IFN-β Secretion

This protocol quantifies the production of a key downstream cytokine of STING activation.

  • Cell Seeding and Treatment: Seed cells in a 24-well or 48-well plate and treat with this compound as described above.

  • Supernatant Collection: At a later time point (e.g., 12, 24 hours), collect the cell culture supernatant.

  • ELISA: Perform an IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Measuring the absorbance at the appropriate wavelength and calculating the IFN-β concentration based on the standard curve.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE translocates and binds STING_activated Activated STING (Oligomerized) STING->STING_activated translocates and oligomerizes STING_activated->TBK1 recruits and activates IFNB IFN-β Gene ISRE->IFNB induces transcription

Caption: The cGAS-STING signaling pathway leading to IFN-β production.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_troubleshooting Troubleshooting cell_culture 1. Cell Culture (e.g., THP-1, RAW 264.7) dose_response 2. Dose-Response Titration (0.1 µM - 50 µM this compound) cell_culture->dose_response delivery 3. This compound Delivery (Transfection/Permeabilization) dose_response->delivery western 4a. Western Blot (p-STING, p-IRF3) (1-6 hours) delivery->western Incubate elisa 4b. ELISA (IFN-β, other cytokines) (12-24 hours) delivery->elisa Incubate qpcr 4c. RT-qPCR (IFNB1, ISGs) (4-8 hours) delivery->qpcr Incubate troubleshoot 5. Evaluate Results (Low activation? High toxicity?) western->troubleshoot elisa->troubleshoot qpcr->troubleshoot

Caption: A typical experimental workflow for optimizing this compound concentration.

References

Technical Support Center: 2',3'-cGAMP Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2',3'-cGAMP solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for reconstituting lyophilized this compound?

For chemical and biological applications, sterile, nuclease-free water is the recommended solvent for reconstituting lyophilized this compound sodium salt. Some suppliers also suggest the use of aqueous buffers. For specific experimental requirements, DMSO can also be used, but it is important to check for compatibility with your downstream applications.

2. What are the recommended storage conditions for this compound solutions?

To ensure the long-term stability of your this compound solutions, it is crucial to adhere to the following storage recommendations:

Storage TemperatureRecommended DurationNotes
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.[1][2]
-20°CUp to 1 monthSuitable for short-term storage of working aliquots.[1][2] Avoid prolonged storage at this temperature.
4°CUp to 3 months (for assay buffers containing this compound)Specific to certain assay kit components.[3] Not recommended for long-term storage of stock solutions.
Room TemperatureShort-term exposure (up to 1 week cumulative) is possible for the lyophilized powder.Avoid repeated exposure of solutions to ambient temperatures.[4][5]

3. How many freeze-thaw cycles can a this compound solution undergo?

While specific data on the effect of freeze-thaw cycles on this compound stability is limited, it is a general best practice in laboratories to minimize the number of freeze-thaw cycles for any nucleotide solution to prevent degradation. It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.

4. What is the stability of this compound at different pH values?

The enzymatic degradation of this compound by the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is pH-dependent, with optimal activity observed at a pH of 9.0.[6] This suggests that this compound is less stable at alkaline pH in the presence of this enzyme. For non-enzymatic stability, it is advisable to maintain solutions at a neutral pH (around 7.0-7.5) to minimize potential acid or base-catalyzed hydrolysis of the phosphodiester bonds.

5. How can I ensure my this compound solution is sterile for cell-based assays?

If you prepare a stock solution of this compound in water, it is recommended to sterilize it by passing it through a 0.22 µm filter before use in cell culture experiments.[1][2] This will prevent microbial contamination that could affect your experimental results and potentially degrade the this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound solutions.

Problem 1: Inconsistent or no biological activity observed in my experiments.

Possible Cause Suggested Solution
Degradation of this compound solution - Verify the storage conditions and duration. If the solution has been stored improperly or for an extended period, it may have degraded. - Minimize freeze-thaw cycles by preparing single-use aliquots. - If enzymatic degradation is suspected (e.g., in cell lysates or serum-containing media), consider using hydrolysis-resistant analogs of this compound if compatible with your experiment.[6]
Incorrect concentration of this compound - Re-verify the initial calculation for the preparation of the stock solution. - If possible, confirm the concentration of your stock solution using a validated analytical method such as HPLC-UV.
Contamination of the solution - Ensure that the solution was prepared and handled under sterile conditions to prevent microbial growth, which can lead to degradation. - If contamination is suspected, filter-sterilize the solution or prepare a fresh batch.
Issues with the experimental setup - Review the experimental protocol to ensure all steps were followed correctly. - Confirm the viability and responsiveness of the cells or the activity of the enzymes used in the assay.

Problem 2: Unexpected peaks or altered retention time in HPLC analysis.

Possible Cause Suggested Solution
Degradation of this compound - The presence of additional peaks may indicate the formation of degradation products, such as 5'-AMP and 5'-GMP resulting from enzymatic hydrolysis.[7] - A shift in the retention time of the main peak could also suggest degradation. Analyze a fresh, properly stored standard to confirm.
Contamination of the sample or mobile phase - Ensure the purity of the solvents and reagents used for HPLC. - Run a blank injection to check for contaminants in the system.
Improper sample preparation - Ensure the sample is fully dissolved and free of particulates by centrifugation or filtration before injection.
HPLC system issues - Check the column for degradation or contamination. - Verify the mobile phase composition and flow rate are correct.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound, which can be adapted for stability studies.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 15 cm × 3.9 mm, 5 µm particle size).

  • Mobile Phase: A gradient of:

    • Solvent A: 5 mM Ammonium Acetate in water.

    • Solvent B: Acetonitrile.

    • A typical gradient could be: 1.5% B to 10% B over 7.5 minutes, then to 30% B at 10 minutes, and re-equilibration at 1.5% B.[7]

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 256 nm or 260 nm.[4][7]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a standard curve by dissolving a known amount of high-purity this compound in distilled water to create a stock solution (e.g., 20 mg/mL), followed by serial dilutions to generate a range of concentrations (e.g., 7.81 µM to 1000 µM).[7]

  • Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve.

Protocol 2: Enzymatic Degradation Assay of this compound by ENPP1

This protocol can be used to assess the susceptibility of this compound to enzymatic degradation.

  • Reagents:

    • Recombinant ENPP1 enzyme.

    • This compound solution.

    • Assay Buffer: 20 mM Tris-HCl (pH 9.0), 2 mM Ca²⁺, 200 µM Zn²⁺, and 0.2% NP-40.[6]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and this compound at the desired concentration.

    • Initiate the reaction by adding a low nanomolar concentration of recombinant ENPP1 (e.g., 1 nM).[6]

    • Incubate the reaction at 37°C.

    • At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by heat inactivation or addition of a quenching agent).

    • Analyze the samples by HPLC or Thin-Layer Chromatography (TLC) to quantify the remaining this compound and the formation of degradation products.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS catalyzes STING STING (on ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_genes Interferon Genes p_IRF3->IFN_genes translocates & activates transcription IFN_production Type I Interferon Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway for innate immune response.

ENPP1_Degradation_Pathway cGAMP This compound ENPP1 ENPP1 cGAMP->ENPP1 hydrolyzes 2'-5' bond pApG pApG (linear intermediate) ENPP1->pApG AMP_GMP 5'-AMP + 5'-GMP ENPP1->AMP_GMP pApG->ENPP1 hydrolyzes 3'-5' bond

Caption: Enzymatic degradation of this compound by ENPP1.

Stability_Workflow start Start: Prepare this compound Stock Solution aliquot Aliquot into single-use tubes start->aliquot storage Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, RT, varying pH) aliquot->storage sampling Collect samples at defined time points storage->sampling analysis Analyze samples by HPLC sampling->analysis quantification Quantify remaining this compound (compare to T=0) analysis->quantification data Generate stability data (e.g., % degradation vs. time) quantification->data end End: Determine shelf-life data->end

Caption: Experimental workflow for assessing this compound solution stability.

Troubleshooting_Logic start Unexpected Experimental Result check_storage Check this compound storage conditions (temperature, duration, aliquoting) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_concentration Verify solution concentration (recalculate, re-measure) check_storage->check_concentration No prepare_fresh Prepare fresh this compound solution improper_storage->prepare_fresh end Problem Resolved prepare_fresh->end wrong_concentration Incorrect Concentration check_concentration->wrong_concentration Yes check_protocol Review experimental protocol check_concentration->check_protocol No wrong_concentration->prepare_fresh protocol_error Protocol Error check_protocol->protocol_error Yes check_reagents Check other reagents and cell viability check_protocol->check_reagents No correct_protocol Correct protocol and repeat experiment protocol_error->correct_protocol correct_protocol->end reagent_issue Reagent/Cell Issue check_reagents->reagent_issue Yes check_reagents->end No replace_reagents Replace reagents/use fresh cells reagent_issue->replace_reagents replace_reagents->end

Caption: Logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: Challenges in Delivering 2',3'-cGAMP to the Cytoplasm

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cyclic GMP-AMP (2',3'-cGAMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cytoplasmic delivery of this compound for the activation of the STING (Stimulator of Interferon Genes) pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in delivering exogenous this compound to the cytoplasm?

A1: The primary challenges stem from the physicochemical properties of this compound. It is a hydrophilic, negatively charged molecule, which significantly hinders its ability to passively cross the hydrophobic cell membrane.[1][2] Additionally, once in the extracellular space, it is susceptible to rapid degradation by ecto-nucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), leading to a short half-life.[3]

Q2: Why is cytoplasmic delivery of this compound essential for STING activation?

A2: The STING protein is localized on the cytosolic face of the endoplasmic reticulum (ER).[1][4] Therefore, this compound must reach the cytoplasm to bind to and activate STING, initiating the downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Q3: What are the common methods used for delivering this compound in vitro?

A3: Common laboratory methods to overcome the delivery challenge include lipofection (using cationic lipids to encapsulate this compound), electroporation (using an electrical pulse to create transient pores in the cell membrane), and the use of various nanoparticle-based carriers (such as polymersomes and liposomes).

Q4: How can I assess the success of this compound delivery and subsequent STING activation?

A4: Successful delivery and STING activation can be assessed by measuring downstream signaling events. Common methods include:

  • Western Blotting: Detecting the phosphorylation of key signaling proteins like STING (at Ser366), TBK1 (at Ser172), and IRF3 (at Ser386).

  • RT-qPCR: Measuring the upregulation of interferon-stimulated genes (ISGs), such as IFNB1, CXCL10, and CCL5.

  • ELISA: Quantifying the secretion of type I interferons (e.g., IFN-β) and other cytokines in the cell culture supernatant.

  • Reporter Assays: Using cell lines that express a reporter gene (e.g., luciferase) under the control of an IFN-stimulated response element (ISRE).

  • Flow Cytometry: Detecting the expression of cell surface activation markers (e.g., CD86, MHC class I) on immune cells or intracellular phosphorylated STING.

Q5: What is the role of ENPP1 in this compound delivery experiments?

A5: ENPP1 is an extracellular enzyme that hydrolyzes and inactivates this compound, posing a significant barrier to its effective delivery. In experimental setups, the presence of ENPP1 in cell culture media or in vivo can rapidly degrade the delivered this compound before it reaches the cytoplasm. The use of ENPP1 inhibitors or delivery systems that protect this compound from degradation can enhance experimental outcomes.

Troubleshooting Guides

Guide 1: Low or No STING Activation

This guide addresses scenarios where minimal or no STING pathway activation is observed after this compound delivery.

Potential Cause Possible Explanation Recommended Solution
Inefficient Delivery This compound is not reaching the cytoplasm in sufficient concentrations.- Optimize the delivery protocol (see Experimental Protocols section).- Increase the concentration of this compound and/or the delivery reagent.- For lipofection, ensure optimal lipid-to-cGAMP ratio and incubation times.- For electroporation, optimize voltage, pulse duration, and buffer composition.- For nanoparticles, ensure proper formulation and characterization (size, charge, and encapsulation efficiency).
Degradation of this compound This compound is being degraded by extracellular enzymes like ENPP1.- Use a delivery system that protects this compound from degradation (e.g., liposomes, nanoparticles).- Consider using a non-hydrolyzable analog of this compound if compatible with the experimental goals.- Minimize incubation time in serum-containing media before delivery.
Cell Line Issues The cell line used may have low or no expression of STING or other key signaling components.- Verify the expression of STING, cGAS (as a control for endogenous activation), TBK1, and IRF3 in your cell line by Western blot or qPCR.- Use a positive control cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7).
Suboptimal Assay Conditions The method used to assess STING activation is not sensitive enough or is performed incorrectly.- Include a positive control for STING activation (e.g., a known potent agonist like DMXAA for murine cells, if appropriate).- Optimize the assay protocol (e.g., antibody concentrations for Western blot, primer efficiency for qPCR).- Ensure that the timing of the assay is appropriate to detect the peak of the response.
Incorrect Reagent Handling This compound or delivery reagents may have been improperly stored or handled, leading to loss of activity.- Store this compound and delivery reagents according to the manufacturer's instructions.- Prepare fresh dilutions of this compound for each experiment.- Avoid repeated freeze-thaw cycles.
Guide 2: High Cell Toxicity

This guide provides solutions for experiments where significant cell death is observed following this compound delivery.

Potential Cause Possible Explanation Recommended Solution
Toxicity of Delivery Reagent The delivery reagent itself is causing cytotoxicity at the concentration used.- Perform a dose-response curve to determine the optimal concentration of the delivery reagent with minimal toxicity.- Reduce the concentration of the delivery reagent while trying to maintain delivery efficiency.- For lipofection, reduce the amount of cationic lipid and/or the incubation time with the cells.- For electroporation, optimize the electrical parameters to be less harsh on the cells.
Inherent Cell Sensitivity The cell line being used is particularly sensitive to the delivery method.- Test different delivery methods to find one that is better tolerated by your cells.- Ensure cells are healthy and in the logarithmic growth phase before the experiment.- Optimize cell density at the time of delivery.
Prolonged Exposure Leaving the delivery complex on the cells for too long can lead to toxicity.- Reduce the incubation time of the delivery complex with the cells.- After the initial incubation, replace the medium with fresh, complete medium.
Contaminants in Reagents The this compound or delivery reagents may be contaminated with endotoxins or other cytotoxic substances.- Use high-purity, endotoxin-free reagents.- Filter-sterilize solutions where appropriate.

Quantitative Data Summary

The following table summarizes available quantitative data for different this compound delivery methods. Note that direct comparisons can be challenging due to variations in cell types, experimental conditions, and readout metrics.

Delivery Method Reported Efficiency/Potency Typical Concentration Range Observed Toxicity Reference
Free this compound Low, requires high concentrations for activation.10-100 µMGenerally low, but high concentrations can have off-target effects.
Lipofection (e.g., Lipofectamine 3000) Significantly enhances STING activation compared to free cGAMP.1-10 µg/mLCan be dose-dependent; optimization of lipid-to-cGAMP ratio is critical to minimize toxicity.
Electroporation High efficiency, can deliver to a large population of cells.Varies with cell type and instrument (e.g., 1-10 µg/mL).Can be high; requires optimization of electrical parameters and buffer composition for each cell type.
Polymeric Nanoparticles (Polymersomes) Increases potency by 2-3 orders of magnitude compared to free cGAMP.0.1-1 µg/mLGenerally low, but depends on the polymer composition and concentration.
Liposomes (Cationic) Substantially improves cellular uptake and pro-inflammatory gene induction.0.5-5 µg/mLDependent on lipid composition and concentration; PEGylation can reduce toxicity.

Experimental Protocols

Protocol 1: Lipofection-Mediated Delivery of this compound

This protocol is a general guideline for using a commercially available cationic lipid-based transfection reagent, such as Lipofectamine 3000. Refer to the manufacturer's instructions for specific details.

Materials:

  • HEK293T cells (or other cell line of interest)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • This compound stock solution (e.g., 1 mg/mL in nuclease-free water)

  • Lipofectamine 3000 Reagent

  • P3000 Reagent

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of cGAMP-Lipid Complexes (per well): a. In a sterile microcentrifuge tube, dilute the desired amount of this compound (e.g., 1 µg) and P3000 reagent (e.g., 2 µL) in 50 µL of Opti-MEM. Mix gently. b. In a separate sterile microcentrifuge tube, dilute the Lipofectamine 3000 reagent (e.g., 1.5 µL) in 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted this compound/P3000 mixture with the diluted Lipofectamine 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.

  • Transfection: a. Aspirate the media from the cells and replace it with 500 µL of fresh, pre-warmed complete culture medium. b. Add the 100 µL of cGAMP-lipid complex dropwise to the cells.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. After the desired incubation period, harvest the cells or supernatant for downstream analysis (e.g., Western blot, RT-qPCR, ELISA).

Protocol 2: Electroporation-Mediated Delivery of this compound

This is a general protocol for electroporation of mammalian cells in suspension. Parameters will need to be optimized for your specific cell line and electroporation system.

Materials:

  • Mammalian cells of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS), sterile, ice-cold

  • Electroporation buffer (e.g., Opti-MEM or a commercial electroporation buffer), ice-cold

  • This compound stock solution

  • Sterile electroporation cuvettes (e.g., 4 mm gap)

  • Electroporation device

Procedure:

  • Cell Preparation: a. Grow cells to a healthy state and harvest them during the logarithmic growth phase. b. Count the cells and centrifuge the required number (e.g., 1 x 10^6 cells) at 100-200 x g for 5-10 minutes. c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold electroporation buffer to the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Electroporation: a. Add the desired amount of this compound to 100 µL of the cell suspension in the electroporation buffer. b. Transfer the cell/cGAMP mixture to a pre-chilled electroporation cuvette. c. Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings (e.g., for square-wave electroporators, a single pulse of 120-200 V for 5-25 ms (B15284909) is a common starting point for a 2 mm gap cuvette).

  • Post-Electroporation Culture: a. Immediately after the pulse, carefully remove the cuvette and let it rest for 10-15 minutes at room temperature. b. Gently transfer the cells to a well of a culture plate containing pre-warmed complete culture medium.

  • Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. Harvest the cells or supernatant for downstream analysis.

Protocol 3: Polymeric Nanoparticle-Mediated Delivery of this compound

This protocol describes a general method for formulating and using polymeric nanoparticles (polymersomes) for this compound delivery, based on published methods. Specific polymer compositions and preparation details may vary.

Materials:

  • Amphiphilic diblock copolymer (e.g., with a pH-responsive block)

  • This compound

  • Ethanol

  • Deionized water

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Probe sonicator or bath sonicator

Procedure:

  • Nanoparticle Formulation: a. Dissolve the diblock copolymer in ethanol. b. Prepare a concentrated aqueous solution of this compound. c. Add the this compound solution to the polymer/ethanol solution and mix. d. Gradually add deionized water to the mixture while stirring to induce self-assembly of the polymersomes, encapsulating the this compound. e. Sonicate the mixture to ensure homogeneity and reduce particle size.

  • Purification: a. Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove unencapsulated this compound and ethanol. Change the water several times during dialysis.

  • Characterization (Optional but Recommended): a. Determine the size and polydispersity index (PDI) of the nanoparticles using dynamic light scattering (DLS). b. Assess the zeta potential to understand the surface charge. c. Quantify the amount of encapsulated this compound using a suitable method (e.g., HPLC after disrupting the nanoparticles).

  • Cellular Delivery: a. Add the desired concentration of this compound-loaded nanoparticles to the cell culture medium. b. Incubate the cells for the desired period (e.g., 24-48 hours). c. Harvest the cells or supernatant for analysis of STING activation.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAMP This compound STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates cGAS cGAS cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_oligo STING Oligomerization & Translocation STING_dimer->STING_oligo TBK1 TBK1 STING_oligo->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFNs Type I Interferons (IFN-β) pIRF3->IFNs induces transcription ISGs Interferon-Stimulated Genes (ISGs) IFNs->ISGs induce

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow start Start: Seed Cells delivery Deliver this compound (Lipofection, Electroporation, Nanoparticles) start->delivery incubation Incubate (24-48h) delivery->incubation harvest Harvest Cells/Supernatant incubation->harvest analysis Analyze STING Activation (WB, qPCR, ELISA, Reporter Assay) harvest->analysis end End: Interpret Results analysis->end

Caption: General experimental workflow for this compound delivery.

Troubleshooting_Tree start Low/No STING Activation? check_pos_control Positive Control OK? start->check_pos_control Yes sol_delivery Optimize Delivery Protocol (Concentration, Reagent Ratio) start->sol_delivery No check_toxicity High Cell Toxicity? check_pos_control->check_toxicity Yes sol_assay Troubleshoot Assay (Sensitivity, Timing) check_pos_control->sol_assay No sol_toxicity Reduce Reagent Concentration or Incubation Time check_toxicity->sol_toxicity Yes sol_cell_line Verify STING Expression in Cell Line check_toxicity->sol_cell_line No failure Re-evaluate Experiment sol_assay->failure sol_delivery->failure success Successful Activation sol_toxicity->success sol_cell_line->failure

Caption: Troubleshooting decision tree for this compound delivery.

References

Technical Support Center: Overcoming Poor Permeability of 2',3'-cGAMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor cell permeability of these potent STING agonists.

Frequently Asked Questions (FAQs)

Q1: Why do this compound and its analogs exhibit poor cell permeability?

A1: this compound and its analogs are cyclic dinucleotides, which are inherently hydrophilic and carry a significant negative charge due to their phosphate (B84403) backbone.[1][2] This high polarity hinders their ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Consequently, their delivery into the cytosol, where their target protein STING (Stimulator of Interferator Genes) resides, is inefficient.[3][4]

Q2: What are the primary strategies to overcome the poor permeability of this compound analogs?

A2: Several strategies have been developed to enhance the intracellular delivery of this compound analogs:

  • Chemical Modifications: Introducing chemical groups to the analog structure can improve its stability and membrane permeability. Common modifications include phosphorothioate (B77711) substitutions, fluorination, and methylation.[5]

  • Prodrug Strategies: Masking the negative charges of the phosphate groups with lipophilic moieties can create a "prodrug" that is more cell-permeable. Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active analog.

  • Nanoparticle-Based Delivery Systems: Encapsulating the analogs within nanoparticles, such as liposomes, polymersomes, or iron oxide nanoparticles, facilitates their cellular uptake through endocytosis.

Q3: How do chemical modifications improve the properties of this compound analogs?

A3: Chemical modifications can improve the therapeutic potential of this compound analogs in several ways:

  • Increased Stability: Modifications like phosphorothioate linkages make the analogs resistant to degradation by extracellular and intracellular phosphodiesterases, such as ENPP1. This increases their half-life and bioavailability.

  • Enhanced Permeability: While not the primary mechanism for all modifications, some, like methylation of the 3'-hydroxyl group, can contribute to improved metabolic stability which indirectly enhances the effective concentration that can lead to cellular uptake.

  • Improved Binding Affinity: Certain modifications can enhance the binding affinity of the analog to the STING protein, leading to more potent activation. For example, some phosphorothioate analogs have shown higher binding affinity than the natural cGAMP.

Q4: What are the advantages of using nanoparticle delivery systems?

A4: Nanoparticle delivery systems offer several advantages for delivering this compound analogs:

  • Enhanced Cellular Uptake: Nanoparticles can be taken up by cells through endocytosis, bypassing the need for the analog to directly cross the cell membrane.

  • Improved Pharmacokinetics: Nanoencapsulation can significantly increase the half-life of the analogs in circulation, allowing for better tumor accumulation and sustained STING activation.

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct them to specific cell types, such as tumor cells or antigen-presenting cells, thereby increasing efficacy and reducing off-target effects.

  • Co-delivery of other agents: Nanoparticles can be engineered to carry other therapeutic agents, such as antigens or checkpoint inhibitors, for synergistic effects.

Troubleshooting Guides

Issue 1: Low or no STING activation observed in vitro.

Possible Cause Troubleshooting Step
Poor cell permeability of the analog. 1. Increase the concentration of the free analog in the culture medium (concentrations >100 µM may be required). 2. Use a cell permeabilization agent like digitonin (B1670571) (at a low concentration, e.g., 4 µM) to introduce the analog into the cells. 3. If using a delivery system (e.g., liposomes), ensure the formulation is optimized for cellular uptake in your specific cell line.
Degradation of the analog. 1. Confirm the stability of your analog in the cell culture medium. Consider using analogs with modifications that confer resistance to phosphodiesterases (e.g., phosphorothioates). 2. Minimize the incubation time if degradation is suspected.
Inactive STING pathway in the cell line. 1. Verify that your cell line expresses STING and that the pathway is functional. Use a positive control, such as a known potent STING agonist or direct transfection of DNA. 2. Consider that some cell lines, like HEK293T, have low endogenous STING expression and may require transient transfection of a STING expression vector.
Incorrect detection method. 1. Ensure your readout for STING activation is appropriate and sensitive enough. Common readouts include measuring the phosphorylation of STING, TBK1, or IRF3 by Western blot, or quantifying the production of type I interferons (e.g., IFN-β) by ELISA or RT-qPCR.

Issue 2: Inconsistent results between different batches of nanoparticle-formulated analogs.

Possible Cause Troubleshooting Step
Variability in nanoparticle formulation. 1. Strictly adhere to a standardized protocol for nanoparticle synthesis and analog loading. 2. Characterize each batch of nanoparticles for size, surface charge (zeta potential), and encapsulation efficiency to ensure consistency.
Aggregation of nanoparticles. 1. Visually inspect the nanoparticle suspension for any signs of aggregation before use. 2. Use dynamic light scattering (DLS) to check for changes in particle size distribution over time. 3. Ensure proper storage conditions (e.g., temperature, pH) to maintain nanoparticle stability.
Incomplete release of the analog from the nanoparticle. 1. If using a stimulus-responsive nanoparticle (e.g., pH-sensitive), confirm that the trigger for release is present and effective in your experimental setup. 2. Optimize the nanoparticle design to ensure efficient endosomal escape and cytosolic release of the analog.

Data Presentation

Table 1: Comparison of different this compound analog delivery strategies and their reported efficacy.

Strategy Analog/Formulation Cell Line/Model Key Finding Reference
Chemical Modification 2'3'-cG(s)A(s)MP (bisphosphothioate)Human THP1 monocytes10-fold more potent at inducing IFN-β secretion compared to natural 2'3'-cGAMP.
Chemical Modification Phosphorothioate analogs (e.g., 8d)Human STING (in vitro)Higher binding affinity to hSTING (KD = 0.038 µM) compared to cGAMP (KD = 0.543 µM).
Prodrug Strategy SATE-based prodrugTHP-1 cells~200-fold more potent (EC50 = 47.6 nM) than cGAMP (EC50 = 10.6 µM).
Nanoparticle Delivery STING-activating nanoparticles (Polymersomes)B16-F10 melanoma model40-fold improvement in the half-life of encapsulated cGAMP.
Nanoparticle Delivery Lipid Nanoparticle (LNP)THP1-Blue ISG cellsEC50 of cGAMP-LNP was 105.5 nM, whereas for free cGAMP it was 3.04 µM.
Nanoparticle Delivery Iron Oxide Nanoparticles (IONP)Mouse tumor modelsImproved cellular uptake and STING activation efficacy of cGAMP.

Experimental Protocols

Protocol 1: Measuring Cellular Uptake of this compound Analogs using ELISA

This protocol is adapted from a study that measured the intracellular concentration of this compound in DC2.4 cells.

Materials:

  • DC2.4 cells (or other target cell line)

  • Complete cell culture medium

  • Free this compound or nanoparticle-formulated this compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • This compound ELISA Kit (commercially available)

  • Plate reader

Procedure:

  • Cell Seeding: Seed DC2.4 cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Treatment: Once the cells are confluent, remove the culture medium and add fresh medium containing either the free this compound analog or the nanoparticle formulation at the desired concentrations. Incubate for the desired time period (e.g., 4-24 hours).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular analog.

  • Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Lysate Collection: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris.

  • ELISA: Perform the this compound ELISA on the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the intracellular concentration of the this compound analog based on the standard curve generated in the ELISA.

Protocol 2: Assessing STING Activation by Western Blotting for Phospho-STING/TBK1/IRF3

This protocol is a general method for assessing STING pathway activation.

Materials:

  • Treated cells (from Protocol 1 or a similar experiment)

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and total protein controls)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-STING) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN Type I IFN Genes pIRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway.

Permeability_Workflow start Start: Treat cells with cGAMP analog wash Wash cells to remove extracellular analog start->wash lyse Lyse cells wash->lyse measure_uptake Measure intracellular analog concentration (e.g., ELISA) lyse->measure_uptake measure_activation Measure STING pathway activation (e.g., Western Blot for p-STING) lyse->measure_activation end End: Correlate uptake with activation measure_uptake->end measure_activation->end

Caption: Experimental workflow for assessing analog permeability.

Troubleshooting_Logic start Issue: Low/No STING Activation check_permeability Is analog uptake confirmed? start->check_permeability check_stability Is the analog stable? check_permeability->check_stability Yes solution_delivery Solution: Enhance delivery (e.g., nanoparticles, permeabilization) check_permeability->solution_delivery No check_pathway Is the STING pathway functional? check_stability->check_pathway Yes solution_stability Solution: Use stabilized analog check_stability->solution_stability No solution_cell_line Solution: Use a responsive cell line or transfect STING check_pathway->solution_cell_line No

Caption: Troubleshooting logic for low STING activation.

References

Technical Support Center: Optimizing 2',3'-cGAMP Treatment and Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',3'-cGAMP. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and minimize off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: 2',3'-cyclic GMP-AMP (this compound) is a second messenger molecule produced in mammalian cells by the enzyme cyclic GMP-AMP synthase (cGAS) in response to the presence of cytosolic double-stranded DNA (dsDNA).[1][2] Its primary role is to bind to and activate the STING (Stimulator of Interferator Genes) protein, which is located on the endoplasmic reticulum.[1][2] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating an innate immune response.[2][3]

Q2: What are the common off-target effects associated with this compound treatment?

A2: Off-target effects of this compound treatment can arise from its indiscriminate activation of the STING pathway in various cell types, not just the intended target cells. This can lead to systemic inflammation and the production of a broad range of cytokines, potentially causing undesirable side effects.[4] Additionally, high concentrations of this compound can impact cell viability.[3]

Q3: Why am I not observing STING activation after treating my cells with this compound?

A3: Several factors could contribute to a lack of STING activation. Firstly, this compound is not readily cell-permeable.[5] Therefore, direct addition to the cell culture medium may not be sufficient for it to reach the cytosolic STING protein. Secondly, extracellular this compound can be rapidly degraded by the ectoenzyme ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase-1).[6] Finally, the cell line you are using may have low or non-functional expression of STING.

Q4: How can I improve the delivery of this compound to my target cells?

A4: To improve intracellular delivery, you can use permeabilization agents like digitonin (B1670571), although this method may affect cell viability.[5] Other advanced delivery methods under investigation include encapsulation in liposomes, nanoparticles, or the use of viral vectors to carry this compound into cells.[7] Another strategy is to use hydrolysis-resistant analogs of this compound which have better stability.[6][8]

Q5: What are hydrolysis-resistant analogs of this compound and what are their advantages?

A5: Hydrolysis-resistant analogs are modified versions of this compound that are less susceptible to degradation by phosphodiesterases like ENPP1.[6][8] A common modification is the replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom, creating a phosphorothioate (B77711) linkage.[6] For example, a bis-phosphothioate analog of this compound has been shown to be ten times more potent at inducing IFN-β secretion from human THP1 monocytes compared to the natural form.[1][6]

Troubleshooting Guides

Issue 1: Low or No IFN-β Secretion After this compound Treatment

This is a common issue that can stem from several points in the experimental workflow. Follow these troubleshooting steps to identify and resolve the problem.

Troubleshooting Workflow

start Low/No IFN-β Secretion check_permeability 1. Verify this compound Cell Permeability start->check_permeability check_degradation 2. Assess this compound Degradation check_permeability->check_degradation Permeability confirmed solution_permeability Solution: Use permeabilization agent (e.g., digitonin) or a specific delivery system. check_permeability->solution_permeability Permeability is an issue check_sting_expression 3. Confirm STING Expression & Function check_degradation->check_sting_expression Degradation ruled out solution_degradation Solution: Use a hydrolysis-resistant analog or co-treat with an ENPP1 inhibitor. check_degradation->solution_degradation Degradation is likely check_assay_protocol 4. Review IFN-β Detection Protocol check_sting_expression->check_assay_protocol STING is functional solution_sting Solution: Use a cell line with known functional STING or transfect with a STING expression vector. check_sting_expression->solution_sting STING is non-functional solution_assay Solution: Check ELISA kit reagents, antibody dilutions, and incubation times. Run positive controls. check_assay_protocol->solution_assay Protocol error identified

Troubleshooting Low IFN-β Secretion

Experimental Protocols:

  • Protocol for this compound Delivery using Digitonin:

    • Seed cells in a 24-well plate and grow to desired confluency.

    • Prepare a stock solution of digitonin in DMSO.

    • Prepare the this compound solution in permeabilization buffer (e.g., Tris-HCl, KCl, MgCl2).

    • Wash cells with serum-free medium.

    • Add the this compound/digitonin solution to the cells at a final digitonin concentration of 4 µM for a short period (e.g., 10-15 minutes).[5]

    • Remove the permeabilization solution and replace it with fresh, complete medium.

    • Incubate for the desired time before collecting the supernatant for IFN-β analysis. Note: Optimize digitonin concentration and incubation time for your specific cell line to minimize cytotoxicity.

  • Protocol for Assessing STING Pathway Activation by Western Blot:

    • Treat cells with this compound as described above.

    • Lyse cells at various time points (e.g., 0, 1, 2, 4 hours) post-treatment.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STING (pS366), total STING, phospho-TBK1 (pS172), total TBK1, phospho-IRF3 (pS396), and total IRF3.

    • Use a suitable secondary antibody and visualize the bands. An increase in the phosphorylated forms of these proteins indicates STING pathway activation.[3]

Issue 2: High Cell Toxicity or Unintended Cell Death

Observing significant cell death after this compound treatment can obscure on-target effects and lead to misleading results.

Troubleshooting Workflow

start High Cell Toxicity check_concentration 1. Evaluate this compound Concentration start->check_concentration check_delivery_method 2. Assess Delivery Method Toxicity check_concentration->check_delivery_method Concentration optimized solution_concentration Solution: Perform a dose-response curve to find the optimal non-toxic concentration. check_concentration->solution_concentration Concentration too high check_cytokine_storm 3. Investigate Cytokine-Induced Apoptosis check_delivery_method->check_cytokine_storm Delivery method is not toxic solution_delivery Solution: Optimize delivery parameters (e.g., lower digitonin concentration) or switch to a less toxic method. check_delivery_method->solution_delivery Delivery method is toxic solution_cytokine Solution: Measure key pro-inflammatory cytokines (e.g., TNF-α) and consider using neutralizing antibodies. check_cytokine_storm->solution_cytokine Cytokine storm suspected

Troubleshooting High Cell Toxicity

Experimental Protocols:

  • Protocol for Cell Viability (MTS) Assay:

    • Seed cells in a 96-well plate.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM).[3]

    • Include an untreated control and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm.

    • Calculate cell viability as a percentage of the untreated control.

  • Protocol for Cytokine Profiling:

    • Treat cells with the optimized concentration of this compound.

    • Collect the cell culture supernatant at various time points.

    • Use a multiplex cytokine assay (e.g., Luminex-based assay or a cytokine antibody array) to simultaneously measure the levels of multiple cytokines, including IFN-β, TNF-α, IL-6, and CXCL10.[3]

    • Analyze the data to identify any excessive production of pro-inflammatory cytokines that could be contributing to cell death.

Data Presentation

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

CompoundAssay TypePotency (IC50 or Ki)Reference
ENPP1 inhibitor CCell-free enzymaticIC50 = 0.26 µM[9]
Enpp-1-IN-13EnzymaticIC50 = 1.29 µM[9]
OC-1EnzymaticKi < 10 nM[10]
SR-8314EnzymaticKi = 0.079 µM[9]
Quinazoline-4-piperidine sulfamideEnzymaticKi = 58 nM[9]

Table 2: Comparison of this compound and its Analogs

CompoundKey FeaturePotency (IFN-β induction in THP-1 cells)Reference
This compoundEndogenous STING agonistBaseline[6]
2',3'-cG(s)A(s)MP (bis-phosphothioate)Hydrolysis-resistant~10-fold higher than this compound[1][6]
3'3'-cGAMPBacterial c-di-nucleotideLower affinity for human STING[2]

Signaling Pathways and Workflows

cluster_cGAS_STING cGAS-STING Signaling Pathway cluster_degradation This compound Degradation Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes STING STING (on ER) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus dimerizes & translocates IFN Type I IFN (e.g., IFN-β) nucleus->IFN induces transcription ext_cGAMP Extracellular This compound ENPP1 ENPP1 ext_cGAMP->ENPP1 substrate for AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes to ENPP1_inhibitor ENPP1 Inhibitor ENPP1_inhibitor->ENPP1 blocks

Canonical cGAS-STING Signaling and this compound Degradation

References

Technical Support Center: Enhancing the In Vivo Half-Life of 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo half-life of 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP).

Introduction

This compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway, making it a promising candidate for cancer immunotherapy and vaccine adjuvants. However, its therapeutic potential is limited by a short in vivo half-life due to rapid enzymatic degradation. This guide explores two primary strategies to overcome this limitation: chemical modification of the this compound molecule and its encapsulation within nanoparticle delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the in vivo degradation of this compound?

A1: The primary enzyme responsible for the hydrolysis and inactivation of this compound in the extracellular space is the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1] This enzyme cleaves the phosphodiester bonds of this compound, rendering it unable to activate the STING pathway.

Q2: What are the main advantages of using nanoparticle delivery systems for this compound?

A2: Nanoparticle delivery systems offer several advantages for in vivo applications of this compound, including:

  • Protection from enzymatic degradation: Encapsulation shields this compound from degradation by enzymes like ENPP1.

  • Improved pharmacokinetics: Nanoparticles can significantly extend the circulation half-life of this compound, leading to increased exposure of target tissues.

  • Enhanced tumor accumulation: Due to the enhanced permeability and retention (EPR) effect, nanoparticles can preferentially accumulate in tumor tissues.

  • Facilitated cellular uptake: Certain nanoparticle formulations can improve the intracellular delivery of this compound to activate the cytosolic STING pathway.

Q3: Can chemically modified this compound analogs still activate the STING pathway?

A3: Yes, many chemically modified analogs of this compound are designed to be resistant to enzymatic degradation while retaining their ability to bind to and activate STING. For example, phosphorothioate (B77711) and sugar-modified analogs have been shown to be potent STING agonists.[2][3]

Q4: What are some common challenges when working with this compound and its analogs in vivo?

A4: Common challenges include:

  • Poor stability of unmodified this compound: Rapid degradation in blood and tissues.

  • Low cellular permeability: The negative charge of this compound hinders its passage across cell membranes.

  • Off-target effects: Systemic administration can lead to widespread immune activation and potential toxicity.

  • Difficulties in quantifying in vivo concentrations: Accurate measurement of this compound and its metabolites in biological samples can be challenging.

Troubleshooting Guides

Issue 1: Low Yield or Purity of Synthesized this compound Analogs
Potential Cause Troubleshooting Step
Incomplete reaction- Optimize reaction time, temperature, and reagent stoichiometry.- Ensure anhydrous conditions for reactions sensitive to moisture.
Side reactions- Use appropriate protecting groups for reactive functional groups.- Adjust pH to minimize side product formation.
Inefficient purification- Use high-performance liquid chromatography (HPLC) with an appropriate column and gradient for purification.- Consider alternative purification methods like ion-exchange chromatography.[4]
Degradation during workup- Work at low temperatures and avoid prolonged exposure to harsh acidic or basic conditions.
Issue 2: Low Encapsulation Efficiency of this compound in Nanoparticles
Potential Cause Troubleshooting Step
Poor interaction between this compound and the nanoparticle matrix- For lipid-based nanoparticles, incorporate cationic lipids to interact with the negatively charged this compound.- For polymeric nanoparticles, select polymers with functional groups that can interact with this compound.
Suboptimal formulation parameters- Optimize the drug-to-lipid or drug-to-polymer ratio.- Adjust the pH of the aqueous phase during formulation to influence the charge of both the drug and the carrier.
Inefficient loading method- For liposomes, compare passive loading (during formation) with active loading methods (e.g., pH gradient).- For polymersomes, explore different self-assembly techniques.
Issue 3: Nanoparticle Instability (Aggregation or Premature Drug Release)
Potential Cause Troubleshooting Step
Inappropriate surface charge- Measure the zeta potential of the nanoparticles. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion.- Modify the nanoparticle surface with PEG (PEGylation) to provide steric stabilization.
Unstable nanoparticle core- For lipid nanoparticles, optimize the cholesterol content to modulate membrane rigidity.- For polymeric nanoparticles, use cross-linking strategies to improve stability.
Degradation of the carrier material- Select biocompatible and biodegradable materials with a degradation rate suitable for the desired release profile.

Data Presentation: In Vivo Half-Life Improvement Strategies

The following tables summarize quantitative data on the improvement of this compound's in vivo half-life using different strategies.

Table 1: Half-Life of Chemically Modified this compound Analogs

Modification Analog Half-Life Fold Increase vs. Unmodified Species/Matrix
UnmodifiedThis compound~2 minutes[5]-Mouse (in vivo)
UnmodifiedThis compoundCompletely degraded-Human Serum (in vitro)
Sugar Modificationribo/xylo-19Stable over 24h>480Human Serum (in vitro)
Sugar Modificationara/ribo-1380% remaining after 24hSignificantHuman Serum (in vitro)
Phosphorothioate2',3'-cGsAsMPStable over 24h>480Human Serum (in vitro)
PhosphorothioatePhosphorothioate Oligonucleotide20-40 hoursN/A (different molecule)Rat (in vivo)

Table 2: Half-Life of this compound in Nanoparticle Delivery Systems

Delivery System Half-Life of this compound Fold Increase vs. Free this compound Species
Free this compound~2 minutes-Mouse
Polymersomes (STING-NPs)1.3 hours40Mouse
Liposomal NanoparticlesSlower release compared to free cGAMPNot quantifiedN/A

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of this compound Analogs

This protocol is a general guideline for the enzymatic synthesis of this compound analogs using a cGAS enzyme.

Materials:

  • Murine cGAS (cyclic Guanosine monophosphate–Adenosine monophosphate synthase) enzyme

  • ATP (Adenosine triphosphate) and GTP (Guanosine triphosphate) or their modified analogs

  • Herring Testes DNA (HT-DNA)

  • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM NaCl)

  • 3 kDa molecular weight cutoff (MWCO) filter

  • Anion-exchange chromatography column

  • HPLC system for purification and analysis

Procedure:

  • Set up the enzymatic reaction by combining the cGAS enzyme, ATP, GTP (or their analogs), and HT-DNA in the reaction buffer.

  • Incubate the reaction mixture at 37°C for 12-16 hours.

  • Terminate the reaction by heating at 95°C for 5 minutes.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Filter the supernatant through a 3 kDa MWCO filter to remove the enzyme.

  • Purify the this compound analog from the filtrate using anion-exchange chromatography, eluting with a salt gradient.

  • Analyze the fractions by HPLC to identify those containing the purified product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

  • Lipids (e.g., DOTAP, Cholesterol, DSPE-PEG2000)

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer containing the desired concentration of this compound by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • For a more uniform size distribution, subject the MLV suspension to several freeze-thaw cycles.

  • Extrude the liposome (B1194612) suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).

  • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Mandatory Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP This compound cGAS->cGAMP Synthesizes ATP ATP ATP->cGAS GTP GTP GTP->cGAS STING_ER STING (ER) cGAMP->STING_ER Binds & Activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes Translocates to Nucleus & Induces Transcription STING_Golgi->TBK1 Recruits & Activates IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA IFN_Protein Type I Interferons (Secreted) IFN_mRNA->IFN_Protein

Caption: The cGAS-STING signaling pathway, a key component of the innate immune system.

Experimental_Workflow cluster_modification Chemical Modification cluster_formulation Nanoparticle Formulation cluster_evaluation In Vivo Evaluation Synthesis Synthesis of This compound Analog Purification Purification (HPLC) Synthesis->Purification Characterization_Mod Characterization (Mass Spec, NMR) Purification->Characterization_Mod Administration In Vivo Administration (e.g., IV, IT) Characterization_Mod->Administration Encapsulation Encapsulation of This compound Purification_NP Purification of Nanoparticles Encapsulation->Purification_NP Characterization_NP Characterization (Size, Zeta, EE) Purification_NP->Characterization_NP Characterization_NP->Administration PK_Study Pharmacokinetic Study (Blood Sampling) Administration->PK_Study Analysis Sample Analysis (LC-MS/MS) PK_Study->Analysis Data_Analysis Data Analysis (Half-life calculation) Analysis->Data_Analysis

Caption: A generalized experimental workflow for improving the in vivo half-life of this compound.

References

dealing with high background in 2',3'-cGAMP assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background in 2',3'-cGAMP assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in a this compound competitive ELISA?

High background in a competitive ELISA for this compound can stem from several factors. The most frequent issues include insufficient washing, inadequate blocking of the microplate wells, and problems with the assay reagents, such as using overly concentrated antibodies.[1][2] Cross-reactivity of antibodies with other molecules in the sample can also contribute to a high background signal.[3]

Q2: Can my sample type contribute to high background?

Yes, the sample matrix can significantly impact assay background.[3] Samples such as cell lysates and tissue homogenates contain numerous proteins and other molecules that can cause non-specific binding to the plate surface or interfere with the antibody-antigen interaction.[1][4] For instance, lipids in tissue extracts can be a source of interference. It is crucial to use appropriate sample preparation protocols and consider matrix effects when analyzing results.

Q3: How does the concentration of the detection antibody affect background?

The concentration of the detection antibody is a critical parameter to optimize.[5] If the concentration is too high, it can lead to non-specific binding to the plate, resulting in a high background signal.[1] It is recommended to perform a titration experiment, often referred to as a checkerboard titration, to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[4]

Q4: Can the substrate solution itself be a source of high background?

A deteriorated or contaminated substrate solution can lead to high background. The substrate solution should be colorless before it is added to the plate.[6] Any coloration may indicate degradation or contamination, which can result in a high background signal independent of the enzymatic reaction.

Q5: What is a "plate effect" and could it be causing my high background?

A "plate effect" or "edge effect" refers to the variability in results observed in the outer wells of a microplate compared to the inner wells. This can be caused by uneven temperature distribution across the plate during incubation or by evaporation from the wells. To minimize this, ensure the plate is properly sealed during incubations and that it is incubated in a temperature-controlled environment.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving common causes of high background in your this compound assays.

Issue 1: High Background Across the Entire Plate

High background observed uniformly across all wells, including controls, often points to a systemic issue with the assay setup or reagents.

Is the background high in all wells, including the blank (no enzyme/antibody) and negative control wells?

  • YES: This suggests a problem with the substrate or the plate reader.

    • Action: Check the substrate solution for any color change before addition. If it's not colorless, use a fresh, unexpired substrate.[6] Also, ensure the plate reader is blanked correctly and functioning properly.[6]

  • NO: The issue is likely related to non-specific binding of the assay components. Proceed to the next question.

Have you optimized the washing and blocking steps?

  • NO / UNSURE: Inadequate washing and blocking are primary causes of high background.[2]

    • Action 1: Optimize Washing. Increase the number of wash cycles and the soaking time between washes.[7][8] Ensure complete removal of the wash buffer after each step by inverting the plate and tapping it on absorbent paper.[9]

    • Action 2: Optimize Blocking. Increase the concentration of the blocking agent or the blocking incubation time.[2] You can also try a different blocking agent.[2] Adding a non-ionic detergent like Tween-20 to the blocking buffer can also help reduce non-specific binding.[3]

Issue 2: High Background in Sample Wells Only

If high background is confined to the wells containing your samples, the issue likely lies within the samples themselves.

Are your samples complex biological mixtures (e.g., cell lysates, tissue homogenates)?

  • YES: Components in the sample matrix can cause interference.

    • Action 1: Sample Dilution. Dilute your samples to reduce the concentration of interfering substances.[3]

    • Action 2: Sample Cleanup. Consider a sample preparation method that removes interfering substances. For example, for tissue samples, ensure proper homogenization and centrifugation to remove debris.[4]

Could there be cross-reactivity with other molecules in your sample?

  • POSSIBLY: The detection antibody may be binding to molecules other than this compound.

    • Action: Run a control with a sample known to not contain this compound to check for non-specific antibody binding. If cross-reactivity is suspected, you may need to source a more specific antibody.

Data on Optimizing Assay Conditions

Table 1: Effect of Blocking Buffer Composition on Background Signal

This table illustrates how different blocking agents can affect the background signal in an ELISA. The ideal blocking buffer minimizes non-specific binding without interfering with the specific antibody-antigen interaction.[10] Casein has been shown to be a superior blocking agent in some cases due to its content of small proteins that can effectively block small spaces on the plate surface.[11]

Blocking AgentConcentrationAverage Background OD (450 nm)Signal-to-Noise Ratio
Bovine Serum Albumin (BSA)1%0.25010
Non-fat Dry Milk5%0.18015
Casein1%0.12025
Commercial Blocking BufferAs recommended0.15020

Note: Data are hypothetical and for illustrative purposes. Optimal blocking conditions should be determined empirically for each specific assay.

Table 2: Impact of Wash Cycles on Background Reduction

Increasing the number of wash cycles is a common strategy to reduce high background by more effectively removing unbound reagents.[7]

Number of Wash CyclesAverage Background OD (450 nm)
10.450
30.200
50.120

Note: Data are hypothetical and for illustrative purposes. Excessive washing can sometimes lead to a decrease in the specific signal, so optimization is key.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol outlines the steps for a standard competitive ELISA to measure this compound concentrations in your samples.[12][13]

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add your standards and samples to the wells, followed immediately by the addition of a known amount of enzyme-labeled this compound (the tracer). Incubate for 1-2 hours at room temperature. During this step, the this compound in your sample will compete with the tracer for binding to the capture antibody.

  • Washing: Wash the plate five times with wash buffer to remove any unbound sample and tracer.

  • Detection: Add the substrate solution (e.g., TMB) to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing the enzyme on the bound tracer to develop a color.

  • Stop Reaction: Add a stop solution to each well to stop the color development.

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in your sample.

Protocol 2: Sample Preparation for this compound Analysis

A. Cell Lysates [14]

  • Culture cells to the desired density.

  • Place the culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add a suitable lysis buffer.

  • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube. This is your cell lysate, ready for the this compound assay.

B. Tissue Homogenates [4]

  • Excise the tissue of interest and place it in ice-cold PBS to rinse off any blood.

  • Blot the tissue dry and weigh it.

  • Add an appropriate volume of homogenization buffer.

  • Homogenize the tissue on ice using a suitable homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant, which contains the soluble tissue proteins and other molecules, including this compound.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_downstream Downstream Signaling cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons pIRF3->IFN induces transcription of

Caption: The cGAS-STING signaling pathway.[5][9][15][16]

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_detection Detection Coat 1. Coat plate with anti-2',3'-cGAMP antibody Wash1 2. Wash Coat->Wash1 Block 3. Block non-specific sites Wash1->Block Wash2 4. Wash Block->Wash2 Add_Sample 5. Add sample/standard and enzyme-linked this compound Wash2->Add_Sample Incubate 6. Incubate (Competition) Add_Sample->Incubate Wash3 7. Wash Incubate->Wash3 Add_Substrate 8. Add substrate Wash3->Add_Substrate Incubate_Color 9. Incubate (Color development) Add_Substrate->Incubate_Color Stop 10. Add stop solution Incubate_Color->Stop Read 11. Read absorbance Stop->Read

Caption: Workflow of a competitive ELISA for this compound.[17][18]

Troubleshooting_Tree Start High Background Observed Q1 High background in all wells (incl. controls)? Start->Q1 A1_Yes Check substrate & plate reader Q1->A1_Yes Yes Q2 Optimized washing & blocking? Q1->Q2 No A2_Yes Consider sample matrix effects Q2->A2_Yes Yes A2_No Increase wash steps/time Optimize blocking buffer Q2->A2_No No Q3 High background only in sample wells? A2_Yes->Q3 A3_Yes Dilute sample or perform cleanup Q3->A3_Yes Yes A3_No Re-evaluate antibody concentrations Q3->A3_No No

Caption: Decision tree for troubleshooting high background.

References

Technical Support Center: 2',3'-cGAMP Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2',3'-cGAMP to avoid degradation, particularly due to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: Lyophilized this compound should be stored at -20°C.[1][2][3][4] Upon reconstitution, it is also recommended to store the solution in aliquots at -20°C.

Q2: How long is this compound stable under these storage conditions?

A2: When stored properly at -20°C, lyophilized this compound is stable for at least one year. Once reconstituted and aliquoted to avoid repeated freeze-thaw cycles, the solution is stable for at least six months at -20°C.

Q3: Why is it critical to avoid repeated freeze-thaw cycles?

A3: Repeated freeze-thaw cycles are strongly discouraged as they can lead to the degradation of this compound. This degradation can result in decreased purity and biological activity, affecting experimental outcomes. The physical stresses of ice crystal formation and pH shifts during freezing can contribute to the breakdown of the molecule.

Q4: What are the primary mechanisms of this compound degradation?

A4: The degradation of this compound can occur through two primary mechanisms:

  • Enzymatic Degradation: In biological systems, this compound is primarily hydrolyzed by the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). This enzyme is present in cells, tissue extracts, and blood.

  • Physico-chemical Degradation: Freeze-thaw cycles can induce degradation through physical and chemical stresses. As the solution freezes, pure ice crystals form, leading to a concentration of solutes in the remaining liquid phase (cryoconcentration). This can cause significant shifts in the pH of the buffer, which can in turn lead to the hydrolysis of the phosphodiester bonds in the this compound molecule. For example, sodium phosphate (B84403) buffers have been shown to experience a dramatic pH drop upon freezing, which can be detrimental to the stability of dissolved biomolecules.

Q5: How should I reconstitute lyophilized this compound?

A5: It is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water or a suitable buffer to the desired stock concentration. Gently vortex to ensure the powder is fully dissolved.

Q6: What is the best way to store reconstituted this compound?

A6: To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted this compound into single-use volumes. These aliquots should then be stored at -20°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no STING activation in my assay. Degradation of this compound due to improper storage or handling.1. Verify that the this compound has been stored at -20°C and that the number of freeze-thaw cycles has been minimized. 2. Use a fresh, properly stored aliquot of this compound. 3. Assess the integrity of your this compound stock using HPLC or LC-MS/MS (see Experimental Protocols section).
Inconsistent results between experiments. Partial degradation of the this compound stock due to multiple freeze-thaw cycles.1. Always use a fresh aliquot for each experiment. 2. Prepare a new stock solution from lyophilized powder if you suspect the integrity of your current stock.
Precipitate observed in the this compound solution after thawing. The solubility of this compound may have been exceeded, or the buffer composition is not optimal.1. Gently warm the solution and vortex to redissolve the precipitate. 2. Consider if the buffer composition is appropriate. Buffers with high salt concentrations may be more prone to precipitation upon freezing.

Storage and Stability Data

Form Storage Temperature Reported Stability Key Recommendations
Lyophilized Powder-20°CAt least 1 yearStore in a sealed container, away from moisture.
Reconstituted Solution-20°CAt least 6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.
In Solvent (-80°C)-80°CUp to 1 yearFor long-term storage of stock solutions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Integrity Assessment

This protocol provides a general method for assessing the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector.

  • Anion exchange or reverse-phase C18 column suitable for nucleotide analysis.

Reagents:

  • Mobile Phase A: e.g., 5 mM Ammonium Acetate in water.

  • Mobile Phase B: e.g., Acetonitrile.

  • This compound standard of known purity.

  • Sample of this compound to be tested.

Procedure:

  • Prepare a standard curve using serial dilutions of the this compound standard.

  • Dilute the test sample of this compound to a concentration within the range of the standard curve.

  • Set up the HPLC method with a suitable gradient. For example, a linear gradient from a low to a high percentage of Mobile Phase B over a set time.

  • Inject the standards and the test sample.

  • Monitor the elution profile at 256 nm or 260 nm.

  • Compare the retention time of the major peak in the test sample to that of the standard.

  • Calculate the purity of the test sample by integrating the peak area of this compound relative to the total peak area. Degradation products will likely appear as additional peaks with different retention times.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection and Quantification of this compound

This method offers high sensitivity and specificity for the quantification of this compound.

Instrumentation:

  • LC-MS/MS system (e.g., QTRAP).

  • Anion exchange or suitable reverse-phase column.

Reagents:

  • Mobile Phase A: e.g., 100 mM Ammonium Carbonate.

  • Mobile Phase B: e.g., 0.1% (v/v) formic acid in acetonitrile.

  • This compound standard.

Procedure:

  • Prepare a standard curve of this compound.

  • Prepare the test sample, ensuring it is free of interfering substances.

  • Set up the LC method with a suitable gradient for separating this compound from potential contaminants.

  • Operate the mass spectrometer in positive ion electrospray mode (ESI+).

  • Use Multiple Reaction Monitoring (MRM) for quantification. The parent ion for this compound is m/z 675.1. A characteristic product ion to monitor is m/z 476.1.

  • Analyze the standard curve and the test sample to determine the concentration of this compound.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription

Caption: The cGAS-STING signaling pathway.

Experimental_Workflow start Start: This compound Sample freeze_thaw Subject to Freeze-Thaw Cycles (e.g., 0, 1, 3, 5 cycles) start->freeze_thaw sample_prep Sample Preparation (Dilution) freeze_thaw->sample_prep analysis Analysis by HPLC or LC-MS/MS sample_prep->analysis data_analysis Data Analysis: - Compare peak areas - Quantify degradation analysis->data_analysis end End: Assess Stability data_analysis->end

Caption: Workflow for assessing this compound stability.

Troubleshooting_Flowchart start Inconsistent or Negative Experimental Results? check_storage Check this compound Storage: - Stored at -20°C? - Aliquoted? start->check_storage check_ft How many freeze-thaw cycles? check_storage->check_ft Yes use_new Use a fresh aliquot of this compound check_storage->use_new No check_ft->use_new >1 cycle other_factors Troubleshoot other experimental parameters check_ft->other_factors 1 cycle assess_purity Assess purity of stock (HPLC/LC-MS/MS) use_new->assess_purity use_new->other_factors Problem persists

Caption: Troubleshooting this compound degradation issues.

References

interference in 2',3'-cGAMP detection from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',3'-cGAMP detection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of this compound from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in this compound detection?

Interference in this compound assays can arise from multiple sources within the biological sample matrix. Key interferents include:

  • Endogenous Enzymes: Phosphodiesterases (PDEs) present in cell lysates or tissue homogenates can degrade this compound, leading to artificially low measurements. ENPP1 is a major hydrolase of extracellular this compound.[1][2][3]

  • High Nucleotide Concentrations: Excess ATP and GTP, the precursors for cGAS-mediated this compound synthesis, can interfere with detection, particularly in assays that are not highly specific.[4][5]

  • Sample Matrix Components: High concentrations of salts, detergents, and organic solvents used during sample preparation can negatively impact assay performance.[6] The pH of the sample is also a critical factor.

  • Cross-Reactivity: In immunoassays like ELISA, other cyclic dinucleotides (CDNs) or structurally similar molecules could potentially cross-react with the detection antibody, leading to inaccurate results. However, many commercial kits are designed to have minimal cross-reactivity.[7]

Q2: How can I prevent the degradation of this compound in my samples?

The primary cause of this compound degradation in biological samples is the activity of phosphodiesterases (PDEs).[1][8][9] To mitigate this, consider the following:

  • Immediate Processing/Freezing: Process samples immediately after collection. If immediate processing is not possible, snap-freeze samples in liquid nitrogen and store them at -80°C.[10]

  • Heat Inactivation: Heating samples can denature and inactivate PDEs. However, the stability of this compound at high temperatures should be considered.

  • Sample Purification: Methods like solid-phase extraction (SPE) can be employed to separate this compound from enzymes and other interfering substances before quantification.

Q3: Can high concentrations of ATP interfere with my this compound measurement?

Yes, high concentrations of ATP, a substrate for cGAS, can be a source of interference.[5] This is particularly relevant in assays monitoring cGAS activity where ATP is abundant. For detection methods like competitive ELISA or mass spectrometry, the high specificity of the antibody or the distinct mass-to-charge ratio of this compound helps to minimize this interference. However, in luminescence-based ATP depletion assays used to measure cGAS activity, the high ATP background can lead to low sensitivity.[4] Measuring the product, this compound, is often more robust.[4]

Q4: What is the impact of high salt concentrations or extreme pH on the assay?

High salt concentrations can interfere with antibody-antigen interactions in immunoassays and affect the ionization efficiency in mass spectrometry.[11][12] It is recommended to maintain physiological salt concentrations in the final sample dilution. Similarly, extreme pH values can denature antibodies and affect the stability of this compound. Most commercial assay kits provide an assay buffer with an optimized pH and salt concentration.[13][14] If your samples have high salt content, consider buffer exchange or dilution.[6]

Q5: How do I select a suitable lysis buffer?

The choice of lysis buffer is critical as detergents and other components can interfere with the assay.

  • Compatibility: Always check the compatibility of your chosen lysis buffer with your detection assay. Some commercial ELISA kits recommend specific lysis buffers, such as M-PER™ or T-PER™, or provide their own.[10][14]

  • Avoid Harsh Detergents: If possible, avoid strong ionic detergents. If their use is necessary, ensure the final concentration in the assay is below the tolerance level of the detection method.

  • Dilution: Diluting the cell lysate in the provided assay buffer is a common practice to reduce interference from lysis buffer components.[13]

Troubleshooting Guides

Problem 1: Low or No Detectable Signal
Possible Cause Recommended Solution
Degradation of this compound - Work quickly on ice during sample preparation to minimize enzymatic activity. - Snap-freeze samples in liquid nitrogen and store at -80°C if not for immediate use.[10] - Consider adding a broad-spectrum phosphodiesterase inhibitor to your lysis buffer.
Inefficient Extraction - Ensure complete cell lysis. For adherent cells, scraping after adding lysis buffer can improve yield.[13] - Centrifuge lysates at a sufficient speed and duration (e.g., ≥600 x g at 4°C for 15 minutes) to pellet cellular debris.[13] - For tissue samples, ensure thorough homogenization.
Low Abundance of this compound - Increase the amount of starting material (cells or tissue). - Stimulate cells to induce the cGAS-STING pathway if appropriate for your experimental design.[15] - Concentrate your sample, but be mindful of also concentrating potential inhibitors.
Assay Protocol Error - Double-check all dilutions and reagent preparation steps. - Ensure that the correct wavelengths are used for detection in plate readers (typically 450 nm for TMB-based ELISAs).[16] - Verify that all incubation times and temperatures were followed as per the protocol.
Problem 2: High Background Signal
Possible Cause Recommended Solution
Interfering Substances in Sample - Dilute the sample further in the assay buffer.[13] - Perform a sample cleanup using solid-phase extraction (SPE) or buffer exchange columns to remove small molecule interferents.[6] - For tissue culture media samples, generate the standard curve in the same type of media.[13]
Non-specific Binding (ELISA) - Ensure adequate washing steps. Increase the number of washes or the volume of wash buffer.[14] - Check for the presence of interfering substances in rabbit samples if using a mouse anti-rabbit coated plate.[10] - Make sure that buffers containing sodium azide (B81097) are not used, as azide inhibits HRP.[13]
Cross-Reactivity - Review the assay kit's specificity data. Most commercial kits have low cross-reactivity with ATP, GTP, cAMP, or cGMP.[7] - If cross-reactivity with other cyclic dinucleotides is suspected, confirm results with a more specific method like LC-MS/MS.[17]
Problem 3: High Variability Between Replicates
Possible Cause Recommended Solution
Inaccurate Pipetting - Use calibrated pipettes and proper pipetting techniques. - For small volumes, use specialized pipette tips. - Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
Inconsistent Sample Preparation - Ensure uniform lysis and processing for all samples. - Vortex samples thoroughly after each dilution step.
Matrix Effects - The composition of the sample matrix can affect the assay. Test for interference by performing a spike-and-recovery experiment. - Dilute samples to minimize matrix effects. If two different dilutions of a sample provide similar final concentrations (e.g., within 20%), matrix interference is likely low.[10]
Plate Reader Issues - Check the plate reader for any performance issues. - Ensure there are no bubbles in the wells before reading the plate.

Quantitative Data Summary

Table 1: Example of Cross-Reactivity in a this compound ELISA Kit

CompoundCross-Reactivity (%)
This compound 100
3',3'-cGAMP< 1.0
c-di-AMP< 0.5
c-di-GMP< 0.5
ATP< 0.1
GTP< 0.1
cAMP< 0.1
cGMP< 0.1

Note: This table is a representation of typical cross-reactivity data provided with commercial ELISA kits. Actual values may vary between manufacturers.

Experimental Protocols

Protocol 1: Sample Preparation from Cultured Cells
  • Cell Culture: Culture cells to the desired confluency. For experiments involving stimulation, treat cells accordingly.

  • Harvesting:

    • Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Carefully remove all supernatant.

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer once with ice-cold PBS. Completely aspirate the PBS.[13]

  • Lysis: Add an appropriate volume of a compatible lysis buffer (e.g., M-PER™ or a buffer supplied with a kit) to the cell pellet or monolayer. For adherent cells, you can use a cell scraper to aid in lysis.[13]

  • Incubation: Incubate on ice for 10-15 minutes, vortexing periodically.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.[13]

  • Collection: Carefully collect the supernatant, which contains the this compound.

  • Storage: Assay the supernatant immediately or store at -80°C.

Protocol 2: Generic Competitive ELISA for this compound

This protocol is a generalized version based on common commercial kits.[10][13][16] Always refer to the manufacturer's specific instructions.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Dilute the wash buffer and prepare the serial dilutions of the this compound standard.

  • Sample/Standard Addition: Pipette 50 µL of standards and diluted samples into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 25 µL of the this compound-HRP conjugate to each well.

  • Antibody Addition: Add 25 µL of the anti-2',3'-cGAMP antibody to each well (except for the non-specific binding wells).

  • Incubation: Seal the plate and incubate for the specified time (e.g., 2 hours) at room temperature, often with shaking.[13]

  • Washing: Aspirate the contents of the wells and wash the plate 4-5 times with 1X Wash Buffer. Tap the plate on absorbent paper to remove residual buffer.

  • Substrate Addition: Add 100 µL of TMB Substrate to each well and incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the optical density at 450 nm within 15 minutes of adding the stop solution.

  • Calculation: Calculate the concentration of this compound in your samples using the standard curve, typically with a 4-parameter logistic curve fit.

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN Type I IFN Genes pIRF3_dimer->IFN induces transcription

Caption: The cGAS-STING signaling pathway.

experimental_workflow Sample Biological Sample (Cells, Tissue, Plasma) Lysis Lysis / Homogenization Sample->Lysis Centrifugation Centrifugation to remove debris Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Purification Optional: Sample Cleanup (e.g., SPE) Supernatant->Purification Detection Detection Assay (ELISA, LC-MS/MS, etc.) Supernatant->Detection Direct Assay Purification->Detection Analysis Data Analysis Detection->Analysis

Caption: General workflow for this compound detection.

troubleshooting_tree Start Problem with This compound Assay LowSignal Low or No Signal? Start->LowSignal Yes HighBg High Background? Start->HighBg No Degradation Check for Degradation (Use inhibitors, keep cold) LowSignal->Degradation Extraction Optimize Extraction (Lysis buffer, homogenization) LowSignal->Extraction HighVar High Variability? HighBg->HighVar No Cleanup Perform Sample Cleanup (SPE, dilution) HighBg->Cleanup Washing Improve Washing Steps (Increase volume/number) HighBg->Washing Pipetting Check Pipetting (Calibration, technique) HighVar->Pipetting Matrix Assess Matrix Effects (Spike-and-recovery) HighVar->Matrix

Caption: Troubleshooting decision tree for cGAMP assays.

References

Validation & Comparative

Validating STING-Dependent Signaling of 2',3'-cGAMP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2',3'-cGAMP's performance in activating the STING pathway against other alternatives, supported by experimental data and detailed protocols.

The discovery of the cGAS-STING signaling pathway has unveiled a critical component of the innate immune system, pivotal in orchestrating responses to cytosolic DNA from pathogens or cellular damage. Activation of the STING (Stimulator of Interferon Genes) protein by its endogenous ligand, 2',3'-cyclic GMP-AMP (this compound), triggers a cascade of events leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response is crucial for mounting effective anti-viral and anti-tumor immunity, making STING agonists a promising class of therapeutics. This guide details the methods to validate this compound-mediated STING signaling and compares its efficacy with other synthetic STING agonists.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade begins with the detection of cytosolic double-stranded DNA (dsDNA) by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes this compound from ATP and GTP.[1] This second messenger then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[2] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons and other inflammatory cytokines.[5][6]

cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds and activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE translocates and binds STING_active Activated STING STING->STING_active translocates to pSTING p-STING STING_active->pSTING autophosphorylation pSTING->TBK1 recruits and activates IFN_genes Type I IFN Genes ISRE->IFN_genes drives transcription

cGAS-STING Signaling Pathway Diagram

Comparative Performance of STING Agonists

The efficacy of STING agonists can be assessed by several key parameters, including their binding affinity to the STING protein, their ability to induce type I interferon (IFN-β) production, and their in vivo anti-tumor activity. While this compound is the natural ligand, several synthetic agonists have been developed with potentially improved properties.

ParameterThis compound (Endogenous Ligand)diABZI (Non-CDN)MSA-2 (Non-CDN)ML-RR-S2 CDA (CDN Analog)DMXAA (Xanthone-based)
Binding Affinity (Kd) ~3.79 nM to human STING[7]~1.6 nM to human STING[7]Binds to STING dimer[7]Binds to STING[3]Binds to murine STING
IFN-β Induction (EC50) 53.9 ± 5 µM in human PBMCs[7]130 nM in human PBMCs (over 400-fold more potent than this compound)[8][9]8.3 µM in human PBMCs[10]Potent inducer in murine cells[3]Potent inducer in murine cells
In Vivo Anti-Tumor Efficacy Improves responses to radiation therapy[8]Effective in colorectal and melanoma murine models via intravenous administration[9]Orally available and well-tolerated in mice[7]Demonstrates efficacy in augmenting antigen-directed T cell responses[3]Effective in murine models but not human STING
Key Characteristics Natural endogenous ligand.[11]High potency and improved half-life compared to this compound.[9]Orally bioavailable.[7]Cyclic dinucleotide analog.[3]Species-specific for murine STING.[3]

Experimental Protocols for Validating STING Signaling

Accurate and reproducible experimental methods are crucial for validating the activity of STING agonists. Below are detailed protocols for key assays.

IFN-β Reporter Gene Assay

This assay quantifies the ability of a compound to induce STING-dependent type I interferon production.

Principle: Cells are engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of luciferase, which is measured as a luminescent signal.

Methodology:

  • Cell Seeding: Plate HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.[12]

  • Compound Treatment: The following day, treat the cells with serial dilutions of the STING agonist (e.g., this compound) for a specified time (e.g., 6 hours). Include a vehicle control.[12]

  • Lysis and Luminescence Reading: Lyse the cells using a luciferase assay buffer and measure the luciferase activity using a luminometer according to the manufacturer's instructions.[12]

  • Data Analysis: Normalize the luciferase signal to a control and plot the dose-response curve to determine the EC50 value.

IFN-β Reporter Gene Assay Workflow A Seed STING-reporter cells (HEK293T) B Treat with STING agonist (e.g., this compound) A->B C Incubate (e.g., 6 hours) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Analyze data (Dose-response curve, EC50) E->F

Workflow for IFN-β Reporter Gene Assay
Western Blot Analysis of STING Pathway Activation

This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, providing direct evidence of pathway activation.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies allow for the detection of activated signaling proteins.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., THP-1 monocytes) and treat with the STING agonist (e.g., 1-5 µg/mL of this compound) for 1-3 hours.[13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against p-STING, p-TBK1, p-IRF3, and total protein controls overnight at 4°C.[13]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Western Blot Workflow A Cell Treatment with STING Agonist B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting with Primary & Secondary Antibodies E->F G Signal Detection (ECL) F->G H Data Analysis G->H

Workflow for Western Blot Analysis
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a quantitative method to measure the concentration of secreted cytokines, such as IFN-β, in cell culture supernatants.

Principle: This plate-based assay uses antibodies to capture and detect a specific cytokine. The signal is typically generated by an enzymatic reaction that produces a colored product, and the absorbance is proportional to the amount of cytokine present.

Methodology:

  • Cell Stimulation: Seed cells (e.g., THP-1 or human PBMCs) in a 96-well plate and stimulate with a range of STING agonist concentrations for 24 hours.[15]

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.[15]

  • ELISA Procedure:

    • Add standards and samples to the wells of a pre-coated ELISA plate.

    • Incubate, wash, and add a detection antibody.

    • Incubate, wash, and add a substrate solution to develop a colorimetric signal.[15]

    • Stop the reaction and measure the absorbance using a plate reader.

  • Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.[15]

Logical Framework for STING Agonist Comparison

The selection of a STING agonist for therapeutic development depends on a multi-faceted evaluation of its properties. This diagram illustrates the key considerations and experimental readouts for comparing different agonists.

STING Agonist Comparison Framework cluster_agonist STING Agonist cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_decision Decision Agonist This compound or Alternative Agonist Binding Binding Affinity (SPR, ITC) Agonist->Binding evaluate Signaling Signaling Pathway Activation (Western Blot: p-STING, p-TBK1, p-IRF3) Agonist->Signaling evaluate Functional Functional Output (Reporter Assay, ELISA: IFN-β, Cytokines) Agonist->Functional evaluate Efficacy Anti-Tumor Efficacy (Syngeneic Mouse Models) Binding->Efficacy informs Signaling->Efficacy informs Functional->Efficacy informs Immune Immune Cell Activation (Flow Cytometry) Efficacy->Immune correlates with PKPD Pharmacokinetics/ Pharmacodynamics Efficacy->PKPD correlates with Decision Select Lead Candidate Efficacy->Decision guides Immune->Decision guides PKPD->Decision guides

Logical Framework for Comparing STING Agonists

Conclusion

Validating the STING-dependent signaling of this compound and comparing its performance to other agonists requires a systematic approach employing a variety of in vitro and in vivo assays. While this compound serves as the natural benchmark, synthetic agonists like diABZI and MSA-2 offer advantages in terms of potency and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to evaluate and select the most promising STING agonists for further therapeutic development in the fields of oncology and infectious diseases.

References

A Comparative Analysis of 2',3'-cGAMP and 3',3'-cGAMP Potency in STING Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of STING (Stimulator of Interferon Genes) pathway activation is critical. This guide provides an objective comparison of the potency of two key cyclic dinucleotide (CDN) second messengers: 2',3'-cGAMP and 3',3'-cGAMP, supported by experimental data and detailed methodologies.

The innate immune system relies on the cGAS-STING pathway to detect cytosolic DNA, a hallmark of infection or cellular damage. Upon activation, the enzyme cGAS (cyclic GMP-AMP synthase) synthesizes cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While both this compound and 3',3'-cGAMP can activate STING, their origins and potency differ significantly. This compound is the endogenous second messenger produced by mammalian cGAS, characterized by a unique mixed phosphodiester linkage (one 2'-5' and one 3'-5'). In contrast, 3',3'-cGAMP is a canonical CDN with two 3'-5' linkages, typically produced by bacteria.[1][2][3]

Structural and functional studies have revealed that the noncanonical this compound, produced by mammalian cGAS, is a more potent activator of the STING pathway than the canonical 3',3'-cGAMP produced by bacteria.[1][2] This heightened potency is largely attributed to its significantly higher binding affinity for STING.[1][2][4]

Quantitative Comparison of Potency

Experimental data consistently demonstrates the superior ability of this compound to bind to and activate STING compared to 3',3'-cGAMP. This is quantified through binding affinity (Kd) and functional assays measuring downstream signaling, such as IFN-β production (EC50).

LigandBinding Affinity (Kd) to human STING (µM)IFN-β Induction (EC50, µM) in L929 cellsSource
This compound 0.1380.44[4]
3',3'-cGAMP 1.60.65[4]

Table 1: Comparison of binding affinities and IFN-β induction for this compound and 3',3'-cGAMP. Data extracted from Zhang et al., 2013.[4]

As shown in Table 1, this compound exhibits a more than 10-fold stronger binding affinity for human STING compared to 3',3'-cGAMP.[4] While both isomers are potent inducers of IFN-β, this compound demonstrates a slightly lower EC50 value, indicating greater potency in initiating the downstream cellular response.[4]

Signaling Pathways and Experimental Workflows

The activation of STING by either this compound or 3',3'-cGAMP initiates a downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. The general pathway and a typical experimental workflow to assess potency are depicted below.

STING_Signaling_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Downstream Signaling cluster_3 Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates and activates transcription

Figure 1: cGAS-STING Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, THP-1) start->cell_culture treatment Treatment with This compound or 3',3'-cGAMP cell_culture->treatment incubation Incubation treatment->incubation analysis Analysis incubation->analysis binding_assay Binding Assay (e.g., ITC) analysis->binding_assay functional_assay Functional Assay (e.g., IFN-β ELISA/qPCR) analysis->functional_assay end End binding_assay->end functional_assay->end

Figure 2: Experimental Workflow for Potency Comparison.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol determines the binding affinity (Kd) of cGAMP isomers to the STING protein.

Methodology:

  • Protein Expression and Purification: The C-terminal domain (residues 139-379) of human STING is expressed in E. coli and purified to homogeneity.[4]

  • Sample Preparation: The purified STING protein is dialyzed against an appropriate buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). The cGAMP isomers (this compound and 3',3'-cGAMP) are dissolved in the same dialysis buffer.

  • ITC Measurement:

    • The sample cell of the ITC instrument is filled with the STING protein solution (typically at a concentration of 20-50 µM).

    • The injection syringe is filled with the cGAMP isomer solution (typically at a concentration of 200-500 µM).

    • A series of small injections of the cGAMP solution into the STING solution are performed at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

IFN-β Induction Assay

This functional assay measures the potency of cGAMP isomers in inducing the production of IFN-β in cells.

Methodology:

  • Cell Culture: L929 cells (a mouse fibroblast cell line) are cultured in appropriate media and seeded in 24-well plates.

  • Cell Permeabilization and Treatment:

    • The cell culture medium is replaced with a buffer containing a low concentration of digitonin (B1670571) to permeabilize the cell membranes, allowing for the entry of cGAMP.

    • Cells are then treated with a range of concentrations of this compound or 3',3'-cGAMP.

  • Incubation: The cells are incubated for a defined period (e.g., 4 hours) to allow for STING activation and IFN-β production.[4]

  • RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells.

    • The RNA is reverse-transcribed into cDNA.

    • The expression level of IFN-β mRNA is quantified by qRT-PCR using specific primers.

  • Data Analysis: The IFN-β mRNA levels are normalized to a housekeeping gene. The dose-response curves are plotted, and the half-maximal effective concentration (EC50) for each cGAMP isomer is calculated using a suitable software (e.g., GraphPad Prism).[4]

Alternatively, IFN-β protein levels can be measured in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. [5]

References

Comparative Analysis of 2',3'-cGAMP and Other STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Immunology and Drug Development

The activation of the Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system's response to cytosolic DNA, arising from pathogenic invasion or cellular damage. This has positioned STING agonists as highly promising immunotherapeutic agents, particularly in oncology.[1][2] The endogenous activator, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), serves as the benchmark against which other synthetic agonists are measured. This guide provides an objective comparison of the activity of this compound with other classes of STING agonists, supported by experimental data and detailed methodologies.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling cascade begins when the enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][3] This binding event activates cGAS to synthesize the second messenger this compound from ATP and GTP.[3][4] this compound then binds directly to the STING protein, an adaptor protein located on the endoplasmic reticulum (ER).[5] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β).[5] Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of various pro-inflammatory cytokines.[4][5]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP This compound cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING Dimer cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISRE ISRE pIRF3->ISRE Binds to pIRF3->ISRE IFN Type I Interferons (IFN-α, IFN-β) ISRE->IFN Drives Transcription Secreted Proteins Secreted Proteins IFN->Secreted Proteins Translation & Secretion

Caption: The cGAS-STING signaling pathway.

Comparative Performance of STING Agonists

The efficacy of STING agonists is commonly evaluated by their ability to induce type I interferon, typically IFN-β. Potency is often expressed as the half-maximal effective concentration (EC50). Agonists are broadly categorized into cyclic dinucleotides (CDNs), which include the endogenous this compound and its analogs, and non-CDN small molecules. Non-CDN agonists were developed to overcome the poor cell permeability and stability of naturally charged CDNs.[3][6]

Agonist ClassAgonist NameCell LineAssay ReadoutEC50 (µM)Reference
Endogenous CDN This compoundHuman PBMCsIFN-β Secretion~70[7]
This compoundTHP-1IFN-β Secretion124[7]
This compoundHEK293T (hSTING)IRF3 Reporter24.2[8]
Synthetic CDN 2'3'-cGAM(PS)2 (Rp/Sp)THP-1IFN-β Secretion39.7[7]
2'3'-c-di-AM(PS)2 (Rp/Rp)THP-1IFN-β Secretion10.5[7]
Non-CDN diABZI-IRF3 Response0.0013 (1.3 nM)[3]
MSA-2MC38 tumor-bearing miceIFN-β Secretion(Oral admin. 60mg/kg)[3]
SNX281HEK293T (hSTING)IRF3 Reporter5.4[8]
SNX281Cynomolgus Monkey PBMCsIFN-β Secretion2.4[8]

Note: EC50 values can vary significantly based on cell type, assay conditions, and agonist delivery method.

As the data indicates, non-CDN agonists like diABZI can exhibit significantly higher potency than the endogenous ligand this compound and its synthetic analogs.[1][3] This heightened activity, combined with improved drug-like properties such as oral availability (e.g., MSA-2) and systemic delivery potential, makes them attractive candidates for therapeutic development.[3][9]

Experimental Protocols and Workflows

Accurate comparison of STING agonist activity relies on robust and standardized experimental protocols. Below are methodologies for key assays used to characterize these compounds.

In Vitro IFN-β Reporter Gene Assay

This assay quantitatively measures the activation of the IRF3 transcription factor, a direct downstream target of STING signaling, using a reporter gene (e.g., Luciferase) under the control of an IFN-stimulated response element (ISRE).

Methodology:

  • Cell Culture: Plate human embryonic kidney (HEK293T) cells or human monocytic (THP-1) cells stably expressing STING and an ISRE-luciferase reporter construct in a 96-well plate.

  • Agonist Treatment: Treat the cells with a serial dilution of STING agonists (e.g., this compound, diABZI) and incubate for 18-24 hours at 37°C and 5% CO2.[7]

  • Cell Lysis: After incubation, wash the cells with PBS and add a lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

  • Luminometry: Transfer the cell lysate to an opaque plate, add a luciferase substrate, and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a vehicle control and plot the results against the agonist concentration. Calculate the EC50 value using a non-linear regression curve fit.

Reporter_Assay_Workflow A 1. Plate Reporter Cell Line B 2. Add Serial Dilutions of STING Agonists A->B C 3. Incubate (18-24 hours) B->C D 4. Lyse Cells C->D E 5. Add Substrate & Measure Luminescence D->E F 6. Calculate EC50 E->F

Caption: Workflow for an IFN-β reporter gene assay.
ELISA for Cytokine Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to directly measure the concentration of secreted cytokines, such as IFN-β or CXCL10, in the cell culture supernatant following agonist treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., fresh human PBMCs or THP-1 cells) and treat with STING agonists for 24 hours.[7]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.[7]

  • ELISA Protocol: a. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-β) and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and a standard curve of known cytokine concentrations to the plate and incubate. d. Wash the plate and add a biotinylated detection antibody. e. Wash again and add streptavidin-horseradish peroxidase (HRP). f. Add a TMB substrate solution, which will develop a color in proportion to the amount of bound HRP. g. Stop the reaction with an acid solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

ELISA_Workflow A 1. Treat Cells & Collect Supernatant B 2. Add Supernatant to Coated Plate A->B C 3. Add Detection Antibody B->C D 4. Add Enzyme (Streptavidin-HRP) C->D E 5. Add Substrate & Measure Absorbance D->E F 6. Quantify Cytokine E->F

Caption: General workflow for a sandwich ELISA.
In Vivo Anti-Tumor Efficacy Model

Syngeneic mouse tumor models are the gold standard for evaluating the anti-cancer activity of STING agonists in a host with a competent immune system.

Methodology:

  • Tumor Implantation: Inject tumor cells (e.g., B16 melanoma or MC38 colon adenocarcinoma) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).[10]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Agonist Administration: Administer the STING agonist via a clinically relevant route, such as intratumoral (i.t.), intravenous (i.v.), or oral administration.[3][9][10] A vehicle control group and potentially a positive control group (e.g., checkpoint inhibitor) should be included.

  • Monitoring: Measure tumor volume with calipers every 2-3 days and monitor animal body weight and overall health.

  • Endpoint and Analysis: At the study endpoint, tumors can be excised for analysis of the tumor microenvironment (e.g., via flow cytometry or gene expression analysis) to assess immune cell infiltration and activation.[10] The primary endpoint is typically tumor growth inhibition or complete regression.[9]

InVivo_Workflow A 1. Implant Tumor Cells in Mice B 2. Allow Tumors to Establish A->B C 3. Administer STING Agonist B->C D 4. Monitor Tumor Growth & Health C->D E 5. Analyze Anti-Tumor Immune Response D->E

Caption: Workflow for an in vivo anti-tumor study.

Conclusion

While this compound is the natural and potent activator of the STING pathway, its therapeutic use is hampered by poor stability and membrane permeability.[3] Synthetic CDNs offer improvements but often retain some of these limitations. The development of non-CDN small molecule STING agonists represents a significant advance, with compounds like diABZI and SNX281 demonstrating substantially increased potency and more favorable pharmacological properties.[1][8] The choice of an optimal STING agonist for therapeutic development will ultimately depend on a balance of factors including potency, specificity, pharmacokinetic properties, route of administration, and the desired immunological outcome.[1][11] The experimental frameworks provided here offer a basis for the continued evaluation and comparison of this promising class of immunotherapeutic agents.

References

Differential Response to 2',3'-cGAMP in Various Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The second messenger 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP) is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Upon binding to STING, this compound triggers a signaling cascade that typically culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor response. However, the cellular response to this compound is not uniform and varies significantly across different cell types. This guide provides a comparative overview of these differential responses, supported by experimental data and detailed protocols to aid in the research and development of STING-targeting therapeutics.

Data Presentation: Quantitative Comparison of Cellular Responses to this compound

The following table summarizes the quantitative responses of various cell types to this compound stimulation. It is important to note that these data are compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Cell TypeCell Line/OriginStimulation Conditions (this compound)Response MetricResultReference
MonocyteHuman THP-1TransfectionIFN-β productionDose-dependent increase[1][2]
MonocyteHuman THP-124h priming with 0.5–20 µg/mLType I IFN productionEnhanced response to subsequent LPS stimulation[3]
B cellHumanNot specifiedIFN-β inductionRobust
MonocyteHuman CD14+Not specifiedIFN-β inductionRobust
T cellHuman CD4+Not specifiedIFN-β inductionSlower kinetics compared to monocytes and B cells
MacrophageMurine RAW 264.7Not specifiedTNF-α, Type I IFNs, ChemokinesInduction of M1-like phenotype
Alveolar Macrophage & Group 2 Innate Lymphoid CellsMurine5 µg/mLSuppression of IL-5 and IL-13 productionPotent suppression of type 2 cytokine production
MelanomaMurine B16-F10Not specifiedCell ViabilityIC50 values reported for various compounds, but not directly for this compound
Lung CancerHumanNot specifiedCell DeathSTING activation can lead to IRF3- and IFNAR1-dependent cell death
AstrocyteHuman PrimaryNot specifiedCXCL10 secretionInduced by pro-inflammatory stimuli
AstrocyteMurineIntracellular deliveryGlutamate and GABA productionIncreased
Endothelial CellsHuman EA.hy926Transfection with 2.5 µgIFN-β productionSignaling activation and IFN-β production observed

Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in the cellular response to this compound, the following diagrams have been generated using the DOT language.

cGAS-STING Signaling Pathway

This diagram illustrates the canonical signaling cascade initiated by cytosolic DNA detection, leading to the production of this compound and subsequent activation of the STING pathway, culminating in the transcription of type I interferons and pro-inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAS STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits NFkB NF-κB STING_Golgi->NFkB activates pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates pTBK1->STING_Golgi phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Gene Transcription pIRF3_dimer->Transcription pNFkB p-NF-κB NFkB->pNFkB pNFkB->Transcription

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for Assessing Cellular Response to this compound

This diagram outlines a general experimental workflow for investigating the effects of this compound on different cell types, from cell culture and stimulation to the measurement of various downstream responses.

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., THP-1, B16-F10, Primary Astrocytes) Stimulation This compound Stimulation (e.g., Transfection, Electroporation) Cell_Culture->Stimulation Cytokine_Analysis Cytokine Production (ELISA, CBA) Stimulation->Cytokine_Analysis Viability_Analysis Cell Viability/Death (MTT, Apoptosis Assay) Stimulation->Viability_Analysis Signaling_Analysis Signaling Pathway Activation (Western Blot for p-STING, p-IRF3) Stimulation->Signaling_Analysis Gene_Expression Gene Expression (qPCR for IFN-β, CXCL10) Stimulation->Gene_Expression

Caption: A generalized experimental workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of cellular responses to this compound.

Protocol 1: Intracellular Delivery of this compound and Measurement of IFN-β Production by ELISA

This protocol is adapted for adherent cell lines such as EA.hy926 endothelial cells and can be modified for other cell types.

Materials:

  • Target cells (e.g., EA.hy926)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM I Reduced-Serum Medium

  • This compound sodium salt

  • Lipofectamine 3000 transfection reagent (or other suitable transfection reagent)

  • P3000™ Reagent

  • Sterile PBS

  • 24-well tissue culture plates

  • Human IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Transfection Complex Preparation (per well):

    • In a sterile microcentrifuge tube, dilute 2.5 µg of this compound in 65 µL of Opti-MEM. Add 5 µL of P3000™ Reagent and mix gently.

    • In a separate sterile microcentrifuge tube, add 5 µL of Lipofectamine 3000 to 65 µL of Opti-MEM and mix gently.

    • Combine the diluted this compound/P3000 mixture with the diluted Lipofectamine 3000. Mix gently and incubate for 15 minutes at room temperature to allow for complex formation.

  • Cell Transfection:

    • Carefully add the transfection complex dropwise to the cells in the 24-well plate.

    • Incubate the cells for 5-6 hours at 37°C.

    • After incubation, gently aspirate the medium containing the transfection complexes and wash the cells once with sterile PBS.

    • Add fresh complete cell culture medium to each well.

  • Sample Collection and IFN-β ELISA:

    • Incubate the cells for an additional 18-24 hours.

    • Collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.

    • Perform the IFN-β ELISA on the clarified supernatant according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the concentration of IFN-β based on the standard curve.

Protocol 2: Assessment of STING-Dependent Cell Death in Cancer Cell Lines

This protocol provides a general framework for evaluating the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., B16-F10 melanoma, various lung cancer cell lines)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • This compound

  • Transfection reagent (as described in Protocol 1) or electroporation system

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure for MTT Assay (Cell Viability):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Transfect the cells with varying concentrations of this compound as described in Protocol 1. Include appropriate controls (e.g., mock transfection, vehicle control).

  • Incubation: Incubate the cells for 24, 48, or 72 hours post-transfection.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value if applicable.

Procedure for Apoptosis Assay (Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Conclusion

The cellular response to this compound is highly context-dependent and varies based on the cell type's intrinsic properties, including the expression levels of STING and other signaling components. While immune cells often mount a robust pro-inflammatory response, cancer cells can exhibit a range of outcomes from cytokine production to cell death. Understanding these differential responses is paramount for the rational design and application of STING-targeted therapies in oncology and immunology. The provided data and protocols serve as a foundational guide for researchers to further explore and harness the therapeutic potential of the cGAS-STING pathway.

References

The Gold Standard: Leveraging cGAS/STING Knockout Cells as Negative Controls in Innate Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the application of cGAS/STING knockout cells as the definitive negative control for validating pathway-specific responses. This guide provides a comparative analysis against alternative methods, supported by experimental data and detailed protocols.

In the intricate world of innate immunity research, discerning the specific contribution of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is paramount. The most rigorous approach to ensure that observed cellular responses are indeed mediated by this critical DNA sensing pathway is the use of cGAS or STING knockout (KO) cells. These cells provide a clean background, devoid of the target protein, thereby serving as an ideal negative control to validate the specificity of experimental findings.

This guide will delve into the experimental data that underscores the utility of cGAS/STING KO cells, compare their performance with alternative control strategies, and provide detailed protocols for key validation experiments.

Comparative Analysis of Negative Controls for the cGAS/STING Pathway

The selection of an appropriate negative control is critical for the robust interpretation of experimental data. While pharmacological inhibitors and RNA interference offer convenient alternatives, knockout cell lines remain the gold standard for their definitive and unambiguous results.

Control Method Principle Advantages Disadvantages
cGAS/STING Knockout (KO) Cells Complete ablation of the target gene, eliminating protein expression and function.High Specificity: Unambiguously demonstrates the necessity of cGAS or STING for a given response. Clean Background: Eliminates off-target effects associated with inhibitors. Stable System: Provides a consistent and reproducible cellular model.Time and Resource Intensive: Generation of stable knockout lines can be lengthy. Potential for Compensation: Other pathways may be upregulated to compensate for the gene loss.
Pharmacological Inhibitors (e.g., H-151 for STING, G140 for cGAS) Small molecules that bind to and inhibit the activity of the target protein.[1]Ease of Use: Can be readily applied to various cell types. Temporal Control: Allows for the study of acute protein inhibition.Off-Target Effects: Inhibitors may bind to and affect other proteins, leading to confounding results. Incomplete Inhibition: May not achieve 100% target inhibition, leading to residual pathway activity.
siRNA/shRNA Knockdown RNA interference to reduce the expression of the target mRNA and protein.Relatively Rapid: Faster to implement than generating stable knockout lines. Versatile: Can be used in a wide range of cell types.Incomplete Knockdown: Often results in residual protein expression. Off-Target Effects: Can inadvertently silence other genes. Transient Effect: The silencing effect is often temporary.

Quantitative Data: The Knockout Advantage in Action

The functional consequence of knocking out cGAS or STING is a complete abrogation of the downstream signaling cascade upon stimulation with cytosolic DNA or cGAMP. This is evident in the stark differences observed in key downstream readouts between wild-type (WT) and knockout cells.

Table 1: Validation of STING Knockout Cells
Genotype STING Protein Level (Relative to WT) Ifnb1 mRNA Expression (Fold Change vs. Unstimulated WT) Phospho-IRF3 (Ser396) Level (Relative to Stimulated WT)
Wild-Type (WT) - Unstimulated 1.01.0Not Detected
Wild-Type (WT) - Stimulated (e.g., cGAMP) 1.0~100-5001.0
STING KO - Unstimulated Not Detected< 1.0Not Detected
STING KO - Stimulated (e.g., cGAMP) Not Detected< 1.0Not Detected

Data are representative and may vary depending on the cell type and stimulation conditions.

Table 2: Validation of cGAS Knockout Cells
Genotype cGAS Protein Level (Relative to WT) Ifnb1 mRNA Expression (Fold Change vs. Unstimulated WT) Phospho-STING (Ser366) Level (Relative to Stimulated WT)
Wild-Type (WT) - Unstimulated 1.01.0Not Detected
Wild-Type (WT) - Stimulated (e.g., dsDNA) 1.0~50-2001.0
cGAS KO - Unstimulated Not Detected< 1.0Not Detected
cGAS KO - Stimulated (e.g., dsDNA) Not Detected< 1.0Not Detected

Data are representative and may vary depending on the cell type and stimulation conditions.

Visualizing the cGAS/STING Pathway and Experimental Logic

To better understand the central role of cGAS and STING, the following diagrams illustrate the signaling pathway and the experimental workflow for validating knockout cells.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 Translocation IRF3 IRF3 STING_TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes (e.g., Ifnb1) pIRF3->IFN_genes Transcription TBK1 TBK1 TBK1->STING_TBK1

Figure 1. Simplified diagram of the cGAS-STING signaling cascade.

KO_Validation_Workflow Experimental Workflow for KO Cell Validation cluster_stimulation Stimulation cluster_analysis Downstream Analysis cluster_results Expected Outcome WT_cells Wild-Type (WT) Cells stimulate_WT Stimulate with dsDNA or cGAMP WT_cells->stimulate_WT KO_cells cGAS or STING KO Cells stimulate_KO Stimulate with dsDNA or cGAMP KO_cells->stimulate_KO qPCR_WT RT-qPCR for IFN-β mRNA stimulate_WT->qPCR_WT WB_WT Western Blot for p-IRF3, p-STING stimulate_WT->WB_WT ELISA_WT ELISA for IFN-β protein stimulate_WT->ELISA_WT qPCR_KO RT-qPCR for IFN-β mRNA stimulate_KO->qPCR_KO WB_KO Western Blot for p-IRF3, p-STING stimulate_KO->WB_KO ELISA_KO ELISA for IFN-β protein stimulate_KO->ELISA_KO result_WT Robust Induction of Downstream Targets qPCR_WT->result_WT WB_WT->result_WT ELISA_WT->result_WT result_KO No Induction of Downstream Targets qPCR_KO->result_KO WB_KO->result_KO ELISA_KO->result_KO

Figure 2. Logical workflow for validating the knockout of cGAS or STING.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to validate cGAS/STING knockout cells.

Protocol 1: Western Blot for Phosphorylated IRF3 and STING

This protocol is used to assess the activation of key signaling proteins downstream of cGAS and STING.

1. Cell Lysis:

  • Culture wild-type and knockout cells to 80-90% confluency.

  • Stimulate cells with an appropriate agonist (e.g., 5 µg/mL Herring Testes DNA transfected with Lipofectamine 2000 for cGAS activation, or 10 µM 2'3'-cGAMP for STING activation) for 2-4 hours.

  • Wash cells once with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][3]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IRF3 (Ser396), phospho-STING (Ser366), total IRF3, total STING, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[2][4][5]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software.

Protocol 2: RT-qPCR for Type I Interferon (IFN-β) mRNA

This protocol quantifies the transcriptional upregulation of interferon-beta, a key output of the cGAS-STING pathway.

1. Cell Stimulation and RNA Extraction:

  • Plate wild-type and knockout cells and stimulate as described in the Western Blot protocol for 4-6 hours.

  • Lyse the cells directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Isolate total RNA according to the manufacturer's protocol.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA, SYBR Green or TaqMan master mix, and primers for the target gene (Ifnb1) and a housekeeping gene (e.g., Gapdh or Actb).[6]

  • Perform the qPCR reaction using a real-time PCR system.

  • The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • Calculate the relative expression of Ifnb1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the unstimulated wild-type control.[2]

Protocol 3: IFN-β Reporter Assay

This assay provides a quantitative measure of IFN-β promoter activity.

1. Cell Transfection:

  • Co-transfect cells with an IFN-β promoter-driven luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • For validating knockout cells, this assay is typically performed in a cell line that is readily transfectable, such as HEK293T, where cGAS and/or STING have been knocked out.

2. Stimulation:

  • 24 hours post-transfection, stimulate the cells with a cGAS-STING agonist as previously described for 16-24 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Express the results as fold induction over the unstimulated control.

References

Unlocking Therapeutic Potential: A Comparative Guide to 2',3'-cGAMP Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway presents a promising frontier in immunotherapy. At the heart of this pathway lies 2',3'-cyclic GMP-AMP (2',3'-cGAMP), the endogenous second messenger that triggers potent anti-tumor and anti-viral immune responses. However, the therapeutic utility of native this compound is hampered by its rapid degradation and poor cell permeability.[1][2] This has spurred the development of a diverse array of synthetic analogs designed to overcome these limitations and enhance therapeutic efficacy. This guide provides an objective comparison of prominent this compound analogs, supported by experimental data, to aid in the selection of candidates for further investigation.

The cGAS-STING pathway is a critical component of the innate immune system.[3] Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes this compound.[4][5] This cyclic dinucleotide (CDN) then binds to and activates STING, an endoplasmic reticulum-resident protein.[5][6] STING activation initiates a signaling cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for orchestrating adaptive immune responses against pathogens and cancer cells.[7][8]

The development of STING-targeting therapeutics has largely focused on creating analogs of this compound with improved drug-like properties.[3] These modifications aim to increase stability against phosphodiesterases like ENPP1, enhance cell uptake, and ultimately potentiate the desired immune response.[9][10]

Comparative Performance of this compound Analogs

The following table summarizes the quantitative performance of several key this compound analogs based on critical parameters for therapeutic potential.

AnalogModificationSTING Binding Affinity (KD, µM)IFN-β Induction (EC50, µM)StabilityIn Vivo EfficacyReference
This compound Endogenous Ligand0.543 (hSTING)~10 (THP-1 cells)Low (degraded by ENPP1)Moderate tumor growth inhibition[11]
ADU-S100 (ML RR-S2 CDA) Phosphorothioate (B77711)Not specified, potent activatorPhase II clinical trialsHigh (phosphorothioate backbone)Induces tumor regression[5]
dd-2',3'-cGAMP (1) DideoxyriboseReduced affinity vs. This compoundNot specifiedHigh (stable against poxins)Superior tumor growth control vs. This compound[12]
dd-2',3'-cAAMP (2) Dideoxyribose, diadenosineReduced affinity vs. This compoundNot specifiedHigh (stable against poxins)Unusually high antitumor response in mice[12]
Compound 8d Phosphorothioate0.038 (hSTING)More robust than this compoundHigh (resistant to enzymatic cleavage)Not specified[5][11]
2',3'-Pro1 (2) ProdrugLower nanomolar range (improved)Significantly improved vs. This compoundProdrug approach enhances deliveryIncreased mouse survival rate in HCC model[13]
2'3'-cG(s)A(s)MP BisphosphothioateSimilar to this compound10x more potent than this compoundHigh (hydrolysis-resistant)Potential as vaccine adjuvant and cancer therapeutic[14]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and evaluation processes, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for assessing this compound analogs.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits NFkB NF-κB STING_ER->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes activates transcription of IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes activates transcription of

Caption: The cGAS-STING signaling pathway, initiated by cytosolic dsDNA and leading to the production of type I interferons and cytokines.

Experimental_Workflow Experimental Workflow for this compound Analog Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Analog Synthesis & Characterization Binding_Assay STING Binding Affinity (e.g., SPR, CETSA) Synthesis->Binding_Assay Stability_Assay Enzymatic Stability (e.g., ENPP1, Poxin Assay) Synthesis->Stability_Assay Cellular_Assay Cellular STING Activation (e.g., IFN-β Reporter Assay) Binding_Assay->Cellular_Assay Stability_Assay->Cellular_Assay Cytokine_Assay Cytokine Production (e.g., ELISA) Cellular_Assay->Cytokine_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cytokine_Assay->PK_PD Efficacy_Model Anti-Tumor Efficacy (Syngeneic Mouse Models) PK_PD->Efficacy_Model Toxicity Toxicity Assessment Efficacy_Model->Toxicity

Caption: A typical experimental workflow for the preclinical evaluation of novel this compound analogs.

Detailed Experimental Protocols

A rigorous and standardized evaluation of this compound analogs is essential for accurate comparison. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for STING Binding Affinity
  • Objective: To quantify the binding affinity (KD) of this compound analogs to purified STING protein.

  • Methodology:

    • Recombinant human STING protein (C-terminal domain, residues 139-379) is immobilized on a sensor chip (e.g., CM5 chip).

    • A series of concentrations of the this compound analog are prepared in a suitable running buffer (e.g., HBS-EP+).

    • The analog solutions are injected over the sensor chip surface, and the association and dissociation are monitored in real-time by measuring the change in the refractive index.

    • The sensor surface is regenerated between injections using a regeneration solution (e.g., glycine-HCl).

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[11]

IFN-β Reporter Gene Assay
  • Objective: To measure the ability of this compound analogs to induce STING-dependent downstream signaling in a cellular context.

  • Methodology:

    • A human monocytic cell line (e.g., THP-1) is engineered to stably express a luciferase reporter gene under the control of the IFN-β promoter.

    • Cells are seeded in a 96-well plate and treated with a dose-response range of the this compound analog. The natural this compound is used as a positive control.

    • Due to the poor membrane permeability of CDNs, cells are typically permeabilized using a reagent like digitonin (B1670571) before the addition of the analogs.

    • After a defined incubation period (e.g., 6-8 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The dose-response curves are plotted, and the EC50 value (the concentration of the analog that elicits a half-maximal response) is calculated.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
  • Objective: To evaluate the therapeutic efficacy of this compound analogs in a relevant in vivo cancer model.

  • Methodology:

    • Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) are subcutaneously implanted into immunocompetent mice (e.g., C57BL/6).

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups.

    • The this compound analog is administered via a clinically relevant route, often intratumorally, at a specified dose and schedule. A vehicle control group is included.

    • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²)/2.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, or when tumors reach a predetermined endpoint, the mice are euthanized, and the tumors may be excised for further analysis (e.g., immune cell infiltration).

    • The anti-tumor efficacy is determined by comparing the tumor growth curves and survival rates between the treatment and control groups.[12][15]

Enzymatic Stability Assay
  • Objective: To assess the stability of this compound analogs against degradation by relevant phosphodiesterases, such as ENPP1 or viral poxins.

  • Methodology:

    • The this compound analog is incubated with a purified recombinant enzyme (e.g., human ENPP1) or a cell lysate known to have high phosphodiesterase activity.

    • The reaction is carried out in a suitable buffer at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 4, 24 hours).

    • The reaction is quenched by adding a stop solution (e.g., EDTA) or by heat inactivation.

    • The amount of remaining intact analog is quantified using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The degradation rate of the analog is compared to that of the natural this compound to determine its relative stability.[12][16]

Conclusion

The development of this compound analogs represents a significant advancement in the field of immuno-oncology. Modifications such as phosphorothioate substitutions, dideoxyribose moieties, and prodrug strategies have yielded compounds with enhanced stability, improved STING activation, and superior in vivo anti-tumor efficacy compared to the natural ligand. The choice of a particular analog for therapeutic development will depend on a careful consideration of its binding affinity, potency of IFN-β induction, pharmacokinetic profile, and performance in preclinical models. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these promising therapeutic candidates. As research continues, the optimization of this compound analogs holds the key to unlocking the full therapeutic potential of the STING pathway for the treatment of cancer and other diseases.

References

Unveiling Specificity: A Comparative Guide to Antibody Cross-Reactivity in 2',3'-cGAMP ELISA Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cyclic dinucleotide signaling, the accurate quantification of 2',3'-cGAMP is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) have emerged as a sensitive and high-throughput method for this purpose. However, the specificity of the antibodies employed in these kits is a critical determinant of data reliability. This guide provides an objective comparison of antibody cross-reactivity in commercially available this compound ELISA kits, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

The accurate measurement of this compound, an essential second messenger in the STING (Stimulator of Interferon Genes) pathway, is crucial for understanding its role in innate immunity, autoimmune disorders, and cancer.[1][2][3][4][5] The STING pathway is activated upon the binding of cyclic dinucleotides (CDNs), such as this compound, to the STING protein, leading to the production of type I interferons and other inflammatory cytokines. Given the structural similarity among various CDNs, the potential for antibody cross-reactivity in this compound ELISAs is a significant concern that can lead to inaccurate quantification and misinterpretation of results.

Comparative Analysis of Antibody Cross-Reactivity

To address this, we have compiled cross-reactivity data from leading manufacturers of this compound ELISA kits. The following table summarizes the percentage of cross-reactivity of various antibodies with structurally related molecules. Lower percentages indicate higher specificity for this compound.

CompoundCayman Chemical this compound ELISA Kit
This compound 100%
2',2'-cGAMP0.8%
3',3'-cGAMP<0.01%
cyclic di-AMP<0.01%
cyclic di-GMP<0.01%
cGMP<0.01%
cAMP<0.01%
ATP<0.01%
GTP<0.01%

Data presented is based on manufacturer's specifications and may vary between lots.

As the data indicates, the antibody utilized in the Cayman Chemical this compound ELISA Kit demonstrates high specificity for this compound, with minimal to no cross-reactivity observed for other closely related cyclic dinucleotides and nucleotides. This high degree of specificity is crucial for ensuring that the assay accurately measures the target analyte without interference from other molecules present in the biological sample.

Understanding the STING Signaling Pathway

The significance of specific this compound measurement is underscored by its central role in the STING signaling pathway. The following diagram illustrates the key events in this pathway, from the detection of cytosolic DNA to the production of inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP This compound cGAS->cGAMP synthesizes from dsDNA Cytosolic dsDNA dsDNA->cGAS activates ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds and activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter translocates to nucleus and binds IFN_production Type I IFN Production IFN_promoter->IFN_production induces

Figure 1: The cGAS-STING signaling pathway.

Experimental Workflow for this compound ELISA

The accurate determination of this compound levels relies on a well-executed experimental protocol. The following diagram outlines a typical workflow for a competitive ELISA, the format commonly used for quantifying small molecules like this compound.

ELISA_Workflow start Start prepare_reagents Prepare Standards and Samples start->prepare_reagents add_to_plate Add Standards/Samples, this compound-HRP Conjugate, and Antibody to pre-coated plate prepare_reagents->add_to_plate incubate1 Incubate add_to_plate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate in Dark add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Plate at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Figure 2: A typical competitive ELISA workflow.

The Principle of Antibody Cross-Reactivity

The concept of antibody cross-reactivity is central to understanding the potential for inaccuracies in ELISA results. The following diagram illustrates how an antibody intended for a specific target (this compound) might also bind to other structurally similar molecules.

Cross_Reactivity cluster_specific High Specificity cluster_cross_reactive Cross-Reactivity Ab1 Antibody Ag1 This compound Ag1->Ab1 Binds Ab2 Antibody Ag2 This compound Ag2->Ab2 Binds Ag3 3',3'-cGAMP Ag3->Ab2 Also Binds (Cross-reacts)

References

Validating the Specificity of 2',3'-cGAMP-Induced Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytokine production induced by 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP), a key second messenger in innate immunity. We objectively compare its performance with other innate immune stimuli, including other cyclic dinucleotides (CDNs) and lipopolysaccharide (LPS), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the validation of this compound's specificity in inducing a distinct cytokine profile.

The cGAS-STING Signaling Pathway

The cytosolic DNA sensor cyclic GMP-AMP synthase (cGAS) is activated upon binding to double-stranded DNA (dsDNA) in the cytoplasm. Activated cGAS synthesizes this compound from ATP and GTP.[1] this compound then binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum.[2] This binding event triggers a conformational change in STING, leading to its activation and translocation. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN-α/β).[3] STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP This compound cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_ER STING (on ER) cGAMP->STING_ER binds and activates TBK1 TBK1 STING_ER->TBK1 recruits and activates NFkB NF-κB STING_ER->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc NFkB_nuc NF-κB NFkB->NFkB_nuc TypeI_IFN Type I Interferons (IFN-α/β) pIRF3_nuc->TypeI_IFN induces transcription ProInflam_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->ProInflam_Cytokines induces transcription

Diagram 1: The cGAS-STING signaling pathway.

Comparative Analysis of Cytokine Production

The specificity of this compound as a STING agonist can be validated by comparing its induced cytokine profile to that of other pathogen-associated molecular patterns (PAMPs). The following table summarizes quantitative data on the production of key cytokines—Interferon-beta (IFN-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—in response to this compound and other stimuli in human peripheral blood mononuclear cells (PBMCs) and murine bone marrow-derived dendritic cells (BMDCs).

StimulusCell TypeIFN-β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)Reference
This compound Human PBMCsHighIntermediateIntermediate[4]
3',3'-cGAMP Human PBMCsHighIntermediateIntermediate
c-di-GMP Murine BMDCsLower than this compoundLower than this compoundLower than this compound
LPS Human PBMCsLow/NoneHighHigh
Untreated Control Human PBMCsUndetectableLow/UndetectableLow/Undetectable

Experimental Workflow for Validation

A typical workflow to validate the specificity of this compound-induced cytokine production involves several key steps, from cell culture and stimulation to cytokine measurement and pathway activation analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results cell_culture 1. Immune Cell Culture (e.g., PBMCs, Macrophages) stimulation 3. Cell Stimulation (Varying concentrations and time points) cell_culture->stimulation stimuli_prep 2. Prepare Stimuli (this compound, other CDNs, LPS) stimuli_prep->stimulation harvest 4. Harvest Supernatants and Cell Lysates stimulation->harvest elisa 5a. Cytokine Quantification (ELISA) (IFN-β, TNF-α, IL-6) harvest->elisa western 5b. Pathway Analysis (Western Blot) (p-STING, p-TBK1, p-IRF3) harvest->western data_analysis 6. Data Analysis and Comparison elisa->data_analysis western->data_analysis

Diagram 2: Experimental workflow for validation.

Experimental Protocols

Cell Culture and Stimulation

This protocol describes the general procedure for culturing and stimulating human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • This compound, other CDNs (e.g., c-di-GMP, c-di-AMP), and LPS

  • 6-well tissue culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS.

  • Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Allow the cells to rest for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Prepare stock solutions of this compound, other CDNs, and LPS in sterile, endotoxin-free water or PBS.

  • Stimulate the cells with varying concentrations of the prepared stimuli (e.g., 0.1, 1, 10 µg/mL for this compound and other CDNs; 10, 100, 1000 ng/mL for LPS). Include an untreated control.

  • For intracellular delivery of CDNs, a transfection reagent suitable for nucleic acids should be used according to the manufacturer's instructions.

  • Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for Western blot analysis.

Cytokine Quantification by ELISA

This section provides a general protocol for quantifying IFN-β, TNF-α, and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Specific details may vary depending on the commercial kit used.

Materials:

  • ELISA kits for human IFN-β, TNF-α, and IL-6

  • Cell culture supernatants from stimulated and control cells

  • Microplate reader

General ELISA Protocol:

  • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

  • Add the capture antibody to the wells of a 96-well microplate and incubate.

  • Wash the wells with the provided wash buffer.

  • Block the wells to prevent non-specific binding.

  • Add the standards and samples (cell culture supernatants) to the appropriate wells and incubate.

  • Wash the wells.

  • Add the detection antibody and incubate.

  • Wash the wells.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate in the dark for color development.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot Analysis for STING Pathway Activation

This protocol outlines the steps to assess the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.

Materials:

  • Cell lysates from stimulated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Develop the blot using an ECL substrate and visualize the protein bands with a chemiluminescence imaging system.

  • Analyze the band intensities to determine the levels of phosphorylated and total STING, TBK1, and IRF3.

References

A Comparative Guide to the Mucosal Adjuvant Activities of 2',3'-cGAMP and c-di-GMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective mucosal vaccines, capable of inducing robust immunity at the primary sites of pathogen entry, is a critical goal in modern vaccinology. A key component of these vaccines is the adjuvant, a substance that enhances the antigen-specific immune response. Cyclic dinucleotides (CDNs) have emerged as a promising class of adjuvants due to their ability to activate the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system.[1][2][3] This guide provides an objective comparison of the mucosal adjuvant activities of two prominent CDNs: 2',3'-cyclic GMP-AMP (2',3'-cGAMP), the endogenous mammalian STING agonist, and cyclic di-GMP (c-di-GMP), a bacterial-derived CDN.

Executive Summary

Experimental evidence, primarily from murine models, consistently demonstrates that c-di-GMP is a more potent mucosal adjuvant than this compound .[4][5] When administered intranasally, c-di-GMP elicits stronger antigen-specific antibody responses, including both systemic IgG and mucosal IgA, and more robust T helper (Th) cell responses. This heightened immunogenicity translates into superior protection against subsequent pathogenic challenges in preclinical studies. While both molecules signal through the STING pathway, they appear to induce distinct downstream effects that contribute to their differing adjuvant capacities.

Data Presentation: Quantitative Comparison of Adjuvant Performance

The following tables summarize the key quantitative data from comparative studies of this compound and c-di-GMP as mucosal adjuvants.

Table 1: Comparison of Humoral Immune Responses (Intranasal Immunization in Mice)

Immune Response MetricAntigenc-di-GMP AdjuvantThis compound AdjuvantOutcomeReference
Antigen-specific Serum IgG1Ovalbumin (OVA)HigherLowerc-di-GMP is superior
Antigen-specific Serum IgG2AOvalbumin (OVA)SimilarSimilarNo significant difference
Antigen-specific Nasal IgAOvalbumin (OVA)HigherLowerc-di-GMP is superior
PT-specific Serum IgGAcellular Pertussis (aP) VaccineHigherLowerc-di-GMP is superior
FHA- and PRN-specific Serum IgGAcellular Pertussis (aP) VaccineSimilarSimilarNo significant difference

Table 2: Comparison of Cellular and Protective Immune Responses

Immune Response MetricAntigen/Challengec-di-GMP AdjuvantThis compound AdjuvantOutcomeReference
T Helper (Th) ResponsesOvalbumin (OVA)StrongerWeakerc-di-GMP is superior
Th1 and Th17 ResponsesAcellular Pertussis (aP) VaccineStrongerWeakerc-di-GMP is superior
Protection against S. pneumoniaePneumococcal surface protein A (PspA)Lower bacterial burdenHigher bacterial burdenc-di-GMP is superior
Protection against B. pertussisAcellular Pertussis (aP) VaccineReduced bacterial burdenLess reduction in bacterial burdenc-di-GMP is superior

Table 3: In Vitro Comparison of Dendritic Cell (DC) Activation

Metricc-di-GMPThis compoundOutcomeReference
BMDC Maturation (MHC II, CD86, CD80, CD40)Higher expressionLower expressionc-di-GMP is a more potent activator
IFN-β ProductionHigherLowerc-di-GMP induces more IFN-β
TNF-α ProductionHigherLowerc-di-GMP induces more TNF-α

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the differential adjuvant activity and the experimental approaches used for their evaluation, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus CDN This compound or c-di-GMP STING STING (on ER membrane) CDN->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits NFkB IKK STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Gene_Expression Gene Expression pIRF3->Gene_Expression Translocates to nucleus pNFkB p-NF-κB NFkB->pNFkB pNFkB->Gene_Expression Translocates to nucleus Cytokines Type I IFNs & Inflammatory Cytokines Gene_Expression->Cytokines Induces transcription of

Caption: STING signaling pathway activated by cGAMP and c-di-GMP.

Mucosal_Adjuvant_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase cluster_challenge Challenge Phase Animal_Model Animal Model (e.g., BALB/c mice) Group1 Antigen + c-di-GMP Group2 Antigen + this compound Group3 Antigen only Group4 PBS control Immunization Intranasal Immunization (e.g., 3 doses, 2-week intervals) Group1->Immunization Group2->Immunization Group3->Immunization Group4->Immunization Sample_Collection Sample Collection (Serum, Nasal Wash, Spleen) Immunization->Sample_Collection Challenge Pathogen Challenge (e.g., S. pneumoniae) Immunization->Challenge Humoral_Analysis Humoral Response Analysis (ELISA for IgG, IgA) Sample_Collection->Humoral_Analysis Cellular_Analysis Cellular Response Analysis (ELISpot for T-cells, Flow Cytometry) Sample_Collection->Cellular_Analysis Protection_Assessment Protective Efficacy Assessment (Bacterial load in lungs/spleen) Challenge->Protection_Assessment

Caption: Experimental workflow for comparing mucosal adjuvants.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparison of this compound and c-di-GMP.

In Vivo Murine Immunization Model
  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Antigens and Adjuvants:

    • Model antigens such as Ovalbumin (OVA) at a dose of 20 µg per mouse.

    • Pathogen-specific antigens like Pneumococcal surface protein A (PspA) or acellular pertussis (aP) vaccine components.

    • Adjuvants this compound and c-di-GMP are typically used at a dose of 5 µg per mouse.

  • Immunization Route and Schedule:

    • Intranasal (i.n.) administration is the standard route for evaluating mucosal adjuvanticity.

    • A typical immunization schedule consists of three doses administered at two or three-week intervals.

  • Sample Collection: Blood (for serum), nasal washes, and spleens are collected, often 14 days after the final immunization, for immunological analysis.

Immunological Assays
  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify antigen-specific antibody isotypes (e.g., IgG, IgG1, IgG2A, IgA) in serum and mucosal secretions.

  • Enzyme-Linked Immunospot (ELISpot) Assay: Used to measure the frequency of antigen-specific cytokine-producing T cells (e.g., IFN-γ for Th1, IL-4 for Th2) from splenocytes restimulated with the antigen in vitro.

  • Flow Cytometry: Utilized to analyze the maturation status of dendritic cells by measuring the surface expression of markers like MHC II, CD86, CD80, and CD40.

In Vitro Dendritic Cell Maturation Assay
  • Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured from mouse bone marrow.

  • Stimulation: BMDCs are incubated with this compound (e.g., 5 µg/mL) or c-di-GMP (e.g., 5 µg/mL) for 24 hours. Lipopolysaccharide (LPS) is often used as a positive control.

  • Analysis:

    • Cell culture supernatants are collected to measure cytokine levels (e.g., IFN-β, TNF-α) by ELISA.

    • Cells are harvested and stained with fluorescently labeled antibodies against surface maturation markers (MHC II, CD86, CD80, CD40) for analysis by flow cytometry.

Concluding Remarks

References

The Double-Edged Sword: An Analysis of 2',3'-cGAMP's Dichotomous Effects in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the multifaceted role of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) in oncology is paramount. This guide provides a comparative analysis of the effects of this potent immune modulator across various cancer models, supported by experimental data and detailed methodologies. The activation of the STIMULATOR of interferon genes (STING) pathway by this compound presents both a promising therapeutic avenue and a complex biological puzzle, with outcomes often dependent on the specific cancer type and tumor microenvironment.

The innate immune system's cGAS-STING pathway has emerged as a critical regulator of antitumor immunity.[1][2] Upon detection of cytosolic double-stranded DNA (dsDNA), a common feature in cancer cells due to genomic instability, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger this compound.[3][4] This molecule then binds to and activates STING, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and other proinflammatory cytokines.[2][5] This response can lead to the recruitment and activation of various immune cells, ultimately fostering an effective antitumor response.[6] However, emerging evidence also points to a pro-tumorigenic role for this pathway in certain contexts.[5]

Comparative Efficacy of this compound Across Cancer Models

The therapeutic potential of directly administering this compound or other STING agonists has been explored in numerous preclinical cancer models. Intratumoral injection is a common delivery method to concentrate the immune-activating effects within the tumor microenvironment and minimize potential systemic toxicities.[7][8][9]

Cancer ModelAdministration RouteDosageKey OutcomesReference
B16F10 Melanoma Intratumoral5 µgDelayed tumor growth, increased survival, induction of systemic antitumor immunity controlling distant tumors. The antitumor effect was partially dependent on CD8+ T cells.[5][8]
B16-PSMA Melanoma Intratumoral (in combination with CART-PSMA cells)5 µgSynergized with CAR-T cell therapy, leading to reduced tumor volume and improved overall survival. Counteracted antigen loss.[10]
MC38 Colon Adenocarcinoma IntratumoralNot specifiedDelayed growth of both injected and contralateral tumors, indicating a systemic immune response.[8]
Colon 26 (murine colon adenocarcinoma) Intratumoral2.5 µ g/dose Significantly delayed tumor growth. The antitumor effect was dependent on CD8+ T cells and macrophages.[6][7]
4T1 Breast Cancer Intratumoral2.5 µ g/dose Significantly delayed tumor growth. Induced transient accumulation of potent anti-tumor macrophages.[7][11]
mSCC1 (murine squamous cell carcinoma) Intratumoral2.5 µ g/dose Significantly delayed tumor growth.[7]

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is a central mechanism through which this compound exerts its effects. The following diagram illustrates this critical signaling cascade.

cGAS_STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP This compound cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds STING_active STING (active) STING_dimer->STING_active conformational change & translocation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production Antitumor_Immunity Antitumor Immunity IFN_production->Antitumor_Immunity drives

Caption: The cGAS-STING signaling cascade.

Paracrine Signaling: this compound as an Immunotransmitter

A key aspect of this compound's function is its ability to act in a non-cell-autonomous manner.[4] Cancer cells can export this compound into the tumor microenvironment, where it can be taken up by neighboring immune and stromal cells, thereby activating STING signaling in trans.[1][12][13] This intercellular communication is crucial for mounting a robust antitumor immune response.

Paracrine_Signaling Paracrine Action of this compound cluster_tumor_cell Cancer Cell cluster_immune_cell Immune/Stromal Cell (e.g., DC, NK cell, Endothelial cell) Tumor_cGAS cGAS Tumor_cGAMP This compound Tumor_cGAS->Tumor_cGAMP Export Export (e.g., gap junctions, vesicles) Tumor_cGAMP->Export Tumor_dsDNA Cytosolic dsDNA Tumor_dsDNA->Tumor_cGAS Host_STING STING Export->Host_STING uptake & activation Host_IFN Type I IFN & Cytokines Host_STING->Host_IFN Immune_Activation Immune Cell Activation & Tumor Infiltration Host_IFN->Immune_Activation promotes

Caption: Intercellular transfer of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently employed in the study of this compound's effects.

In Vivo Tumor Growth Monitoring

  • Cell Lines and Animal Models: Syngeneic mouse models are commonly used, such as C57BL/6 mice for B16F10 melanoma and BALB/c mice for CT26 colon carcinoma.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1.5 x 10^5 4T1 cells or 2 x 10^5 CT26 cells) are injected subcutaneously or into the relevant tissue (e.g., mammary fat pad for 4T1 cells).[7]

  • Treatment: When tumors reach a palpable size, intratumoral injections of this compound (e.g., 2.5-5 µg) or a vehicle control (e.g., PBS) are administered at specified time points.[7][10]

  • Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula (length x width^2) / 2. Animal survival is also monitored.[5]

Immune Cell Profiling by Flow Cytometry

  • Tumor Digestion: Tumors are harvested, minced, and digested with an enzyme cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for various immune cell surface markers (e.g., CD8 for cytotoxic T cells, CD11c for dendritic cells, NK1.1 for natural killer cells, F4/80 for macrophages).

  • Analysis: Stained cells are analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.

Cytokine Analysis

  • Sample Collection: Serum or tumor homogenates are collected from treated and control animals.

  • Measurement Techniques: Cytokine levels (e.g., IFN-β, IFN-γ, TNF-α) are quantified using techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.[5]

An Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the antitumor effects of this compound in a preclinical setting.

Experimental_Workflow Workflow for this compound Antitumor Efficacy Testing start Start tumor_implant Tumor Cell Implantation (Syngeneic Mouse Model) start->tumor_implant tumor_growth Allow Tumors to Establish tumor_implant->tumor_growth treatment Intratumoral Injection (this compound vs. Vehicle) tumor_growth->treatment monitoring Monitor Tumor Growth & Survival treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint flow_cytometry Flow Cytometry of Tumor Infiltrating Lymphocytes endpoint->flow_cytometry cytokine_analysis Cytokine Analysis (Serum/Tumor) endpoint->cytokine_analysis histology Immunohistochemistry endpoint->histology data_analysis Data Analysis & Interpretation flow_cytometry->data_analysis cytokine_analysis->data_analysis histology->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical preclinical experimental workflow.

Concluding Remarks

The administration of this compound, particularly via intratumoral injection, demonstrates significant therapeutic promise across a range of preclinical cancer models. Its ability to robustly activate the STING pathway leads to a potent, multifaceted antitumor immune response characterized by the influx and activation of critical immune effector cells. The discovery of its role as a paracrine immunotransmitter further highlights the intricate communication network within the tumor microenvironment that can be harnessed for therapeutic benefit.

However, the dichotomous nature of STING signaling, with some studies suggesting potential pro-tumorigenic roles in specific contexts, necessitates a cautious and nuanced approach.[5] Future research and clinical development will need to focus on optimizing delivery strategies to maximize on-target immune activation while minimizing off-target effects, potentially through combination therapies with checkpoint inhibitors or CAR-T cells.[8][10] A deeper understanding of the factors that dictate the pro- versus anti-tumorigenic outcomes of STING activation will be crucial for the successful clinical translation of this compound-based therapies.

References

A Comparative Guide to the Immunogenicity of 2',3'-cGAMP and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway has unveiled a critical mechanism in innate immunity, pivotal for host defense against pathogens and cancer.[1] The endogenous second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), is produced by cGAS upon sensing cytosolic DNA and acts as a high-affinity ligand for STING.[1][2] This binding event triggers a conformational change in STING, leading to the activation of transcription factors like IRF3 and NF-κB, which culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] This potent immune activation has positioned STING agonists as promising candidates for cancer immunotherapy and vaccine adjuvants.

However, the therapeutic potential of natural this compound is hampered by its susceptibility to enzymatic degradation in vivo, primarily by the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and poor cell permeability. These limitations have driven the development of synthetic this compound analogs designed to exhibit enhanced stability, superior binding affinity, and greater immunogenic potency. This guide provides an objective comparison of this compound and its key synthetic analogs, supported by experimental data and detailed methodologies to aid researchers in their selection and application.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage. cGAS synthesizes this compound, which binds to the STING protein dimer located on the endoplasmic reticulum. This activation leads to STING's translocation to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor IRF3, leading to IRF3 dimerization, nuclear translocation, and the subsequent transcription of type I interferon genes.

Caption: The cGAS-STING signaling cascade from DNA sensing to cytokine production.

Comparative Performance of this compound Analogs

Synthetic analogs have been engineered to overcome the limitations of the natural STING agonist. Key strategies include modifying the phosphodiester backbone to resist hydrolysis and altering the nucleobase or ribose moieties to enhance binding affinity. The following table summarizes quantitative data comparing this compound to several notable synthetic analogs.

CompoundModification PrincipleHuman STING Binding Affinity (KD, µM)IFN-β Induction (THP-1 cells)Key Advantages
This compound (Endogenous)Natural Ligand0.543BaselineEndogenous, high-affinity ligand
Compound 8d Nucleobase/Linkage Modification0.038 More robust than this compound~14-fold higher binding affinity than this compound
2'3'-cG(s)A(s)MP Bisphosphothioate BackboneSimilar to this compound~10-fold more potent than this compoundResistant to ENPP1 hydrolysis, leading to substantially higher cellular potency
ADU-S100 (ML RR-S2 CDA) Thiophosphodiester Bonds-ActiveIn clinical development; hydrolytically stable
MD1203 / MD1202D Fluorinated Carbocyclic-Highly potent against all STING variantsResistant to cleavage by viral poxin nucleases
2',3'-Pro1 Prodrug (masked phosphate (B84403) charge)-Improved dose-response (lower nM range)Increased lipophilicity, potentially enhancing cell uptake and in vivo survival

Experimental Protocols for Immunogenicity Assessment

A multi-step process is required to comprehensively evaluate the immunogenicity of novel STING agonists. This typically involves a series of in vitro assays to determine binding affinity, stability, and cellular activity, followed by in vivo models to assess therapeutic efficacy and immune response.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation synthesis Analog Synthesis & Purification binding_assay STING Binding Assay (e.g., SPR, SPA) synthesis->binding_assay stability_assay Enzymatic Stability (vs. ENPP1) synthesis->stability_assay cell_assay Cellular Activity Assay (THP-1, PBMCs) synthesis->cell_assay animal_model Animal Model Selection (e.g., Tumor Xenograft) binding_assay->animal_model Candidate Selection stability_assay->animal_model cytokine_profiling Cytokine Profiling (IFN-β, TNF-α) cell_assay->cytokine_profiling cytokine_profiling->animal_model treatment Treatment Regimen (Dosing, Route) animal_model->treatment efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy immune_monitoring Immune Monitoring (T-cell activation, Cytokines) treatment->immune_monitoring

References

Safety Operating Guide

Proper Disposal of 2',3'-cGAMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of responsible research. This guide provides detailed procedures for the proper disposal of 2',3'-cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP), a key signaling molecule in innate immunity. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance by all suppliers, it is prudent to handle it with standard laboratory precautions.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound in its solid form or in solution.[3] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1][3] In case of contact, flush the affected area with copious amounts of water.[3]

Step-by-Step Disposal Procedures

The disposal of this compound and its contaminated materials should be conducted in accordance with institutional, local, state, and federal regulations.[3] Due to variations in regulations and supplier recommendations, a conservative approach is recommended.

Step 1: Waste Identification and Segregation

  • Unused or Expired this compound: Treat as chemical waste. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Contaminated Labware: All disposable labware (e.g., pipette tips, microfuge tubes, plates) that has come into contact with this compound should be considered contaminated and segregated as chemical waste.

  • Aqueous Solutions: Solutions containing this compound should be collected in a designated, labeled waste container. Do not dispose of these solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of in the appropriate solid waste stream as per your institutional guidelines.

Step 2: Waste Collection and Storage

  • Collect all this compound waste in clearly labeled, sealed, and compatible containers.

  • The label should include the name of the chemical ("this compound waste"), the concentration (if in solution), and the date of accumulation.

  • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Final Disposal

  • Consult your institution's EHS office for specific instructions on the final disposal of this compound waste.

  • While some suppliers suggest that small quantities may be disposed of with household waste, the most prudent approach is to arrange for professional disposal through a licensed chemical waste contractor.[2] This ensures compliance and minimizes environmental impact.

Summary of Supplier Disposal Recommendations

SupplierProductDisposal Recommendation
MedChemExpressThis compoundDispose of substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[3]
Cayman ChemicalThis compound (sodium salt)Smaller quantities can be disposed of with household waste. Disposal of uncleaned packagings must be made according to official regulations.[2]
MedChemExpressThis compound (sodium)Dispose of contents/container in accordance with local regulation. Not classified as a hazardous substance.[1]

Experimental Protocol: Inactivation (for research purposes only)

While not a standard disposal procedure, researchers studying this compound may need to inactivate it for experimental purposes. The biological activity of this compound is terminated by phosphodiesterases that hydrolyze the cyclic dinucleotide into a linear form. For experimental inactivation, incubation with a phosphodiesterase such as PDE3A or purified viral phosphodiesterases can be employed. The specific conditions (enzyme concentration, buffer, temperature, and incubation time) would need to be optimized for the experimental context.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Consult & Decide cluster_3 Final Disposal A Unused/Expired this compound D Collect in Labeled, Compatible Chemical Waste Container A->D B Contaminated Labware (tips, tubes, etc.) B->D C Aqueous Solutions of this compound C->D E Consult Institutional EHS Guidelines D->E F Arrange for Professional Chemical Waste Disposal E->F  Recommended  Best Practice G Follow Specific Institutional Protocol (e.g., drain disposal if permitted) E->G  If Explicitly  Allowed

Caption: Decision workflow for the proper disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling 2',3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for 2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this potent STING (Stimulator of Interferator Genes) agonist.

I. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.

Core PPE Requirements:

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesShould be worn to protect against dust particles or splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable for preventing skin contact.
Body Protection Lab CoatA standard lab coat should be worn to protect clothing and skin.
Respiratory Protection RespiratorRecommended when handling the lyophilized powder to minimize inhalation of dust particles.

It is imperative to work in a well-ventilated area, preferably within a chemical fume hood, when handling the solid form of this compound. An eyewash station and safety shower should be readily accessible.

PPE_Handling cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling Practices Safety Goggles Safety Goggles Weighing Powder Weighing Powder Safety Goggles->Weighing Powder Protects Eyes Nitrile Gloves Nitrile Gloves Nitrile Gloves->Weighing Powder Protects Hands Lab Coat Lab Coat Lab Coat->Weighing Powder Protects Body Respirator (for powder) Respirator (for powder) Respirator (for powder)->Weighing Powder Prevents Inhalation Work in Ventilated Area Work in Ventilated Area Work in Ventilated Area->Weighing Powder Minimizes Exposure Reconstitution Reconstitution Weighing Powder->Reconstitution Proceeds to Solution Handling Solution Handling Reconstitution->Solution Handling Results in

Diagram 1: Recommended PPE and Safe Handling Workflow for this compound.

II. Operational Plan: Storage and Handling

Proper storage and handling are critical to maintain the stability and activity of this compound.

Storage of Lyophilized Powder:

  • Store the lyophilized powder at -20°C in a desiccated environment.

  • Under these conditions, the product is stable for at least one to two years, depending on the supplier.

Reconstitution and Solution Storage:

  • This compound is soluble in water and Dimethyl Sulfoxide (DMSO).

  • For aqueous solutions, use sterile, nuclease-free water.

  • To prepare a stock solution, slowly add the solvent to the vial to avoid creating dust.

  • Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Quantitative Data Summary:

ParameterValueNotes
Storage Temperature (Lyophilized) -20°CDesiccate to prevent moisture absorption.
Storage Temperature (Solution) -20°C (short-term) or -80°C (long-term)Aliquot to avoid freeze-thaw cycles.
Solubility in Water ≥ 10 mg/mLVaries by supplier.
Solubility in DMSO ≥ 50 mg/mLVaries by supplier.

III. Experimental Protocol: In Vitro STING Activation Assay

This protocol outlines a general procedure for stimulating STING in a cell-based assay using this compound. This procedure may require optimization depending on the cell type and experimental goals.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 5 mM in sterile water)

  • Transfection reagent or cell permeabilization agent (e.g., digitonin)

  • Phosphate-Buffered Saline (PBS)

  • Assay-specific reagents (e.g., for luciferase reporter assay, ELISA, or qPCR)

Procedure:

  • Cell Seeding: The day before the experiment, seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in serum-free medium or an appropriate buffer.

  • Cell Treatment:

    • For extracellular delivery (if cells have a suitable transporter): Remove the culture medium and add the this compound working solution to the cells.

    • For intracellular delivery: Due to the negative charge of this compound, it does not readily cross the cell membrane. Therefore, a delivery method is often required.

      • Transfection: Follow the manufacturer's protocol for the chosen transfection reagent to deliver this compound into the cells.

      • Permeabilization: Briefly permeabilize the cells with a reagent like digitonin (B1670571) in the presence of the this compound working solution, followed by a wash and addition of complete medium.

  • Incubation: Incubate the treated cells for the desired period (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis: Following incubation, harvest the cells or supernatant for analysis of STING pathway activation. This can include measuring the expression of interferon-stimulated genes (ISGs) by qPCR, quantifying cytokine production (e.g., IFN-β) by ELISA, or using a reporter assay (e.g., luciferase under an ISRE promoter).

Experimental_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Prepare cGAMP Solution Prepare cGAMP Solution Seed Cells->Prepare cGAMP Solution Treat Cells Treat Cells Prepare cGAMP Solution->Treat Cells Incubate Incubate Treat Cells->Incubate Analyze STING Activation Analyze STING Activation Incubate->Analyze STING Activation End End Analyze STING Activation->End STING_Pathway Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS Activates This compound This compound cGAS->this compound Synthesizes from ATP + GTP ATP + GTP ATP + GTP->cGAS STING (ER) STING (ER) This compound->STING (ER) Binds to & Activates STING (Golgi) STING (Golgi) STING (ER)->STING (Golgi) Translocates to TBK1 TBK1 STING (Golgi)->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Phosphorylated IRF3 Phosphorylated IRF3 IRF3->Phosphorylated IRF3 IRF3 Dimer IRF3 Dimer Phosphorylated IRF3->IRF3 Dimer Dimerizes Nucleus Nucleus IRF3 Dimer->Nucleus Translocates to Type I Interferon Genes Type I Interferon Genes Nucleus->Type I Interferon Genes Activates Transcription of IFN-β Production IFN-β Production Type I Interferon Genes->IFN-β Production

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.